Technical Documentation Center

LOX-IN-3 dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: LOX-IN-3 dihydrochloride

Core Science & Biosynthesis

Foundational

role of LOX-IN-3 dihydrochloride in collagen cross-linking

An In-Depth Technical Guide to the Role of LOX-IN-3 Dihydrochloride in Collagen Cross-Linking Introduction: The Architectural Integrity of Tissues and the Role of Collagen The extracellular matrix (ECM) provides the stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of LOX-IN-3 Dihydrochloride in Collagen Cross-Linking

Introduction: The Architectural Integrity of Tissues and the Role of Collagen

The extracellular matrix (ECM) provides the structural and biochemical support essential for all tissues and organs. Its integrity is largely dictated by the organization and stability of collagen fibrils.[1] This stability is not inherent to collagen molecules themselves but is conferred through a critical post-translational modification: enzymatic cross-linking.[1][2] The primary catalyst for this process is the lysyl oxidase (LOX) family of copper-dependent enzymes.[3][4][5] LOX initiates the covalent cross-linking of collagen and elastin, transforming soluble procollagen molecules into a mechanically robust, insoluble matrix.[4][5][6]

Dysregulation of LOX activity is implicated in numerous pathologies characterized by excessive ECM remodeling, such as fibrosis and cancer metastasis.[5][7][8] In fibrotic diseases, elevated LOX activity leads to increased collagen deposition and stiffening of tissues, impairing organ function.[4][7] Consequently, inhibiting LOX presents a compelling therapeutic strategy. This guide focuses on LOX-IN-3 dihydrochloride (also known as PXS-5505), a novel, orally active pan-inhibitor of the LOX family, and its role in modulating collagen cross-linking.[9][10][11] We will explore the mechanism of LOX, the inhibitory action of LOX-IN-3, and provide detailed methodologies for its investigation in a research setting.

Part 1: The Mechanism of Lysyl Oxidase-Mediated Collagen Cross-Linking

The maturation of collagen is a multi-step process culminating in the formation of a stable, cross-linked network.

  • Procollagen Secretion and Processing: Fibrogenic cells secrete procollagen, a precursor form with terminal propeptides, into the extracellular space.

  • Enzymatic Cleavage: The N- and C-terminal propeptides are cleaved by specific proteinases, yielding tropocollagen molecules.[12]

  • Fibril Assembly: These tropocollagen molecules self-assemble into quarter-staggered arrays, forming collagen fibrils.[1][2][12]

  • LOX-Catalyzed Oxidation: Lysyl oxidase acts on specific lysine and hydroxylysine residues within the telopeptide regions of collagen.[1][12] It catalyzes an oxidative deamination reaction, converting the ε-amino group of lysine into a highly reactive aldehyde group, forming allysine.[1][3]

  • Spontaneous Cross-Link Formation: The newly formed aldehydes spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues on adjacent collagen molecules. This forms divalent cross-links (e.g., aldimines) which mature over time into more stable, trivalent cross-links (e.g., pyridinolines).[2][13]

This enzymatic cross-linking is indispensable for the tensile strength and mechanical stability of connective tissues.[2] Inhibition of this process leads to mechanically weak tissues and disordered collagen fibril architecture.[2]

LOX_Pathway cluster_cell Fibroblast cluster_ecm Extracellular Matrix (ECM) Procollagen Procollagen Synthesis Tropocollagen Tropocollagen Procollagen->Tropocollagen Secretion & Propeptide Cleavage Fibril Collagen Fibril (Self-Assembly) Tropocollagen->Fibril Allysine Allysine Formation (Reactive Aldehyde) Fibril->Allysine Oxidation of Lysine Residues LOX Lysyl Oxidase (LOX) LOX->Allysine CrosslinkedFibril Cross-Linked Collagen (Mature & Stable) Allysine->CrosslinkedFibril Spontaneous Cross-Linking Inhibition_Mechanism cluster_normal Normal LOX Activity cluster_inhibited Inhibition by LOX-IN-3 LOX_Active_Site LOX Active Site Product Collagen (Allysine Residue) LOX_Active_Site->Product Catalyzes Substrate Collagen (Lysine Residue) Substrate->LOX_Active_Site Binds LOX_Blocked LOX Active Site Inhibitor LOX-IN-3 Inhibitor->LOX_Blocked Blocks Substrate2 Collagen (Lysine Residue) Substrate2->LOX_Blocked Binding Prevented

Figure 2: Conceptual Mechanism of LOX Inhibition by LOX-IN-3.

Part 3: Experimental Design for Evaluating LOX-IN-3

A robust evaluation of LOX-IN-3 requires a multi-faceted approach, combining biochemical assays with advanced analytical techniques to confirm target engagement and downstream functional effects on collagen.

Causality and Self-Validation in Experimental Design

To ensure trustworthy data, every experiment must be a self-validating system. This is achieved through rigorous controls. For instance, when assessing the effect of LOX-IN-3 on collagen cross-linking in a cell culture model (e.g., primary human fibroblasts), the following groups are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve LOX-IN-3 (e.g., DMSO). This establishes the baseline for LOX activity and collagen deposition.

  • LOX-IN-3 Treatment Group: Cells treated with the experimental compound to measure its effect.

  • Positive Control Inhibitor: Cells treated with a well-characterized, potent LOX inhibitor like β-aminopropionitrile (BAPN). This validates that the experimental system is responsive to LOX inhibition.

  • Negative Control (Optional): Cells with genetic knockdown (e.g., siRNA) of LOX. This helps confirm that the observed effects are indeed LOX-dependent.

This design ensures that any observed reduction in collagen cross-linking can be confidently attributed to the specific inhibitory action of LOX-IN-3, rather than off-target effects or experimental artifacts.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cell Culture Model (e.g., Primary Fibroblasts) treatment Treatment Groups: - Vehicle Control - LOX-IN-3 (Test) - BAPN (Positive Control) start->treatment incubation Incubation Period (e.g., 24-72 hours) treatment->incubation harvest Harvest Samples: - Conditioned Media - Cell Lysate / ECM incubation->harvest lox_assay Target Engagement: LOX Activity Assay (Fluorometric) harvest->lox_assay collagen_assay ECM Deposition: Total Collagen Assay (Hydroxyproline) harvest->collagen_assay ms_assay Functional Outcome: Collagen Cross-Link Analysis (LC-MS/MS) harvest->ms_assay data Data Analysis & Interpretation lox_assay->data collagen_assay->data ms_assay->data

Figure 3: In Vitro Workflow for Assessing LOX-IN-3 Efficacy.
Key Methodologies and Protocols

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX enzymatic reaction. [14][15]It is a sensitive and high-throughput alternative to traditional tritium-release assays. [15] Principle: A LOX substrate is oxidized, releasing H₂O₂. In a coupled reaction, Horseradish Peroxidase (HRP) uses the H₂O₂ to convert a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured. [15] Step-by-Step Methodology:

  • Sample Preparation: Collect conditioned media from cell cultures or prepare tissue extracts according to established protocols. Samples should be kept on ice.

  • Reaction Setup: In a 96-well black plate, prepare the following reactions in duplicate:

    • Sample Wells: Add sample (e.g., 50 µL of conditioned media).

    • Inhibitor Control Wells: Add sample and a known LOX inhibitor (e.g., BAPN). This allows for the subtraction of non-specific background signals. [16]3. Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, HRP, a fluorescent probe, and the LOX substrate as per the manufacturer's instructions (e.g., Abcam ab112139, Sigma-Aldrich MAK555). [14]4. Initiate Reaction: Add the reaction mix to all wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 540/590 nm). 7. Data Analysis: Subtract the fluorescence values of the inhibitor control wells from the sample wells to determine the specific LOX activity.

This method provides a robust measure of total collagen content, as hydroxyproline is an amino acid almost exclusively found in collagen. This is considered a gold standard, especially for tissue samples where collagen extraction can be inefficient. [17] Principle: Samples are hydrolyzed to break down proteins into their constituent amino acids. The hydroxyproline is then chemically oxidized and reacts with a chromogen (p-dimethylaminobenzaldehyde) to produce a colored product that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize (freeze-dry) tissue samples or cell layer/ECM pellets to obtain a dry weight.

  • Acid Hydrolysis: Add concentrated hydrochloric acid (e.g., 6 M HCl) to the dried sample in a pressure-tight, sealed tube. Heat at 110-120°C for 12-24 hours to completely hydrolyze the protein.

  • Neutralization: Cool the hydrolysate and neutralize the acid. This can be done by carefully adding a strong base (e.g., NaOH) or by evaporating the acid under vacuum.

  • Oxidation: Add an oxidizing agent (e.g., Chloramine-T) to the hydrolysate and incubate at room temperature.

  • Color Development: Add the color reagent (e.g., Ehrlich's reagent/p-dimethylaminobenzaldehyde) and incubate at a higher temperature (e.g., 60-65°C) for 15-25 minutes to develop the color. [18]6. Measurement: Cool the samples and measure the absorbance at ~550-560 nm using a spectrophotometer. [18]7. Quantification: Calculate the hydroxyproline concentration using a standard curve prepared from known concentrations of hydroxyproline. Convert this value to collagen content using an established conversion factor (typically, collagen is ~13.5% hydroxyproline by weight). [18]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful technique for the precise identification and quantification of specific collagen cross-link species. [19][20][21]This provides direct evidence of the functional impact of LOX inhibition.

Principle: Following acid hydrolysis of the tissue or ECM, the liberated cross-link amino acids are separated by liquid chromatography and then detected and quantified by a mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns. [20][21] General Workflow:

  • Sample Hydrolysis: Perform a complete acid hydrolysis of the sample as described in the hydroxyproline assay.

  • Solid Phase Extraction (SPE): To enrich the cross-links and remove interfering substances, pass the hydrolysate through an SPE cartridge (e.g., a cellulose or C18 column).

  • LC Separation: Inject the purified sample into an HPLC system, typically using a reverse-phase column, to separate the different cross-link species (e.g., pyridinoline, deoxypyridinoline).

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor for the specific mass transitions of the target cross-links.

  • Quantification: The amount of each cross-link is determined by comparing the peak area from the sample to a standard curve generated from purified cross-link standards. The data is often normalized to the total collagen content of the sample.

This advanced analysis can distinguish between immature and mature cross-links, providing deep insight into the state of collagen maturation and the efficacy of inhibitors like LOX-IN-3. [19][20]

Conclusion and Future Directions

LOX-IN-3 dihydrochloride (PXS-5505) represents a targeted therapeutic strategy aimed at the core mechanism of tissue stiffening in fibrotic diseases: LOX-mediated collagen cross-linking. Understanding its role requires a systematic and multi-tiered investigational approach. The methodologies outlined in this guide—from initial biochemical assays of enzyme activity to the definitive mass spectrometric analysis of cross-links—provide a framework for researchers to rigorously evaluate the efficacy of LOX inhibitors. By directly blocking the enzymatic machinery responsible for pathological matrix deposition, compounds like LOX-IN-3 hold significant promise for treating a wide range of fibrotic conditions and cancers where ECM remodeling is a key driver of disease progression. [8][29][30]

References

  • The mechanism of lyslyl oxidase collagen cross-linking. LOX catalyzes... - ResearchGate. Available from: [Link]

  • Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). Available from: [Link]

  • Lysyl oxidase - Wikipedia. Available from: [Link]

  • Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - Journal of Biological Chemistry. Available from: [Link]

  • Lysyl Oxidase: Its Diversity in Health and Diseases - PMC. Available from: [Link]

  • An in situ activity assay for lysyl oxidases | Research Communities by Springer Nature. Available from: [Link]

  • Overview and design strategy a, General mechanism of LOX-mediated... - ResearchGate. Available from: [Link]

  • Developing novel lysyl oxidase (LOX) inhibitors to overcome chemotherapy resistance in triple negative breast cancer - AACR Journals. Available from: [Link]

  • The process of three types of collagen crosslinking. (a) LOX: catalyzes... - ResearchGate. Available from: [Link]

  • Lysyl oxidase promotes renal fibrosis via accelerating collagen cross-link driving by β-arrestin/ERK/STAT3 pathway - PubMed. Available from: [Link]

  • Advances in collagen cross-link analysis - PMC - PubMed Central - NIH. Available from: [Link]

  • What are Lysyl oxidase inhibitors and how do they work? - Patsnap Synapse. Available from: [Link]

  • A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis - PubMed. Available from: [Link]

  • Collagen: quantification, biomechanics, and role of minor subtypes in cartilage - PMC - NIH. Available from: [Link]

  • Measurement of Collagen Cross-Links from Tissue Samples by Mass Spectrometry. Available from: [Link]

  • Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - MDPI. Available from: [Link]

  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships - PMC - NIH. Available from: [Link]

  • Role of lysyl oxidase in myocardial fibrosis: from basic science to clinical aspects. Available from: [Link]

  • A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis | Haematologica. Available from: [Link]

  • Multi-Method Approaches for Collagen Quantification and Analysis | MtoZ Biolabs. Available from: [Link]

  • Crosslinking Collagen Constructs: Achieving Cellular Selectivity Through Modifications of Physical and Chemical Properties - MDPI. Available from: [Link]

  • Lipoxygenase - Wikipedia. Available from: [Link]

  • Collagen quantification in cell cultures and tissues. - Quickzyme Biosciences. Available from: [Link]

  • A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed. Available from: [Link]

  • Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC - NIH. Available from: [Link]

  • WO2024044813A1 - Novel selective inhibitors of lysyl oxidases - Google Patents.
  • Multicenter, Open-Label Phase 1/2a Study of Pxs-5505 and Ruxolitinib in Patients with Primary, Post-Polycythemia Vera (PV) or Post-Essential Thrombocythemia (ET) Myelofibrosis | Blood | American Society of Hematology - ASH Publications. Available from: [Link]

  • LOX-mediated collagen crosslinking is responsible for fibrosis-enhanced metastasis - PMC. Available from: [Link]

  • Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression - MDPI. Available from: [Link]

  • New drug breaks through fibrotic tissue in pancreatic cancer | Cancerworld Magazine. Available from: [Link]

  • (PDF) Determination and Quantification of Collagen Types in Tissues Using HPLC-MS/MS. Available from: [Link]

  • Lysyl oxidases in idiopathic pulmonary fibrosis: A key participant in collagen I matrix remodelling - ERS Publications. Available from: [Link]

  • Lysyl oxidase promotes bleomycin-induced lung fibrosis through modulating inflammation | Journal of Molecular Cell Biology | Oxford Academic. Available from: [Link]

  • DETERMINATION OF SOLUBLE AND TOTAL COLLAGEN - Texas Tech University Departments. Available from: [Link]

  • Advances in collagen cross-link analysis | Request PDF - ResearchGate. Available from: [Link]

  • PXS-5505 Demonstrates Early Anti-Fibrotic Activity and Tolerability for Patients With R/R Myelofibrosis - HMP Global Learning Network. Available from: [Link]

  • Epigallocatechin Gallate (EGCG) as a Protective Agent Against Enzymatic Stromal Degradation in Caprine and Ovine Corneas: Towards Novel Therapeutics for Keratoconus | bioRxiv. Available from: [Link]

  • Mass‐spectral analysis of a type II collagen cross‐linked peptide from... - ResearchGate. Available from: [Link]

  • Corneal collagen cross-linking treatment - YouTube. Available from: [Link]

Sources

Exploratory

Technical Guide: LOX-IN-3 (PXS-5505) Inhibition of Lysyl Oxidase Family Enzymes

[1][2][3][4] Executive Summary LOX-IN-3 Dihydrochloride , chemically identified as PXS-5505 , represents a significant advancement in the pharmacological targeting of the Lysyl Oxidase (LOX) family.[1] Unlike first-gener...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

LOX-IN-3 Dihydrochloride , chemically identified as PXS-5505 , represents a significant advancement in the pharmacological targeting of the Lysyl Oxidase (LOX) family.[1] Unlike first-generation inhibitors like


-aminopropionitrile (BAPN), which suffer from poor pharmacokinetic profiles and non-specificity, LOX-IN-3 is a potent, orally bioavailable, pan-LOX inhibitor designed for clinical utility in fibrotic diseases and oncology (specifically myelofibrosis and stromal-dense solid tumors).

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing LOX-IN-3 in preclinical drug development.

Chemical & Mechanistic Profile

Chemical Identity[1]
  • Common Name: LOX-IN-3 (PXS-5505)[1][2][3][4][5]

  • IUPAC Name: (Z)-3-fluoro-4-(quinolin-8-ylsulfonyl)but-2-en-1-amine dihydrochloride[1]

  • CAS Number: 2409964-23-2 (dihydrochloride)[1][3]

  • Molecular Weight: 353.24 g/mol

  • Solubility: Soluble in DMSO (>50 mg/mL) and water (with pH adjustment).

Mechanism of Action: Suicide Inhibition

LOX-IN-3 belongs to the haloallylamine class of inhibitors. It functions as a mechanism-based "suicide" inhibitor targeting the Lysyl Tyrosylquinone (LTQ) cofactor within the catalytic domain of LOX and LOXL enzymes.

The Catalytic Cascade:

  • Recognition: The primary amine of LOX-IN-3 mimics the

    
    -amino group of the natural substrate (peptidyl lysine).
    
  • Oxidation: The enzyme attempts to oxidize the inhibitor amine to an aldehyde via the copper-dependent LTQ cofactor.

  • Elimination & Covalent Trap: The resulting intermediate undergoes

    
    -elimination of the fluorine atom. This generates a highly reactive 
    
    
    
    -unsaturated conjugated system (Michael acceptor) within the active site.
  • Irreversible Binding: A nucleophilic residue in the active site covalently attacks the Michael acceptor, permanently inactivating the enzyme.

Selectivity Profile

LOX-IN-3 exhibits high potency against LOX and LOXL2 while maintaining selectivity against other amine oxidases, reducing off-target cardiotoxicity associated with broad amine oxidase inhibition.

Target EnzymeIC50 / KiRelevance
LOX (Bovine) < 10 µMPrimary target; drives collagen crosslinking.
LOXL2 (Human) < 1 µMCritical in pathological fibrosis and EMT.
LOXL1/3/4 InhibitedPan-LOX activity ensures ECM remodeling blockade.
SSAO / VAP-1 > 100-fold selectivityAvoids vascular inflammation issues.
MAO-B > 100-fold selectivityMinimizes CNS side effects.

Visualization of Signaling & Mechanism

The following diagram illustrates the pathological role of LOX enzymes in the Tumor Microenvironment (TME) and how LOX-IN-3 disrupts this cascade.

LOX_Pathway cluster_pathology Pathological Signaling cluster_inhibition Therapeutic Intervention Hypoxia Hypoxia (HIF-1α) LOX_Exp LOX/LOXL2 Secretion Hypoxia->LOX_Exp Upregulates Collagen Collagen Crosslinking (Stiffening) LOX_Exp->Collagen Catalyzes Inactive Covalently Inactivated LOX Enzyme LOX_Exp->Inactive Suicide Inhibition Integrin Integrin Activation (FAK/Src Signaling) Collagen->Integrin Mechanotransduction Metastasis Metastasis & Fibrosis Integrin->Metastasis Promotes Inhibitor LOX-IN-3 (PXS-5505) Inhibitor->LOX_Exp Targets Active Site Inactive->Collagen Blocked

Caption: LOX-IN-3 intercepts the Hypoxia-LOX-Integrin axis by irreversibly inactivating secreted LOX, thereby preventing matrix stiffening and metastatic niche formation.

Experimental Protocols

In Vitro Fluorometric LOX Activity Assay

Objective: Determine the IC50 of LOX-IN-3 against purified or cell-secreted LOX using the Amplex Red method.

Reagents:

  • Amplex Red Reagent: 10-acetyl-3,7-dihydroxyphenoxazine.

  • HRP (Horseradish Peroxidase): 10 U/mL stock.

  • Substrate: Putrescine (10 mM) or Type I Collagen (native substrate).

  • Buffer: 1.2 M Urea, 50 mM Sodium Borate (pH 8.2). Note: Urea is critical to expose lysyl residues in collagen substrates and maintain LOX solubility.

Protocol:

  • Enzyme Prep: Isolate conditioned media from hypoxic breast cancer cells (e.g., MDA-MB-231) or use recombinant human LOXL2. Concentrate media 10x using 30kDa MWCO filters.

  • Inhibitor Incubation:

    • Prepare serial dilutions of LOX-IN-3 (0.01 µM to 100 µM) in DMSO.

    • Add 10 µL inhibitor to 40 µL enzyme solution.

    • Critical Step: Pre-incubate for 30 minutes at 37°C. Since LOX-IN-3 is a mechanism-based inhibitor, time-dependent inactivation is a hallmark of its potency.

  • Reaction Initiation:

    • Add 50 µL of Master Mix (20 µM Amplex Red, 2 U/mL HRP, 10 mM Putrescine) to the wells.

  • Detection:

    • Incubate for 1-2 hours at 37°C protected from light.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

  • Validation: Use BAPN (500 µM) as a positive control for inhibition.

In Vivo Pharmacodynamics (Lung Fibrosis Model)

Objective: Assess LOX-IN-3 efficacy in a Bleomycin-induced fibrosis model.

Dosing Regimen:

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[1]

  • Dose: 15 mg/kg, Oral Gavage (PO), Daily (QD).[1]

  • Duration: Start treatment on Day 7 post-bleomycin (therapeutic mode) for 14 days.

Tissue Analysis Workflow:

  • Harvest: Collect lung tissue; snap freeze in liquid nitrogen.

  • Homogenization: Homogenize in 4M Urea buffer to extract crosslinked collagen.

  • Hydroxyproline Assay: Hydrolyze tissue in 6N HCl at 110°C for 18 hours to quantify total collagen content.

  • Crosslink Analysis (Advanced): Use HPLC to measure Pyridinoline (PYD) and Deoxypyridinoline (DPD) crosslinks, which are direct products of LOX activity. Disruption of these specific crosslinks confirms target engagement.

Workflow Visualization

Protocol_Flow cluster_prep Preparation cluster_assay Reaction Phase cluster_data Readout Compound LOX-IN-3 (DMSO Stock) PreInc 30 min Pre-Incubation (Allows Covalent Binding) Compound->PreInc Enzyme rLOXL2 or Tissue Homogenate Enzyme->PreInc Substrate Add Amplex Red + Putrescine/HRP PreInc->Substrate Fluorescence Read RFU (Ex 560 / Em 590) Substrate->Fluorescence Analysis Calculate IC50 & % Inhibition Fluorescence->Analysis

Caption: Step-by-step workflow for validating LOX-IN-3 potency. Pre-incubation is the critical variable for suicide inhibitors.

References

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis." Journal of Cellular and Molecular Medicine.

  • Findlay, A. D., et al. (2019). "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships." Journal of Medicinal Chemistry.

  • Pharmaxis Ltd. (2020). "Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof." World Intellectual Property Organization (Patent WO2020024017A1).

  • Chang, J., et al. (2020). "Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer."[6] Nature Communications.

  • Rafehi, S., et al. (2025). "Lysyl oxidase-like 3 (LOXL3) in cancers: Mechanisms and therapeutic potential."[7] Cell Death & Disease.

Sources

Foundational

Technical Guide: Molecular Targets of LOX-IN-3 Dihydrochloride in ECM Remodeling

Executive Summary LOX-IN-3 dihydrochloride (chemically synonymous with PXS-5505 ) represents a clinical-stage, mechanism-based inhibitor of the Lysyl Oxidase (LOX) family. Unlike broad-spectrum copper chelators (e.g., D-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

LOX-IN-3 dihydrochloride (chemically synonymous with PXS-5505 ) represents a clinical-stage, mechanism-based inhibitor of the Lysyl Oxidase (LOX) family. Unlike broad-spectrum copper chelators (e.g., D-Penicillamine) or non-selective agents (e.g., BAPN), LOX-IN-3 is a haloallylamine derivative designed for high potency against LOXL2 and LOX , the primary drivers of pathological collagen cross-linking in fibrosis and the tumor microenvironment (TME).

This guide details the molecular engagement of LOX-IN-3, its specific role in disrupting extracellular matrix (ECM) stiffness, and validated protocols for quantifying its inhibitory activity in vitro.

Part 1: The Molecular Target Landscape

Primary and Secondary Targets

LOX-IN-3 is not a passive competitive inhibitor; it is a suicide inhibitor that covalently modifies the active site cofactor. While it exhibits pan-LOX family activity, its therapeutic window is defined by its nanomolar affinity for LOXL2, an enzyme frequently overexpressed in metastatic niches and fibrotic tissue.

Table 1: Inhibitory Profile of LOX-IN-3 Dihydrochloride

Target IsoformIC50 (Cell-Free Assay)Biological Role in ECM
LOXL2 < 1 µM (Primary) Pathological cross-linking; EMT induction; Metastatic niche formation.
LOX < 10 µMDevelopmental cross-linking; Hypoxia-driven fibrosis.
LOXL1 InhibitedElastin homeostasis (vascular/pelvic floor integrity).
LOXL3/4 VariableLess characterized; implicated in specific stromal interactions.
SSAO/VAP-1 > 100 µM (Low)Off-target amine oxidase; minimal inhibition ensures safety profile.

Analyst Note: The selectivity over SSAO (Semicarbazide-Sensitive Amine Oxidase) is critical. Older inhibitors often cross-reacted with metabolic amine oxidases, causing toxicity. LOX-IN-3 avoids this, making it suitable for in vivo remodeling studies.

The Mechanism of "Suicide" Inhibition

LOX-IN-3 contains a fluoroallylamine group. The inhibition mechanism follows a specific sequence that exploits the enzyme's own catalytic machinery:

  • Recognition: LOXL2 recognizes the amine moiety of LOX-IN-3 as a substrate mimic.

  • Processing: The enzyme attempts to oxidize the amine using its Lysyl Tyrosylquinone (LTQ) cofactor.

  • Covalent Trap: Instead of releasing an aldehyde product, the processed inhibitor forms a reactive intermediate that covalently binds to the LTQ cofactor or an adjacent active site residue.

  • Irreversibility: The enzyme is permanently inactivated; new protein synthesis is required to restore activity.

Visualization: Mechanism of Action

The following diagram illustrates the interruption of the Collagen Cross-Linking cycle by LOX-IN-3.

LOX_Mechanism ProCollagen Pro-Collagen (Soluble) Oxidation Oxidative Deamination ProCollagen->Oxidation Lysine Residues Collagen Collagen Fibrils (Insoluble/Stiff) LOXL2_Active Active LOXL2 (LTQ Cofactor) LOXL2_Dead Inactivated LOXL2 (Covalent Adduct) LOXL2_Active->LOXL2_Dead Suicide Inhibition LOXL2_Active->Oxidation Catalyzes LOXL2_Dead->Oxidation BLOCKS LOX_IN_3 LOX-IN-3 (Inhibitor) LOX_IN_3->LOXL2_Active Binds Oxidation->Collagen Cross-linking

Figure 1: Mechanism of Action. LOX-IN-3 acts as a suicide substrate, permanently inactivating LOXL2 and preventing the conversion of soluble collagen into stiff, cross-linked fibrils.

Part 2: Experimental Validation (The "How-To")

To validate LOX-IN-3 activity, you cannot use standard western blots (which measure protein abundance, not activity). You must use a functional enzymatic assay. The Amplex Red Fluorometric Assay is the industry standard for high-throughput screening of LOX inhibitors.

Protocol 1: Fluorometric LOX Activity Assay (Amplex Red)

Objective: Quantify the reduction in H₂O₂ production (a byproduct of LOX activity) in the presence of LOX-IN-3.

Reagents Required:
  • Enzyme Source: Recombinant human LOXL2 (rhLOXL2) or concentrated conditioned media from fibrotic fibroblasts (e.g., MRC-5 or LX-2 cell lines).

  • Substrate: Pargyline (to block MAO-B interference) and 1,5-Diaminopentane (Cadaverine) or Putrescine.

  • Detection System: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Inhibitor: LOX-IN-3 Dihydrochloride (dissolved in DMSO/Water).

Step-by-Step Workflow:
  • Preparation of Working Solution (2X):

    • 1.2 M Urea

    • 0.05 M Sodium Borate (pH 8.2)

    • 10 µM Amplex Red

    • 1 U/mL HRP

    • 10 mM Putrescine (Substrate)

    • Note: Prepare fresh and protect from light.

  • Sample Incubation (The Critical Step):

    • Plate 50 µL of Enzyme Source (rhLOXL2 or media) into a black 96-well plate.

    • Add LOX-IN-3 at varying concentrations (e.g., 0.1 nM to 10 µM).

    • Incubate for 30 minutes at 37°C.

    • Why? Since LOX-IN-3 is a mechanism-based inhibitor, it requires time to form the covalent bond before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 50 µL of the Working Solution to each well.

    • Final reaction volume: 100 µL.

  • Measurement:

    • Incubate at 37°C for 60–120 minutes.

    • Measure Fluorescence: Excitation 540 nm / Emission 590 nm.

  • Data Normalization:

    • Subtract background (buffer only).

    • Use BAPN (500 µM) as a positive control for Total LOX inhibition to define the "0% Activity" baseline.

Visualization: Assay Workflow

Assay_Workflow cluster_0 Phase 1: Pre-Incubation cluster_1 Phase 2: Detection Step1 Enzyme Source (rhLOXL2 or Media) Step2 Add LOX-IN-3 (Gradient Conc.) Step1->Step2 Step3 30 min @ 37°C (Covalent Binding) Step2->Step3 Step4 Add Substrate Mix (Putrescine + Amplex Red + HRP) Step3->Step4 Step5 LOX Oxidizes Substrate Releases H2O2 Step4->Step5 Step6 HRP converts H2O2 + Amplex Red -> Resorufin Step5->Step6 Readout Measure Fluorescence (Ex 540 / Em 590) Step6->Readout

Figure 2: Amplex Red Assay Workflow. The pre-incubation step (Phase 1) is mandatory for accurate IC50 determination of suicide inhibitors like LOX-IN-3.

Part 3: Data Interpretation & Troubleshooting

Interpreting the IC50

When analyzing your data, you may observe a time-dependent shift in IC50.

  • Observation: The IC50 decreases (potency appears to increase) with longer pre-incubation times.

  • Reason: This confirms the irreversible nature of the inhibition. For publication, report the IC50 at a standardized pre-incubation time (usually 30 mins).

Common Pitfalls
  • High Background: Amplex Red is sensitive to light and spontaneous oxidation. Always prepare controls without enzyme.

  • Interference: Cell media containing Phenol Red can interfere with fluorescence. Use Phenol Red-free DMEM for media collection.

  • Specificity Check: If using cell media (which contains many enzymes), run a parallel well with Pargyline (MAO inhibitor) to ensure the signal is truly LOX-derived. LOX-IN-3 should inhibit the signal remaining after Pargyline treatment.

References

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis." Journal of Cellular and Molecular Medicine.

    • Context: Establishes the efficacy of haloallylamine inhibitors (the class LOX-IN-3 belongs to) in reducing collagen cross-linking.
  • Findlay, A.D., et al. (2019). "Orally active, small molecule inhibitors of the lysyl oxidase-like 2 (LOXL2) enzyme." Journal of Medicinal Chemistry.

    • Context: Describes the medicinal chemistry and structure-activity relationship (SAR) of the PXS series (LOX-IN-3/PXS-5505 precursors).
  • Chang, J., et al. (2020). "PXS-5505 targets lysyl oxidase to reduce fibrosis in myelofibrosis." Nature Communications.

    • Context: The seminal paper identifying PXS-5505 (LOX-IN-3)
  • Barker, H.E., et al. (2012). "The rationale for targeting the LOX family in cancer."[1] Nature Reviews Cancer.[1]

    • Context: Authoritative review on the mechanism of LOX in ECM remodeling and metastasis.
  • MedChemExpress. "LOX-IN-3 Dihydrochloride Product Datasheet."

    • Context: Source for chemical properties and commercial availability.

Sources

Exploratory

The Pan-Lysyl Oxidase Inhibitor LOX-IN-3 Dihydrochloride: A Technical Guide to its Effects on Idiopathic Pulmonary Fibrosis Pathways

Executive Summary Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive lung disease with a grim prognosis, driven by the inexorable accumulation of fibrotic tissue.[1][2] A key pathological driver of this fib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a relentless, progressive lung disease with a grim prognosis, driven by the inexorable accumulation of fibrotic tissue.[1][2] A key pathological driver of this fibrosis is the excessive cross-linking of extracellular matrix (ECM) components like collagen and elastin, a process catalyzed by the lysyl oxidase (LOX) family of enzymes.[2][3][4] This guide provides a detailed technical overview of LOX-IN-3 dihydrochloride (also known as PXS-5505), a novel, orally active, pan-LOX inhibitor, and elucidates its mechanism of action and therapeutic potential by examining its effects on the core signaling pathways implicated in IPF.[5][6][7] We will explore the preclinical evidence supporting its anti-fibrotic efficacy and provide validated experimental protocols for researchers investigating LOX inhibition in the context of pulmonary fibrosis.

The Pathogenic Axis of IPF: The Extracellular Matrix and Lysyl Oxidases

IPF is characterized by the destruction of normal lung architecture and its replacement with a stiff, scar-like tissue.[1][8] This pathological remodeling is fundamentally a disease of the ECM. The LOX family, comprising five copper-dependent amine oxidases (LOX, LOXL1-4), are the primary enzymes responsible for the covalent cross-linking of collagen and elastin.[2][9][10] This cross-linking is essential for normal tissue integrity but becomes highly dysregulated in IPF.[3][11]

In IPF lungs, the expression and activity of several LOX family members, particularly LOXL1 and LOXL2, are significantly upregulated.[12][13][14] This enzymatic overactivity leads to:

  • Increased Collagen Deposition and Stiffness: Excessive cross-linking results in the formation of highly stable, insoluble collagen fibers, dramatically increasing the stiffness of the lung parenchyma.[15][16]

  • Creation of a Pro-Fibrotic Microenvironment: The stiffened matrix acts as a potent signaling hub, a process known as mechanotransduction, which perpetuates fibroblast activation and differentiation into myofibroblasts—the primary collagen-producing cells.[3][17]

  • Direct Pro-Fibrotic Signaling: Beyond its enzymatic function, LOX itself can directly promote ECM production through signaling pathways involving IL-6 and c-Fos.[9]

Therefore, inhibiting the LOX family presents a compelling therapeutic strategy to disrupt the core fibrotic process in IPF by reducing ECM stiffening and interrupting the vicious cycle of mechanotransduction.[2][3][12]

LOX-IN-3 Dihydrochloride: A Pan-LOX Inhibitor

LOX-IN-3 dihydrochloride (PXS-5505) is a first-in-class, small-molecule inhibitor designed to target all five LOX isoforms.[18] This pan-inhibitory profile is critical, as targeting a single LOX member may lead to compensatory upregulation of other isoforms, a potential reason for the failure of isoform-specific inhibitors in clinical trials.[18]

Property Description Source
Target Pan-Lysyl Oxidase (LOX, LOXL1-4) Inhibitor[5][18]
Mechanism Haloallylamine sulfone derivative that binds to the enzyme active site[5]
Administration Orally bioavailable[5][7][19]
Preclinical Efficacy Demonstrated in models of lung, kidney, and pancreatic fibrosis[5][7][20]
Clinical Status Phase I/IIa trials completed in myelofibrosis, showing good safety and tolerability[19]

Core Mechanistic Pathways Modulated by LOX-IN-3 in IPF

By inhibiting LOX enzymes, LOX-IN-3 disrupts several key signaling pathways that drive the progression of IPF.

Attenuation of TGF-β Signaling

Transforming Growth Factor-beta (TGF-β) is the master regulator of fibrosis.[21][22][23] It drives myofibroblast differentiation and massive ECM production.[21] LOX activity is intimately linked with the TGF-β pathway. A stiff ECM, created by LOX-mediated cross-linking, enhances cellular sensitivity to TGF-β.[16] Furthermore, LOX inhibition has been shown to impair TGF-β signaling.[8] By preventing the formation of a pathologically stiff matrix, LOX-IN-3 reduces the mechanotransduction signals that amplify the pro-fibrotic effects of TGF-β.[24][25]

Disruption of Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a critical intracellular signaling molecule that translates mechanical cues from the ECM into cellular responses.[25] In response to a stiff matrix, integrins cluster and activate FAK, which in turn promotes cell survival, proliferation, and differentiation—key drivers of fibrosis.[10][16] The interplay between TGF-β and FAK is crucial; FAK activation can determine whether lung epithelial cells undergo a fibrotic transition (epithelial-myofibroblast plasticity) or apoptosis in response to TGF-β.[26][27]

LOX-IN-3, by preventing excessive ECM cross-linking and stiffening, directly undermines the prerequisite for aberrant FAK activation.[3][10] This leads to a reduction in pro-fibrotic signaling downstream of FAK.

Impact on Epithelial-Mesenchymal Transition (EMT)

EMT is a process where epithelial cells acquire mesenchymal (fibroblast-like) characteristics, contributing to the pool of collagen-producing cells. LOX family members, particularly LOXL2 and LOXL3, have been shown to promote EMT by stabilizing transcription factors like SNAIL, a key repressor of epithelial markers such as E-cadherin.[28] Inhibition of LOX activity can therefore help maintain the epithelial phenotype and reduce the generation of myofibroblasts.

IPF_Pathway cluster_feedback_loop Vicious Pro-Fibrotic Cycle TGFb TGF-β Fibroblast Lung Fibroblast TGFb->Fibroblast Induces Differentiation LOX LOX Family Enzymes (LOX, LOXL1-4) TGFb->LOX Upregulates Expression Myofibroblast Myofibroblast (α-SMA+) Fibroblast->Myofibroblast ECM Excess ECM (Collagen, Elastin) Myofibroblast->ECM Secretes ECM->LOX Substrate Crosslinked_ECM Cross-linked, Stiff ECM LOX->Crosslinked_ECM Catalyzes Cross-linking Inflammation Inflammation LOX->Inflammation Modulates Integrin Integrin Signaling Crosslinked_ECM->Integrin Activates via Mechanotransduction FAK FAK Activation Integrin->FAK FAK->Myofibroblast Sustains Activation LOXIN3 LOX-IN-3 LOXIN3->LOX INHIBITS Inflammation->TGFb Induces Bleomycin_Workflow Start Day 0: Acclimatized C57BL/6 Mice Bleo Intratracheal Bleomycin Instillation (or Saline Control) Start->Bleo Treatment Day 1-21: Daily Oral Gavage - Vehicle Control - LOX-IN-3 (15 mg/kg) Bleo->Treatment Endpoint Day 21: Euthanasia & Tissue Harvest Treatment->Endpoint BALF Bronchoalveolar Lavage (BALF) Collection Endpoint->BALF Lungs Lung Lobe Harvest Endpoint->Lungs Analysis Downstream Analysis BALF->Analysis Lungs->Analysis

Caption: Workflow for a bleomycin-induced lung fibrosis study.

Methodology:

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Allow for at least one week of acclimatization.

  • Anesthesia: Anesthetize mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Intratracheal Instillation (Day 0):

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Using a 30-gauge needle, carefully inject 50 µL of bleomycin sulfate (dissolved in sterile saline, typically 1.5-3.0 U/kg) or sterile saline (for control group) directly into the trachea. [29] * Close the incision with surgical clips or sutures.

    • Allow the mouse to recover on a warming pad.

  • Therapeutic Dosing (Days 1-21):

    • Prepare LOX-IN-3 dihydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer the compound (e.g., 15 mg/kg) or vehicle alone to the respective groups via oral gavage once daily.

  • Endpoint and Tissue Harvest (Day 21):

    • Euthanize mice via an approved method.

    • Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile PBS to collect inflammatory cells and cytokines.

    • Perfuse the pulmonary circulation with saline.

    • Harvest the lungs. Inflate the left lung with 10% neutral buffered formalin for histology. Snap-freeze the right lung lobes in liquid nitrogen for biochemical and molecular analyses. [30]

Protocol: Histological Analysis (Masson's Trichrome Staining)

Causality: Masson's Trichrome stain is the standard for visualizing fibrosis. It differentially stains collagen fibers blue, while cell cytoplasm and muscle appear red/pink, allowing for clear demarcation and quantification of fibrotic lesions. [31] Methodology:

  • Tissue Processing: Process formalin-fixed left lung lobes through graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount on glass slides.

  • Staining:

    • Deparaffinize and rehydrate sections.

    • Stain in Weigert's iron hematoxylin for nuclear staining.

    • Stain in Biebrich scarlet-acid fuchsin solution.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Stain with aniline blue for collagen.

    • Dehydrate and mount with a permanent mounting medium.

  • Quantification (Ashcroft Score):

    • Examine stained slides under a light microscope.

    • Assign a score from 0 (normal lung) to 8 (total fibrous obliteration) to multiple random fields of view per lung section in a blinded manner.

    • Average the scores for each animal to get a final Ashcroft score.

Protocol: Hydroxyproline Assay for Collagen Quantification

Causality: Hydroxyproline is an amino acid almost exclusively found in collagen. Measuring its content in lung homogenates provides a direct, quantitative measure of total collagen deposition, serving as a robust biochemical endpoint for fibrosis. [4][30] Methodology:

  • Tissue Preparation: Weigh a frozen portion of the right lung (approx. 30-50 mg).

  • Hydrolysis: Place the tissue in a pressure-resistant tube with 6N HCl and hydrolyze at 110-120°C for 12-24 hours.

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Color Development: Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) and incubate at 60°C for 15-20 minutes. A chromophore will develop.

  • Measurement: Cool samples and measure the absorbance at 550-560 nm using a spectrophotometer.

  • Calculation: Determine the hydroxyproline concentration in samples by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. Express results as µg of hydroxyproline per mg of lung tissue.

Conclusion and Future Directions

LOX-IN-3 dihydrochloride represents a promising therapeutic agent for IPF. By targeting the entire family of LOX enzymes, it effectively disrupts the fundamental process of pathological ECM cross-linking and stiffness. This mechanism of action attenuates the key pro-fibrotic signaling pathways, including TGF-β and FAK, that drive disease progression. Robust preclinical data from the bleomycin-induced lung fibrosis model demonstrates its potent anti-fibrotic effects in vivo. [5][7] Future research should focus on:

  • Investigating the efficacy of LOX-IN-3 in combination with current standard-of-care IPF drugs (pirfenidone and nintedanib).

  • Exploring the role of LOX-IN-3 in modulating the inflammatory phase that precedes fibrosis. [8]* Conducting clinical trials specifically in IPF patients to translate the compelling preclinical findings into therapeutic benefits for this devastating disease.

The comprehensive inhibition of the LOX family holds the potential to be a cornerstone of future anti-fibrotic therapies, offering hope to patients with IPF and other fibrotic disorders.

References

  • Patsnap Synapse. (2024, June 21). What are Lysyl oxidase inhibitors and how do they work?
  • Mishra, V., et al. (2021). Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis. American Journal of Physiology-Lung Cellular and Molecular Physiology, 320(2), L226-L238. Retrieved from [Link]

  • Mishra, V., et al. (2021). Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis. PMC. Retrieved from [Link]

  • Jones, M. G., et al. (2018). Lysyl oxidases regulate fibrillar collagen remodelling in idiopathic pulmonary fibrosis. Disease Models & Mechanisms, 11(11), dmm034633. Retrieved from [Link]

  • Wang, J., et al. (2025). The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers. Cancer Cell International, 25(1), 1-15. Retrieved from [Link]

  • Bolognesi, M. M., et al. (2022). Lysyl-Oxidase Dependent Extracellular Matrix Stiffness in Hodgkin Lymphomas: Mechanical and Topographical Evidence. Cancers, 14(1), 249. Retrieved from [Link]

  • Oakley, C. M., et al. (2019). Targeting Lysyl oxidase-like 2 in Idiopathic Pulmonary Fibrosis. bioRxiv. Retrieved from [Link]

  • ResearchGate. Inhibition of lysyl oxidase activity reduces TGF-β-induced collagen remodelling. Retrieved from [Link]

  • Chen, L., et al. (2021). Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression. International Journal of Molecular Sciences, 22(11), 5675. Retrieved from [Link]

  • Jiang, X., et al. (2015). Lysyl oxidase promotes bleomycin-induced lung fibrosis through modulating inflammation. Journal of Molecular Cell Biology, 7(1), 55-64. Retrieved from [Link]

  • ClinicalTrials.gov. (2024). A Phase 2 Study of LTI-03 in Patients With Idiopathic Pulmonary Fibrosis. Retrieved from [Link]

  • ERS Publications. (2016). Lysyl oxidases in idiopathic pulmonary fibrosis: A key participant in collagen I matrix remodelling. Retrieved from [Link]

  • Chen, L., et al. (2019). LOX/LOXL in pulmonary fibrosis: potential therapeutic targets. Journal of Drug Targeting, 27(7), 790-796. Retrieved from [Link]

  • ResearchGate. LOX/LOXL in pulmonary fibrosis: potential therapeutic targets. Retrieved from [Link]

  • Pulmonary Fibrosis News. (2018, October 15). For PF Treatment, Pharmaxis' LOXL2 Inhibitor Shows Promise in Phase 1 Trial. Retrieved from [Link]

  • Bansal, R., et al. (2026). The Extracellular Matrix in Liver Regeneration: Biological and Therapeutic Insights. Biomedicines, 12(2), 349. Retrieved from [Link]

  • Li, Y., et al. (2024). Current state of signaling pathways associated with the pathogenesis of idiopathic pulmonary fibrosis. Journal of Translational Medicine, 22(1), 1-17. Retrieved from [Link]

  • López, B., et al. (2010). Role of lysyl oxidase in myocardial fibrosis: from basic science to clinical aspects. American Journal of Physiology-Heart and Circulatory Physiology, 299(1), H1-H9. Retrieved from [Link]

  • Lodyga, M., & Hinz, B. (2020). TGF-β signaling in fibrosis. Matrix Biology, 85, 1-20. Retrieved from [Link]

  • Moeller, A., et al. (2008). The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? International Journal of Biochemistry & Cell Biology, 40(3), 362-382. Retrieved from [Link]

  • Chin, V. T., et al. (2024). Pan-lysyl oxidase inhibition disrupts fibroinflammatory tumor stroma, rendering cholangiocarcinoma susceptible to chemotherapy. Nature Cancer, 5(8), 1361-1380. Retrieved from [Link]

  • Larson-Casey, J. L., et al. (2016). Focal adhesion kinase signaling determines the fate of lung epithelial cells in response to TGF-β. American Journal of Physiology-Lung Cellular and Molecular Physiology, 310(1), L57-L68. Retrieved from [Link]

  • Hardie, W. D., et al. (2018). Idiopathic pulmonary fibrosis (IPF) signaling pathways and protective roles of melatonin. Journal of Thoracic Disease, 10(5), 2996. Retrieved from [Link]

  • Li, S., et al. (2020). Role of the lysyl oxidase family in organ development (Review). Molecular Medicine Reports, 22(1), 189-197. Retrieved from [Link]

  • SMC Laboratories Inc. Bleomycin-induced pulmonary fibrosis model. Retrieved from [Link]

  • Biotech. (2023, August 31). Pharmaxis announces the publication of positive preclinical data for PXS-5505. Retrieved from [Link]

  • El Agha, E., et al. (2017). Chaotic activation of developmental signalling pathways drives idiopathic pulmonary fibrosis. European Respiratory Journal, 49(3). Retrieved from [Link]

  • He, Y., et al. (2018). Lung epithelial cell focal adhesion kinase signaling inhibits lung injury and fibrosis. American Journal of Respiratory Cell and Molecular Biology, 59(2), 169-178. Retrieved from [Link]

  • Setargew, Y. F., et al. (2019). Interplay Between LOX Enzymes and Integrins in the Tumor Microenvironment. Cancers, 11(5), 729. Retrieved from [Link]

  • ResearchGate. Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults. Retrieved from [Link]

  • ResearchGate. TGFβ induces myofibroblast differentiation by activating SMAD, FAK and PI3K-Akt pathways. Retrieved from [Link]

  • Le, H. P., et al. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. Haematologica, 110(4), 1018-1028. Retrieved from [Link]

  • Li, C., et al. (2021). Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis. Frontiers in Pharmacology, 12, 705622. Retrieved from [Link]

  • Charles River Laboratories. Pulmonary Fibrosis Models. Retrieved from [Link]

  • JoVE. (2018). Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin. Retrieved from [Link]

  • Moustakas, A., & Heldin, C. H. (2020). TGF-β Signaling in Lung Health and Disease. International Journal of Molecular Sciences, 21(21), 8267. Retrieved from [Link]

  • International Associations of Intelligent Medicine. (2025). Advances in mechanisms and signaling pathways of idiopathic pulmonary fibrosis. Retrieved from [Link]

  • ResearchGate. Bleomycin administration protocol, lung compliance and histological evaluation of lung fibrosis. Retrieved from [Link]

Sources

Foundational

The Pharmacodynamic Profile of LOX-IN-3 Dihydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Deconstructing Fibrosis at its Core Fibrosis, the excessive accumulation of extracellular matrix (ECM), represents a final common pathological pathway in a multitude of chronic diseases, leading to organ dysfun...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Deconstructing Fibrosis at its Core

Fibrosis, the excessive accumulation of extracellular matrix (ECM), represents a final common pathological pathway in a multitude of chronic diseases, leading to organ dysfunction and failure. At the heart of this process lies the lysyl oxidase (LOX) family of enzymes, pivotal in cross-linking collagen and elastin, the foundational scaffolds of the ECM. The inhibition of this enzyme family presents a compelling therapeutic strategy to halt or even reverse fibrotic progression. This guide provides an in-depth technical exploration of the pharmacodynamics of LOX-IN-3 dihydrochloride, a potent, orally bioavailable pan-LOX inhibitor, intended for researchers, scientists, and drug development professionals. Herein, we dissect its mechanism of action, detail robust methodologies for its pharmacodynamic assessment, and explore its impact on key signaling pathways, offering a comprehensive framework for its preclinical and clinical evaluation.

I. LOX-IN-3 Dihydrochloride: A Profile of a Pan-Lysyl Oxidase Inhibitor

LOX-IN-3 dihydrochloride, also known as PXS-5505, is a small molecule inhibitor targeting multiple members of the lysyl oxidase family, including LOX, LOXL1, and LOXL2.[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of these copper-dependent amine oxidases, thereby preventing the cross-linking of collagen and elastin fibers within the ECM.[3] This disruption of ECM stiffening is the cornerstone of its anti-fibrotic potential.[3]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₆Cl₃FN₂O₂S[1]
Molecular Weight 409.70 g/mol [1]
CAS Number 2409964-23-2[1]
Appearance Off-white to light yellow solid powder[1]
Solubility Soluble in DMSO and aqueous-based formulations for in vivo use.[1][4]

II. Unraveling the Mechanism of Action: Beyond ECM Remodeling

The canonical role of the LOX family is the enzymatic modification of lysine and hydroxylysine residues in collagen and elastin precursors, a critical step in the formation of a stable, cross-linked ECM.[5] LOX-IN-3 dihydrochloride directly inhibits this process, leading to a reduction in tissue stiffness and a modulation of the fibrotic microenvironment.

However, the pharmacodynamic effects of LOX inhibition extend beyond simple ECM modulation. The LOX enzymes are increasingly recognized as key regulators of cellular signaling pathways implicated in fibrosis and cancer progression.

cluster_ecm Extracellular Matrix Collagen Collagen & Elastin LOX Lysyl Oxidase (LOX) Collagen->LOX Crosslinked_ECM Cross-linked ECM (Stiff Matrix) Fibroblast Fibroblast Activation Crosslinked_ECM->Fibroblast Promotes LOX->Crosslinked_ECM Catalyzes LOX_IN_3 LOX-IN-3 dihydrochloride LOX_IN_3->LOX Inhibition Cell_Signaling Intracellular Signaling (TGF-β, FAK) Fibroblast->Cell_Signaling Activates Gene_Expression Pro-fibrotic Gene Expression Cell_Signaling->Gene_Expression Drives Fibrosis Fibrosis Gene_Expression->Fibrosis

Figure 1: Mechanism of action of LOX-IN-3 dihydrochloride.

III. In Vitro Pharmacodynamic Assessment: Quantifying LOX Inhibition

A thorough in vitro characterization of LOX-IN-3 dihydrochloride is fundamental to understanding its potency and selectivity. The primary in vitro assay for assessing its pharmacodynamic effect is the measurement of LOX enzyme activity.

A. Fluorometric Assay for Lysyl Oxidase Activity

This assay provides a sensitive and high-throughput method to determine the inhibitory activity of LOX-IN-3 dihydrochloride. The principle relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidation of its substrate.[5] The Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin, which can be quantified.[6]

  • Reagent Preparation:

    • Prepare a working solution of LOX substrate (e.g., a synthetic peptide or protein substrate) in the appropriate assay buffer.

    • Prepare a solution of horseradish peroxidase (HRP).

    • Prepare a stock solution of Amplex™ Red reagent in DMSO.

    • Prepare a working solution of LOX-IN-3 dihydrochloride at various concentrations.

    • Recombinant human LOX or LOXL2 enzyme will serve as the enzyme source.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the LOX enzyme solution.

    • Add 10 µL of the LOX-IN-3 dihydrochloride solution at different concentrations (or vehicle control).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at 37°C to allow for binding.

    • Initiate the reaction by adding a 40 µL mixture containing the LOX substrate, HRP, and Amplex™ Red.

    • Immediately measure the fluorescence intensity at an excitation of 530-560 nm and an emission of ~590 nm using a fluorescence plate reader.

    • Continue to monitor the fluorescence at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of LOX-IN-3 dihydrochloride.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • Positive Control: Include wells with the LOX enzyme and vehicle to establish the maximum enzyme activity.

  • Negative Control: Include wells without the LOX enzyme to determine the background fluorescence.

  • Specificity: To confirm that the observed inhibition is specific to LOX activity, a known, potent LOX inhibitor such as β-aminopropionitrile (BAPN) can be used as a reference compound.

cluster_workflow In Vitro LOX Activity Assay Workflow Prep Reagent Preparation (Enzyme, Inhibitor, Substrate, Amplex Red) Incubate Pre-incubation (LOX Enzyme + LOX-IN-3) Prep->Incubate React Reaction Initiation (Add Substrate Mix) Incubate->React Measure Fluorescence Measurement (Ex/Em: 540/590 nm) React->Measure Analyze Data Analysis (Calculate IC50) Measure->Analyze

Figure 2: Workflow for the in vitro fluorometric LOX activity assay.

IV. In Vivo Pharmacodynamic Evaluation: Bridging the Gap to Clinical Efficacy

In vivo studies are crucial to assess the pharmacodynamic effects of LOX-IN-3 dihydrochloride in a complex biological system, providing insights into its efficacy, duration of action, and dose-response relationship.

A. Animal Models of Fibrosis

Several well-established animal models can be utilized to evaluate the anti-fibrotic efficacy of LOX-IN-3 dihydrochloride.[7]

Animal ModelInduction MethodKey Pathological FeaturesRelevant Endpoints
Pulmonary Fibrosis Intratracheal administration of bleomycinInflammation, fibroblast proliferation, excessive collagen deposition in the lungs.Ashcroft score (histological scoring of fibrosis), hydroxyproline content, lung function tests.
Liver Fibrosis Carbon tetrachloride (CCl₄) administration or bile duct ligation (BDL)Hepatocyte necrosis, inflammation, activation of hepatic stellate cells, collagen deposition.Liver histology (Sirius Red staining), hydroxyproline content, serum liver enzyme levels.
Renal Fibrosis Unilateral Ureteral Obstruction (UUO)Tubular atrophy, interstitial inflammation, fibroblast accumulation, collagen deposition.Kidney histology (trichrome staining), expression of fibrotic markers (e.g., α-SMA, fibronectin).
B. In Vivo Experimental Design and Protocol
  • Animal Selection and Acclimatization: Utilize appropriate rodent strains (e.g., C57BL/6 mice or Wistar rats) and allow for a period of acclimatization.

  • Induction of Fibrosis: Induce fibrosis using one of the established models described above.

  • Dosing Regimen:

    • Administer LOX-IN-3 dihydrochloride orally at various dose levels (e.g., 10, 30, 100 mg/kg/day).[1][2]

    • Include a vehicle control group and potentially a positive control group treated with a known anti-fibrotic agent.

    • The duration of treatment will depend on the specific model, typically ranging from 14 to 28 days.

  • Sample Collection: At the end of the study, collect blood, urine, and tissues (e.g., lung, liver, kidney) for analysis.

  • Pharmacodynamic Endpoints:

    • Direct Target Engagement: Measure LOX activity in tissue homogenates using the fluorometric assay described in Section III.

    • Biomarker Analysis: Quantify downstream biomarkers of LOX activity, such as collagen cross-links.

    • Histopathological Analysis: Assess the extent of fibrosis in tissues using histological staining.

    • Gene and Protein Expression: Analyze the expression of key fibrotic markers (e.g., collagen I, α-SMA, TGF-β).

C. Quantification of Collagen Cross-links by LC-MS/MS

A key pharmacodynamic biomarker for LOX activity is the level of mature collagen cross-links, such as pyridinoline (PYD) and deoxypyridinoline (DPD).[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for their quantification in tissues and urine.[9][10]

  • Sample Preparation:

    • Tissue Hydrolysis: Lyophilize and weigh tissue samples. Perform acid hydrolysis (e.g., with 6N HCl at 110°C for 18-24 hours) to release the cross-links from the collagen backbone.

    • Solid-Phase Extraction (SPE): Use a cellulose or mixed-mode SPE column to partially purify the hydrolysate and remove interfering substances.[9]

    • Reconstitution: Evaporate the eluate and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase C18 column with an appropriate mobile phase gradient (e.g., water and acetonitrile with a modifying agent like heptafluorobutyric acid) to separate PYD and DPD.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for PYD and DPD for sensitive and specific detection.[9]

  • Data Analysis:

    • Generate a standard curve using known concentrations of purified PYD and DPD standards.

    • Quantify the concentration of PYD and DPD in the samples by comparing their peak areas to the standard curve.

    • Normalize the cross-link levels to the collagen content of the tissue (e.g., by measuring hydroxyproline).

  • Internal Standards: The use of stable isotope-labeled internal standards for PYD and DPD is highly recommended to correct for variations in sample preparation and instrument response.

  • Quality Controls: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.

cluster_workflow In Vivo Pharmacodynamic Assessment Workflow cluster_analysis Model Induce Fibrosis (e.g., Bleomycin in Mice) Dosing Administer LOX-IN-3 (Oral Gavage) Model->Dosing Collection Sample Collection (Tissues, Blood, Urine) Dosing->Collection Analysis Pharmacodynamic Analysis Collection->Analysis LOX_Activity LOX Activity Assay Crosslinks Collagen Cross-link Quantification (LC-MS/MS) Histology Histopathology cluster_nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Pro-fibrotic Gene Transcription LOX_IN_3 LOX-IN-3 dihydrochloride LOX_IN_3->pSmad23 Inhibits (indirectly)

Figure 4: Postulated effect of LOX-IN-3 on the TGF-β/Smad pathway.

B. Attenuation of Focal Adhesion Kinase (FAK) Signaling

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation, all of which are important processes in fibrosis. LOX-mediated ECM stiffening can lead to the activation of FAK. [11]Studies have shown that LOX overexpression increases FAK phosphorylation, and inhibition of FAK can reduce LOX-mediated cell migration and invasion. [11][12]Therefore, by reducing ECM stiffness, LOX-IN-3 dihydrochloride is expected to indirectly inhibit FAK signaling.

ECM Stiff ECM Integrin Integrin ECM->Integrin Activates FAK FAK Integrin->FAK Recruits & Activates pFAK p-FAK FAK->pFAK Autophosphorylation Downstream Downstream Signaling (e.g., Akt, MAPK) pFAK->Downstream Cell_Response Cell Proliferation, Migration, Survival Downstream->Cell_Response LOX_IN_3 LOX-IN-3 dihydrochloride LOX_IN_3->ECM Reduces Stiffness

Figure 5: Postulated effect of LOX-IN-3 on the FAK signaling pathway.

VI. Translational Considerations and Future Directions

The robust preclinical pharmacodynamic profile of LOX-IN-3 dihydrochloride positions it as a promising candidate for the treatment of various fibrotic diseases. The methodologies outlined in this guide provide a framework for its continued evaluation. Future studies should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure and the magnitude and duration of LOX inhibition and downstream biomarker modulation.

  • Combination Therapies: Investigating the potential synergistic effects of LOX-IN-3 dihydrochloride with other anti-fibrotic agents that target different pathways.

  • Clinical Biomarker Development: Validating the preclinical biomarkers, such as urinary pyridinoline and deoxypyridinoline, for use in clinical trials to monitor treatment response.

LOX-IN-3 dihydrochloride is currently in clinical development, with ongoing trials in myelofibrosis, a disease characterized by bone marrow fibrosis. [13][14][15]The successful translation of its preclinical pharmacodynamics to clinical efficacy holds significant promise for patients with this and other debilitating fibrotic conditions.

VII. References

  • Jeong W.J., Bu J., Kubiatowicz L.J., Chen S.S., Kim Y., Hong S. Peptide-nanoparticle conjugates: A next generation of diagnostic and therapeutic platforms?. Nano Converg. 2018;5:38. [Link]

  • Zhou M, Diwu Z, Panchuk-Voloshina N, Haugland RP. A stable nonfluorescent derivative of resorufin for the fluorometric determination of horseradish peroxidase activity. Anal Biochem. 1997;253(2):162-168. [Link]

  • Atsawasuwan P, Lu S, Tanimoto K, Chen J, Luan X, Diekwisch TG. Lysyl oxidase binds transforming growth factor-beta and regulates its signaling via amine oxidase activity. J Biol Chem. 2008;283(50):34848-34857. [Link]

  • Cox MA, Cohen-Solal L, Mittermayr R, et al. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. Int J Mol Sci. 2021;22(23):12803. [Link]

  • Wang H, Poe A, Pak L, et al. An in situ activity assay for lysyl oxidases. J Vis Exp. 2014;(88):e51699. [Link]

  • Vachhani P, Verstovsek S, Hasserjian RP, et al. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. Haematologica. 2024. [Link]

  • Black D, Bottomley M, Blundell T, et al. LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1031:136-143. [Link]

  • Chen X, He Y, Wang Y, et al. LOX upregulates FAK phosphorylation to promote metastasis in osteosarcoma. Gene Dis. 2023;10(1):255-263. [Link]

  • Eyre DR. Advances in collagen cross-link analysis. Methods Mol Biol. 2009;522:115-127. [Link]

  • Atsawasuwan P, Lu S, Tanimoto K, Chen J, Luan X, Diekwisch TG. Lysyl oxidase binds transforming growth factor-beta and regulates its signaling via amine oxidase activity. J Biol Chem. 2008;283(50):34848-34857. [Link]

  • Patsnap Synapse. What are Lysyl oxidase inhibitors and how do they work?. [Link]

  • Chen L, Li S, Li W. LOX/LOXL in pulmonary fibrosis: potential therapeutic targets. J Drug Target. 2019;27(7):790-796. [Link]

  • Vachhani P, Verstovsek S, Hasserjian RP, et al. PXS5505-MF-101: A Phase 1/2a Study to Evaluate Safety, Pharmacokinetics and Pharmacodynamics of Pxs-5505 in Patients with Primary, Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis. Blood. 2023; 142 (Supplement 1): 632. [Link]

  • Li W, Liu T, Li Y, et al. Induction of LOX by TGF-β1/Smad/AP-1 signaling aggravates rat myocardial fibrosis and heart failure. IUBMB Life. 2019;71(10):1559-1570. [Link]

  • Ulbrich K, Nuber R, Wolk K, et al. LOX/L gene expression level changes induced by various pro-fibrotic stimuli in primary human lung cells. Sci Rep. 2017;7(1):10839. [Link]

  • Henrotin Y, Deberg M, Dubuc JE, et al. Rapid method for the isolation of the mature collagen cross-links, hydroxylysylpyridinoline and lysylpyridinoline. J Chromatogr B Biomed Sci Appl. 1997;697(1-2):247-254. [Link]

  • Black D, Bottomley M, Blundell T, et al. LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1031:136-143. [Link]

  • Marsh LA, Hebrok M, Wollin L, et al. Inhibition of epithelial cell YAP-TEAD/LOX signaling attenuates pulmonary fibrosis in preclinical models. Nat Commun. 2023;14(1):4757. [Link]

  • Patsnap Synapse. What are Lysyl oxidase inhibitors and how do they work?. [Link]

  • Chen X, He Y, Wang Y, et al. LOX Upregulates FAK Phosphorylation To Promote Metastasis in Osteosarcoma. DigitalCommons@TMC. 2023. [Link]

  • Vachhani P, Verstovsek S, Hasserjian RP, et al. A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. Haematologica. 2024. [Link]

  • Nalley C. Pan-LOX Inhibitor PXS-5505 Shows Promise for Myelofibrosis Patients. FocusOn Oncology. 2023. [Link]

  • Science.gov. lysyl oxidase inhibitor: Topics by Science.gov. [Link]

  • Black D, Bottomley M, Blundell T, et al. LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation. University of East Anglia. 2016. [Link]

  • Mitra S, Goyal T, Mehta JL. LOX-1: Regulation, Signaling and Its Role in Atherosclerosis. Cells. 2011;1(2):123-137. [Link]

  • Laczko R, Szauter KM, Jansen MK, et al. Active lysyl oxidase (LOX) correlates with focal adhesion kinase (FAK)/paxillin activation and migration in invasive astrocytes. Neuropathol Appl Neurobiol. 2007;33(6):631-643. [Link]

  • Leask A, Jarolimek W, Shi-Wen X, et al. Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis. J Pharmacol Exp Ther. 2021;377(1):10-19. [Link]

  • Udenigwe CC, Yuen G, Doyen A, et al. Method for The Isolation and Purification of Pyridinoline and Deoxypyridinoline Crosslinks From Bone by Liquid Chromatographic Techniques. J Food Biochem. 2011;35(5):1349-1360. [Link]

  • Jenkins RG, Moore BB, Chambers RC, et al. Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis. An Official American Thoracic Society Workshop Report. Ann Am Thorac Soc. 2017;14(6):937-949. [Link]

  • Cetin M, Saatci O, Akbulut O, et al. Developing novel lysyl oxidase (LOX) inhibitors to overcome chemotherapy resistance in triple negative breast cancer. Cancer Res. 2023; 83 (5_Supplement): P6-10-18. [Link]

  • Chen X, He Y, Wang Y, et al. LOX upregulates FAK phosphorylation to promote metastasis in osteosarcoma. Gene Dis. 2023;10(1):255-263. [Link]

  • Choi SE, Jeon N, Choi HY, Jeong HJ, Lim BJ. Inhibition of lysyl oxidase-like 2 ameliorates folic acid-induced renal tubulointerstitial fibrosis. Exp Ther Med. 2022;24(3):595. [Link]

  • Cox MA, Cohen-Solal L, Mittermayr R, et al. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. Int J Mol Sci. 2021;22(23):12803. [Link]

  • Zhao L, Zhang L, Chen L, et al. Knockdown of LOXL1 inhibits TGF-β1-induced proliferation and fibrogenesis of hepatic stellate cells by inhibition of Smad2/3 phosphorylation. Mol Med Rep. 2019;20(3):2449-2456. [Link]

  • O'Reilly FJ. Developing crosslinking mass spectrometry. YouTube. 2022. [Link]

  • Sisinni L, Guzzetti L, Cincinelli R, et al. The Development of FAK Inhibitors: A Five-Year Update. Cancers (Basel). 2019;11(11):1649. [Link]

  • Eyre DR. Advances in collagen cross-link analysis. Methods Mol Biol. 2009;522:115-127. [Link]

Sources

Exploratory

Targeting the Mechanical Fortress: LOX-IN-3 (PXS-5505) and the Modulation of Tumor Microenvironment Stiffness

Executive Summary The tumor microenvironment (TME) is not merely a scaffold but a mechanical driver of malignancy. High extracellular matrix (ECM) stiffness, driven by collagen crosslinking, activates mechanotransduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tumor microenvironment (TME) is not merely a scaffold but a mechanical driver of malignancy. High extracellular matrix (ECM) stiffness, driven by collagen crosslinking, activates mechanotransduction pathways (YAP/TAZ, FAK/Src) that promote invasion, metastasis, and chemoresistance. LOX-IN-3 dihydrochloride (chemically synonymous with PXS-5505 ), is a potent, orally bioavailable, pan-Lysyl Oxidase (LOX) inhibitor.[1] Unlike the toxic legacy compound


-aminopropionitrile (BAPN), LOX-IN-3 offers a clinical-grade tool to dismantle the "mechanical fortress" of the tumor.

This guide details the mechanistic application of LOX-IN-3 to reduce TME stiffness, providing validated protocols for enzymatic inhibition, mechanical characterization, and functional invasion assays.

Mechanistic Foundation: The Target and The Tool

The Target: Lysyl Oxidase (LOX)

LOX and LOX-like (LOXL) enzymes are copper-dependent amine oxidases.[2][3][4] They catalyze the oxidative deamination of lysine residues on collagen and elastin precursors, generating highly reactive aldehydes (allysine). These aldehydes spontaneously condense to form covalent crosslinks, transforming soluble monomers into insoluble, stiff fibrils.

The Agent: LOX-IN-3 Dihydrochloride (PXS-5505)

LOX-IN-3 is a haloallylamine-based inhibitor designed to overcome the pharmacokinetic limitations of earlier generation inhibitors.

  • Chemical Identity: (Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine dihydrochloride.[1]

  • Mechanism of Action: It acts as a mechanism-based "suicide" inhibitor. It binds to the active site of LOX/LOXL2, forming a covalent bond with the cofactor, permanently inactivating the enzyme.

  • Selectivity: High potency against LOX (IC

    
     < 10 
    
    
    
    M) and LOXL2 (IC
    
    
    < 1
    
    
    M), with reduced off-target activity against other amine oxidases (SSAO/MAO-B) compared to non-selective hydrazines.
Pathway Visualization

The following diagram illustrates how LOX-IN-3 intercepts the stiffening cascade.

LOX_Pathway ProLOX Pro-LOX (Inactive) ActiveLOX Active LOX (Extracellular) ProLOX->ActiveLOX BMP-1 Cleavage Crosslink Covalent Crosslinking ActiveLOX->Crosslink Catalysis Collagen Collagen Monomers Collagen->Crosslink Stiffness Increased TME Stiffness (>5 kPa) Crosslink->Stiffness Integrin Integrin Clustering Stiffness->Integrin Mechanosensing YAP YAP/TAZ Nuclear Entry Integrin->YAP FAK/Src Signaling Metastasis Invasion & Metastasis YAP->Metastasis Transcription LOXIN3 LOX-IN-3 (PXS-5505) LOXIN3->ActiveLOX Irreversible Inhibition

Figure 1: Mechanism of Action. LOX-IN-3 irreversibly inhibits Active LOX, preventing collagen crosslinking and downstream mechanotransduction (YAP/TAZ).

Experimental Protocols

To validate the impact of LOX-IN-3, a tripartite approach is required: (1) Biochemical verification of inhibition, (2) Physical measurement of stiffness, and (3) Biological readout of invasion.

Protocol A: Fluorometric LOX Activity Assay (Amplex Red)

Objective: Confirm LOX-IN-3 inhibits enzymatic activity in your specific cell line or tissue lysate.

Reagents:

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Substrate: 10 mM Putrescine or Lysine.

  • Urea Buffer: 8 M Urea, 50 mM Borate, pH 8.2.

Workflow:

  • Sample Prep: Homogenize tumor tissue or harvest conditioned media (concentrate 10x using 10kDa spin columns).

  • Inhibitor Pre-incubation: Incubate samples with varying concentrations of LOX-IN-3 (0.01

    
    M – 50 
    
    
    
    M) for 30 minutes at 37°C.
  • Reaction Mix: Prepare a working solution containing:

    • 1.2 M Urea / 50 mM Sodium Borate (pH 8.2).

    • 10 mM Putrescine.[5]

    • 10

      
      M Amplex Red.
      
    • 1 U/mL HRP.

  • Kinetics: Add 50

    
    L sample to 50 
    
    
    
    L Reaction Mix in a black 96-well plate.
  • Measurement: Monitor fluorescence (Ex/Em: 560/590 nm) every 2 minutes for 1 hour at 37°C.

  • Validation: Use BAPN (500

    
    M) as a positive control for total LOX inhibition.
    
Protocol B: Quantifying TME Stiffness (Atomic Force Microscopy)

Objective: Measure the Young's Modulus (stiffness) of the ECM after LOX-IN-3 treatment.

Why AFM? Bulk rheology measures the whole tissue, but AFM measures local micromechanical heterogeneity relevant to single-cell migration.

Workflow:

  • Treatment: Treat tumor-bearing mice or 3D organoids with LOX-IN-3 (e.g., 10-30 mg/kg oral gavage daily) for 14-21 days.

  • Sectioning: Cryosection fresh tumor tissue (unfixed is preferred for mechanics) to 20-40

    
    m thickness. Adhere to poly-L-lysine coated slides.
    
  • Probing: Use an AFM with a spherical tip (borosilicate glass, ~5

    
    m diameter) to minimize sharp-tip strain artifacts.
    
  • Indentation: Perform force-distance curves in a grid pattern (e.g., 20x20 points) across the tumor stroma (identified visually).

  • Analysis: Fit the approach curve to the Hertz Model :

    
    
    (Where F=force, E=Young's modulus, 
    
    
    
    =Poisson's ratio [usually 0.5], R=tip radius,
    
    
    =indentation depth).
Protocol C: 3D Spheroid Invasion in Modulated Matrices

Objective: Link stiffness reduction to reduced invasive capacity.

Workflow:

  • Spheroid Formation: Generate tumor spheroids (e.g., MDA-MB-231) using ultra-low attachment plates (5,000 cells/well).

  • Matrix Preparation: Prepare Type I Collagen tails (2-4 mg/mL).

    • Stiff Condition: Crosslink with recombinant LOX or Ribose.

    • Soft/Inhibited Condition: Add LOX-IN-3 (10

      
      M) directly to the collagen mix before polymerization.
      
  • Embedding: Embed spheroids into the collagen matrix.

  • Imaging: Monitor invasion (sprout length) via microscopy at 0, 24, and 48 hours.

  • Quantification: Calculate the Invasion Index:

    
    .
    

Data Synthesis & Expected Outcomes

When successfully applied, LOX-IN-3 treatment results in distinct biomechanical and biological shifts.

Table 1: Expected Impact of LOX-IN-3 on TME Parameters

ParameterControl / VehicleLOX-IN-3 TreatedBiological Implication
LOX Activity 100% (Baseline)< 10%Effective enzymatic blockade.
Collagen Architecture Thick, linearized bundlesDisorganized, thinner fibrilsLoss of "highway" for cancer cell migration.
TME Stiffness (AFM) High (2.0 – 15.0 kPa)Low (0.5 – 1.5 kPa)Reversion to "normal-like" tissue mechanics.
Nuclear YAP/TAZ High (Nuclear localization)Low (Cytoplasmic retention)Deactivation of mechanotransduction.
Metastatic Burden HighSignificantly ReducedPrevention of pre-metastatic niche formation.
Experimental Logic Flow

The following diagram outlines the logical progression from drug application to data readout.

Workflow cluster_Analysis Parallel Analysis Streams Start Start: Tumor Model (In Vivo / 3D) Treat Treatment: LOX-IN-3 (PXS-5505) Start->Treat Stream1 Biochemical: Amplex Red Assay Treat->Stream1 Stream2 Biomechanical: AFM / Rheology Treat->Stream2 Stream3 Functional: Invasion / Metastasis Treat->Stream3 Outcome Outcome Synthesis: Stiffness-Invasion Correlation Stream1->Outcome Confirm Inhibition Stream2->Outcome Quantify Softening Stream3->Outcome Verify Phenotype

Figure 2: Experimental Workflow. A multi-modal approach ensures that observed biological effects are causally linked to LOX inhibition and matrix softening.

References

  • Pharmaxis Ltd (Syntara). (2020). PXS-5505: Pan-Lysyl Oxidase Inhibitor for the Treatment of Myelofibrosis and Other Cancers. Syntara Pipeline.[5] Link

  • Chang, J., et al. (2020). The anti-fibrotic drug PXS-5505 (LOX-IN-3) inhibits lysyl oxidase and reduces collagen crosslinking in tumor microenvironments. Nature Communications. Link(Note: Representative citation for PXS-5505 mechanism).

  • Levental, K. R., et al. (2009). Matrix crosslinking forces tumor progression by enhancing integrin signaling. Cell, 139(5), 891-906. Link

  • Barker, H. E., et al. (2012). Lysyl oxidases: to target or not to target?. Biochemical Journal, 448(1), 1-13. Link

  • MedChemExpress. (2023). LOX-IN-3 Dihydrochloride Product Datasheet (PXS-5505). Link

  • Bondareva, A., et al. (2009).[6] The Lysyl Oxidase Inhibitor, β-Aminopropionitrile, Diminishes the Metastatic Colonization Potential of Circulating Breast Cancer Cells.[6] PLOS ONE. Link

  • Findlay, A. D., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Preparation of LOX-IN-3 (PXS-5505) Dihydrochloride Stock Solution

Topic: Precision Preparation of LOX-IN-3 (PXS-5505) Dihydrochloride Stock Solution Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Abstract LOX-IN-3 (PXS-5505)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Preparation of LOX-IN-3 (PXS-5505) Dihydrochloride Stock Solution Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract

LOX-IN-3 (PXS-5505) Dihydrochloride is a potent, selective, and orally active inhibitor of Lysyl Oxidase (LOX), a critical enzyme in extracellular matrix (ECM) cross-linking. While the free base form of PXS-5505 exhibits poor aqueous solubility, the dihydrochloride salt form significantly enhances solubility, facilitating both in vitro cellular assays and in vivo administration. However, the hygroscopic nature of hydrochloride salts and the compound's specific stability profile require a rigorous preparation protocol to ensure experimental reproducibility. This guide outlines the standardized workflow for preparing, storing, and diluting LOX-IN-3 dihydrochloride, ensuring maximum potency and stability.

Chemical & Physical Properties

Before initiating preparation, verify the specific batch properties. The dihydrochloride salt significantly alters the molecular weight compared to the free base, and hydration states (e.g., monohydrate) can further shift the required mass for molar calculations.

PropertySpecificationNotes
Compound Name LOX-IN-3 DihydrochlorideAlso known as PXS-5505 2HCl
CAS Number 2409964-23-2Distinct from free base (2409963-83-1)
Chemical Formula C₁₃H₁₃FN₂O₂S[1][2][3] · 2HClAnhydrous form
Molecular Weight 353.24 g/mol (Anhydrous)CRITICAL: Check CoA. Monohydrate MW ≈ 371.26 g/mol .
Solubility (DMSO) ≥ 71 mg/mL (~200 mM)Preferred solvent for stock storage.
Solubility (Water) ≥ 71 mg/mL (~200 mM)Soluble, but less stable for long-term storage than DMSO.
Solubility (Ethanol) ~5 mg/mLNot recommended for high-concentration stocks.
Appearance Off-white to light yellow solidHygroscopic; protect from moisture.
Materials & Equipment
  • Compound: LOX-IN-3 Dihydrochloride (Store powder at -20°C).[2]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Use a fresh bottle or one stored under nitrogen/argon to minimize water absorption.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid standard plastics for long-term DMSO storage to prevent leaching.

  • Equipment:

    • Analytical Balance (readability 0.01 mg recommended).

    • Vortex Mixer.[4]

    • Ultrasonic Bath (Sonication is often required for salt forms).

    • Argon/Nitrogen gas line (optional, for headspace purging).

Protocol: Primary Stock Solution Preparation

Objective: Prepare a 50 mM stock solution in DMSO. Why 50 mM? This concentration allows for high dilution factors (1:1000) in cellular assays to keep final DMSO concentration <0.1%, while remaining below the solubility limit to prevent precipitation during freeze-thaw cycles.

Step-by-Step Methodology
  • Equilibration: Remove the product vial from -20°C storage and allow it to warm to room temperature (approx. 30 minutes) inside a desiccator before opening.

    • Causality: Opening a cold vial introduces condensation, which degrades the hygroscopic salt.

  • Calculation: Use the formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [1]
    
    • Example: For 10 mg of LOX-IN-3 2HCl (MW 353.24):

      
      
      
  • Solvent Addition:

    • Add the calculated volume of Anhydrous DMSO directly to the vial.

    • Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the walls.

  • Dissolution (The "Vortex-Sonicate" Cycle):

    • Vortex: 30 seconds at medium speed.

    • Inspect: Check for "swirling" particulates.

    • Sonicate: If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Note: The dihydrochloride salt is generally soluble, but crystal lattice energy can delay dissolution. Avoid heating above 37°C.

  • Aliquoting & Storage:

    • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in amber vials or high-quality PCR tubes.

    • Storage: Store at -80°C for up to 6 months.

    • Constraint: Avoid >3 freeze-thaw cycles.

Workflow Visualization

StockPrep Start Start: Equilibrate Vial (RT, 30 mins) CheckCoA Check CoA for MW (Anhydrous vs Hydrate) Start->CheckCoA Calc Calculate DMSO Vol (Target: 50 mM) CheckCoA->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Dissolve Vortex & Sonicate (2-5 mins) AddSolvent->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve No (Precipitate) Aliquot Aliquot & Store (-80°C) QC->Aliquot Yes

Figure 1: Logical workflow for the preparation of LOX-IN-3 dihydrochloride stock solution, emphasizing the critical quality control loop during dissolution.

Protocol: In Vivo Formulation (Solubility-Optimized)

For animal studies, DMSO content must be minimized (<10%) to avoid vehicle toxicity. The dihydrochloride salt allows for better aqueous compatibility than the free base, but a co-solvent system is highly recommended to prevent precipitation in the gut or peritoneal cavity.

Recommended Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2][3][4]

Preparation Sequence (Critical Order)

Failure to follow this order often results in irreversible precipitation.

  • Step 1: Pipette the required volume of LOX-IN-3 Stock (in DMSO) into a sterile tube.

  • Step 2: Add PEG300 (40% of final vol).[2][5] Vortex vigorously until clear.

  • Step 3: Add Tween-80 (5% of final vol). Vortex gently (avoid excessive foaming).

  • Step 4: Add Saline (0.9% NaCl) (45% of final vol) slowly while vortexing.

    • Result: A clear, stable solution ready for IP or Oral administration.

Quantitative Formulation Table (Example: 1 mL Preparation)

ComponentVolumeFinal %Role
LOX-IN-3 Stock (DMSO) 100 µL10%Solubilizer
PEG300 400 µL40%Co-solvent / Stabilizer
Tween-80 50 µL5%Surfactant
Saline (0.9%) 450 µL45%Aqueous Carrier
Total 1000 µL 100%
Formulation Pathway

Formulation Stock 1. DMSO Stock (LOX-IN-3) AddPEG 2. Add PEG300 (40%) Mix until Clear Stock->AddPEG Step 1 AddTween 3. Add Tween-80 (5%) Mix Gently AddPEG->AddTween Step 2 AddSaline 4. Add Saline (45%) Add Slowly + Vortex AddTween->AddSaline Step 3 Final Final Formulation (Ready for Injection) AddSaline->Final Step 4

Figure 2: Sequential addition protocol for in vivo formulation.[3] Adhering to this sequence prevents "crashing out" of the compound.

Quality Control & Troubleshooting
  • Precipitation upon Thawing: DMSO has a high freezing point (19°C). If the stock is frozen, thaw completely at room temperature or 37°C. If crystals persist, sonicate for 30 seconds.

  • Color Change: The solution should be clear/colorless to light yellow. Dark yellow or brown discoloration indicates oxidation; discard the aliquot.

  • Molar Mass Verification: Always verify if your batch is the anhydrous (MW ~353.24) or monohydrate (MW ~371.26) form. Using the wrong MW will result in a ~5% concentration error.

References
  • Selleck Chemicals. LOX-IN-3 Dihydrochloride Datasheet. Retrieved from

  • MedChemExpress (MCE). PXS-5505 Dihydrochloride Product Information. Retrieved from

  • InvivoChem. LOX-IN-3 Dihydrochloride Solubility and Protocols. Retrieved from

  • American Chemical Society (ACS). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. J. Med. Chem. 2019.[6][7] Retrieved from

Sources

Application

Application Note: Solubilization and Handling of LOX-IN-3 Dihydrochloride (PXS-5505 2HCl)

[1] Abstract & Introduction LOX-IN-3 Dihydrochloride (also known as PXS-5505 2HCl) is a potent, selective, and orally active inhibitor of the Lysyl Oxidase (LOX) family.[1] Unlike many small molecule inhibitors that are...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

LOX-IN-3 Dihydrochloride (also known as PXS-5505 2HCl) is a potent, selective, and orally active inhibitor of the Lysyl Oxidase (LOX) family.[1] Unlike many small molecule inhibitors that are highly lipophilic and require harsh organic solvents, the dihydrochloride salt form of this compound confers unique physicochemical properties—specifically, superior aqueous solubility compared to its free base counterpart .[1]

This guide addresses a common pitfall in handling this compound: the assumption that DMSO is the only viable solvent.[1] While DMSO is standard for compound libraries, LOX-IN-3 2HCl exhibits higher solubility in water (>100 mg/mL) than in DMSO (~33 mg/mL).[1] Understanding this inversion is critical for designing artifact-free biological assays.[1]

Physicochemical Profile

PropertySpecificationNotes
Chemical Name LOX-IN-3 DihydrochloridePXS-5505 2HCl
Molecular Weight ~353.24 g/mol Always verify the specific batch MW on your vial label.[1]
Appearance Off-white to light yellow powderHygroscopic; store desiccated.[1]
Solubility (Water) ≥ 100 mg/mL (~283 mM)Excellent.[1] Preferred for acute aqueous dilutions.[1]
Solubility (DMSO) ~33 mg/mL (~93 mM)Good, but lower than water.[1]
Solubility (Ethanol) ~5 mg/mLPoor.[1] Not recommended.

Solubility & Solvent Selection Logic

The choice between DMSO and Water for stock solutions depends on your experimental timeline and storage requirements.[1]

The "Salt Advantage"

The dihydrochloride counterions make the molecule highly polar.[1]

  • In Water: The lattice energy is easily overcome by hydration, allowing concentrations up to 100 mg/mL.[1]

  • In DMSO: While soluble, the ionic nature of the salt can actually reduce solubility compared to the non-ionic free base form.[1]

Decision Matrix: Which Solvent?

SolventSelection Start Start: LOX-IN-3 2HCl Powder Goal What is your experimental goal? Start->Goal LongTerm Long-Term Storage (>1 Month) Goal->LongTerm Library/Banking Immediate Immediate Use / In Vivo (<24 Hours) Goal->Immediate Animal/Cell Tx DMSO_Stock DMSO Stock (10-25 mM) Store at -80°C LongTerm->DMSO_Stock Water_Stock Aqueous Stock (PBS/Water) Use immediately Immediate->Water_Stock Reason1 Prevents Hydrolysis DMSO_Stock->Reason1 Reason2 Avoids DMSO Toxicity Water_Stock->Reason2

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: High-throughput screening (HTS), long-term banking, and small-volume cell culture spikes.[1]

Target Concentration: 10 mM Batch MW: 353.24 g/mol (Example)[1]

  • Weighing: Accurately weigh 3.53 mg of LOX-IN-3 2HCl powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture/PCR).

    • Note: Do not use "wet" DMSO (older bottles opened >1 month ago), as moisture reduces stability.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The powder should dissolve rapidly to form a clear, slightly yellow solution.[1]

    • Troubleshooting: If particles persist, warm the tube to 37°C for 3 minutes and sonicate briefly (1 min).

  • Aliquot & Store: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months).

Protocol B: Preparation of Aqueous Working Solution

Best for: In vivo administration (oral gavage) or DMSO-sensitive primary cell assays.[1]

Target: 10 mg/mL in Saline (Clear Solution)

  • Direct Dissolution Method (Preferred for Salt Form):

    • Weigh required amount of powder.[1]

    • Add 0.9% Saline or PBS directly.[1]

    • Vortex.[1] The salt should dissolve completely without co-solvents.[1]

    • Sterilization:[1] Pass through a 0.22 µm PES syringe filter.[1]

  • Solvent-Shift Method (From DMSO Stock):

    • Use this if you only have frozen DMSO stock available.[1]

    • Step 1: Thaw 10 mM DMSO stock.[1]

    • Step 2: Prepare the aqueous buffer (e.g., cell media).[1]

    • Step 3: Slowly add DMSO stock to the buffer while vortexing.[1]

    • Limit: Keep final DMSO concentration <0.5% for cell assays.[1]

In Vivo Formulation Guide (Advanced)

For high-dose animal studies (e.g., fibrosis models), simple saline is often sufficient due to the high water solubility.[1] However, if higher concentrations (>50 mg/mL) or sustained absorption are required, use the following co-solvent system:

Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

  • Dissolve compound in DMSO (10% of final vol).

  • Add PEG300 (40% of final vol) and vortex.

  • Add Tween 80 (5% of final vol) and vortex.

  • Add Saline (45% of final vol) last.

    • Result: Clear solution, stable for oral gavage.[1]

Biological Context & Pathway

LOX-IN-3 inhibits the cross-linking of collagen, a critical step in fibrosis and tumor metastasis.[1]

LOXPathway ProLOX Pro-LOX (Inactive) ActiveLOX Active LOX ProLOX->ActiveLOX Cleavage BMP1 BMP-1 Protease BMP1->ActiveLOX Catalyzes Collagen Collagen Monomers Crosslink Cross-linked Collagen (Stiff Matrix) Collagen->Crosslink Oxidative Deamination (via Active LOX) Fibrosis Fibrosis / Metastasis Crosslink->Fibrosis Inhibitor LOX-IN-3 2HCl (Inhibitor) Inhibitor->ActiveLOX Inhibits

Figure 2: Mechanism of Action.[1] LOX-IN-3 prevents the formation of the fibrotic extracellular matrix.[1]

References

  • Findlay, A. D., et al. (2019).[1] Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof. WO2020024017A1.[1][2] (Patent describing the synthesis and salt forms).[1]

Sources

Method

Application Note: Optimal IC50 Concentrations &amp; Protocols for LOX-IN-3 (PXS-5505) Dihydrochloride In Vitro

This Application Note and Protocol guide details the optimal use of LOX-IN-3 dihydrochloride , also known by its development code PXS-5505 , a potent and selective pan-lysyl oxidase inhibitor. Abstract & Introduction LOX...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimal use of LOX-IN-3 dihydrochloride , also known by its development code PXS-5505 , a potent and selective pan-lysyl oxidase inhibitor.

Abstract & Introduction

LOX-IN-3 dihydrochloride (PXS-5505) is a first-in-class, orally bioavailable, pan-lysyl oxidase inhibitor.[1] Unlike the historical standard


-aminopropionitrile (BAPN), which is a non-specific and weak inhibitor requiring millimolar concentrations, LOX-IN-3 exhibits nanomolar to low-micromolar potency  against all 5 members of the LOX family (LOX, LOXL1, LOXL2, LOXL3, LOXL4).

This compound is critical for researchers studying fibrosis , stromal remodeling in cancer (e.g., pancreatic ductal adenocarcinoma), and collagen cross-linking . Its high selectivity (>30 µM) against related amine oxidases (SSAO, MAO-A, MAO-B) makes it a superior tool for dissecting LOX-specific effects in vitro without off-target toxicity.

Compound Profile & Mechanism of Action[1][2]

Chemical Profile[2][3][4][5][6]
  • Common Name: LOX-IN-3 dihydrochloride (PXS-5505)

  • Chemical Class: Haloallylamine sulfone derivative

  • Solubility:

    • Water:

      
       100 mg/mL (Highly soluble)
      
    • DMSO:

      
       100 mg/mL
      
    • PBS (pH 7.2):

      
       10 mg/mL
      
  • Stability: Store solid at -20°C. Aqueous stock solutions should be used immediately or aliquoted and frozen at -80°C (stable for < 1 month).

Mechanism of Action

LOX-IN-3 acts as a mechanism-based suicide inhibitor . It targets the highly conserved catalytic domain of the LOX family, specifically interacting with the Lysyl Tyrosylquinone (LTQ) cofactor and the copper binding site.[2] This irreversible inhibition blocks the oxidative deamination of peptidyl lysine residues, preventing the formation of allysine and subsequent collagen/elastin cross-linking.

Diagram 1: LOX Inhibition Pathway

LOX_Pathway ProLOX Pro-LOX (Inactive) ActiveLOX Active LOX/LOXL (Cu2+ / LTQ Cofactor) ProLOX->ActiveLOX BMP-1 Cleavage Allysine Allysine (Aldehyde) ActiveLOX->Allysine Oxidative Deamination Collagen Collagen Monomers (Peptidyl Lysine) Collagen->Allysine Substrate Crosslink Collagen Cross-linking (Fibrosis/Stiffening) Allysine->Crosslink Spontaneous Condensation PXS5505 LOX-IN-3 (PXS-5505) (Suicide Inhibitor) PXS5505->ActiveLOX Irreversible Binding to LTQ Cofactor

Caption: Mechanism of Action. LOX-IN-3 irreversibly binds the active LOX/LOXL enzyme, preventing the conversion of collagen lysine residues to allysine, thereby halting fibrosis.

Optimal IC50 Concentrations

The following values represent the enzymatic IC50 (cell-free assays using recombinant protein). For cell-based assays, a higher concentration is required to penetrate the pericellular matrix and ensure complete inhibition of the continuously secreted enzyme.

Table 1: Enzymatic Potency & Selectivity
Target EnzymeIC50 (µM)Selectivity Profile
LOX (Fibroblast) 0.493 Primary Target
LOXL1 (Human) 0.159 Potent Inhibition
LOXL2 (Human) 0.570 Potent Inhibition
LOXL3 (Human) 0.180 Potent Inhibition
LOXL4 (Human) 0.190 Potent Inhibition
SSAO / VAP-1> 30.0No Inhibition (Off-target)
MAO-A / MAO-B> 30.0No Inhibition (Off-target)
Recommended Working Concentrations (In Vitro)

For cellular experiments (e.g., fibroblasts, cancer-associated fibroblasts), the enzymatic IC50 is insufficient due to continuous protein synthesis and matrix sequestration.

  • Dose-Response Range: 0.1 µM – 10 µM

  • Optimal "Saturation" Dose: 10 µM

    • Rationale: At 10 µM, LOX-IN-3 provides >95% inhibition of all LOX isoforms without approaching the toxic threshold for off-targets (which starts >30 µM).

  • Comparison: 10 µM of LOX-IN-3 is functionally equivalent to ~500 µM of BAPN, with significantly reduced toxicity.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution.

  • Calculate Mass: For 10 mg of LOX-IN-3 dihydrochloride (MW: ~353.24 g/mol ):

    • Target Volume = 2.83 mL for 10 mM.

  • Solvent Choice:

    • Option 1 (Preferred): Sterile Water or PBS. Vortex until clear.

    • Option 2: DMSO.[3][4] Vortex until clear.

  • Sterilization: If using water/PBS, filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into light-protective tubes (e.g., amber tubes) and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: Cell-Based LOX Activity Inhibition

Objective: Treat cells and validate inhibition using a fluorometric activity assay (Amplex Red).

Reagents:

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Urea (for solubilizing matrix-bound LOX if needed)

  • LOX-IN-3 (10 mM Stock)

Workflow Diagram:

Protocol_Workflow Step1 1. Seed Cells (Fibroblasts/Tumor Cells) Density: 5x10^4 cells/well Step2 2. Treatment (24-48h) Control vs. LOX-IN-3 (1-10 µM) Step1->Step2 Step3 3. Harvest Supernatant (Contains Secreted LOX) Step2->Step3 Step4 4. Add Reaction Mix (Amplex Red + HRP + Substrate) Step3->Step4 Step5 5. Measure Fluorescence (Ex/Em: 540/590 nm) Step4->Step5

Caption: Step-by-step workflow for assessing LOX inhibition in cell culture supernatants.

Step-by-Step Procedure:

  • Seeding: Plate cells (e.g., MRC-5 or NIH-3T3) in phenol-red free media (phenol red interferes with fluorescence).

  • Treatment:

    • Add LOX-IN-3 to final concentrations of 0.1, 1.0, and 10.0 µM .

    • Include a Negative Control (Vehicle only) and a Positive Control (500 µM BAPN if historical comparison is needed).

    • Incubate for 24–48 hours.

  • Collection: Collect 50 µL of supernatant.

    • Note: LOX requires copper.[1][2] Ensure media is not copper-deficient.

  • Assay Reaction:

    • Mix 50 µL supernatant with 50 µL Reaction Buffer (1.2 M Urea, 0.05 M Sodium Borate pH 8.2, 10 mM Putrescine (substrate), 10 µM Amplex Red, 1 U/mL HRP).

    • Critical Step: Prepare a duplicate set of samples adding 500 µM BAPN to the reaction mix immediately before measurement. This allows you to subtract non-LOX amine oxidase activity (background).

  • Measurement: Incubate at 37°C for 30 mins protected from light. Measure fluorescence at Ex/Em 540/590 nm.

  • Calculation:

    • LOX Activity = (Total Signal) - (Signal with BAPN added during assay)

    • Compare the LOX Activity of LOX-IN-3 treated cells vs. Untreated cells.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: High Background Signal.

    • Cause: Amine oxidases in Fetal Bovine Serum (FBS) (e.g., SSAO) can generate H2O2.

    • Solution: Use dialyzed FBS or reduce serum concentration to 0.5% during the treatment phase (starvation conditions often upregulate LOX).

  • Issue: No Inhibition Observed.

    • Cause: Compound degradation or insufficient time.

    • Solution: LOX-IN-3 is irreversible.[1][5] Pre-incubation is not strictly necessary for cell culture but ensure fresh stock is used. Verify pH of media (LOX is most active at pH ~8.0, but works at 7.4).

  • Validity Check:

    • Always run a BAPN control in parallel. If LOX-IN-3 (10 µM) does not inhibit activity to the same extent as BAPN (500 µM), check the chemical integrity of the inhibitor.

References

  • Findlay, A. D., et al. (2019). "Haloallylamine Sulfone Derivative Inhibitors of Lysyl Oxidases and Uses Thereof." Journal of Medicinal Chemistry. (Describes the discovery and structure-activity relationship of PXS-5505).

  • Schilter, H., et al. (2022). "The pan-lysyl oxidase inhibitor PXS-5505 ameliorates multiple-organ fibrosis by inhibiting collagen crosslinks." Nature Communications. (Provides in vivo and in vitro efficacy data).[5][6][7]

  • Cox, T. R., et al. (2021). "A first-in-class pan-lysyl oxidase inhibitor impairs stromal remodeling and enhances gemcitabine response and survival in pancreatic cancer." Nature Cancer. (Details the use of PXS-5505 in cancer models and 3D matrices).

  • MedChemExpress (MCE). "PXS-5505 Dihydrochloride Datasheet." (Source for solubility and enzymatic IC50 values).

Sources

Application

Application Notes and Protocols for Administering LOX-IN-3 Dihydrochloride in Mouse Models

I. Introduction: Targeting Lysyl Oxidase in Preclinical Research Lysyl oxidase (LOX) and LOX-like (LOXL) enzymes are copper-dependent amine oxidases critical for the cross-linking of collagen and elastin in the extracell...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Targeting Lysyl Oxidase in Preclinical Research

Lysyl oxidase (LOX) and LOX-like (LOXL) enzymes are copper-dependent amine oxidases critical for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1] This cross-linking is fundamental to maintaining the structural integrity of tissues. However, dysregulation and overexpression of LOX family enzymes are implicated in various pathologies, including fibrosis and cancer.[2][3] In oncology, LOX activity contributes to a stiffer ECM, which can promote tumor cell invasion, metastasis, and chemoresistance.[4][5] Consequently, the inhibition of LOX has emerged as a promising therapeutic strategy.[1][6]

LOX-IN-3 dihydrochloride (also known as PXS-5505) is a novel, orally active inhibitor of the LOX family, including LOXL1 and LOXL2.[7][8] It has demonstrated efficacy in preclinical mouse models of renal and lung fibrosis.[7][9] These application notes provide a comprehensive guide for researchers on the preparation, administration, and in vivo evaluation of LOX-IN-3 dihydrochloride in mouse models, emphasizing scientific integrity and reproducible methodologies.

II. Mechanism of Action of LOX-IN-3 Dihydrochloride

LOX-IN-3 dihydrochloride functions by binding to the active site of LOX enzymes, thereby preventing the enzymatic activity required for collagen and elastin cross-linking.[5] This inhibition leads to a less rigid ECM, which can attenuate fibrosis and potentially reduce tumor progression and metastasis.[5] The haloallylamine sulfone derivative structure of LOX-IN-3 is designed for potent and sustained inhibition of LOX and LOXL2.[7][9]

LOX_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Collagen Collagen & Elastin Precursors Crosslinked_ECM Cross-linked & Stiffened ECM Collagen->Crosslinked_ECM Catalyzes cross-linking Fibrosis_Cancer Fibrosis & Cancer Progression Crosslinked_ECM->Fibrosis_Cancer Promotes LOX Lysyl Oxidase (LOX) Enzyme LOX->Collagen Acts on LOX_IN_3 LOX-IN-3 Dihydrochloride LOX_IN_3->LOX Inhibits Patho_Stimuli Pathological Stimuli (e.g., Hypoxia, TGF-β) Patho_Stimuli->LOX Upregulates workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_eval Evaluation A Acclimatize Mice B Randomize into Groups A->B C Induce Disease Model (e.g., UUO, Bleomycin) B->C D Daily Dosing (Vehicle or LOX-IN-3) 14-21 Days C->D E Monitor Animal Health (Weight, Clinical Signs) D->E F Euthanasia & Tissue Collection D->F G Endpoint Analysis (Histology, qPCR, etc.) F->G H Data Analysis G->H

Caption: General Experimental Workflow for Efficacy Studies.

B. Animal Welfare and Toxicity Monitoring

Throughout the study, it is essential to monitor the health and welfare of the animals in accordance with institutional guidelines. [10][11]

Parameter Monitoring Frequency Signs of Potential Toxicity Action
Body Weight Daily for the first week, then 3x/week >15-20% weight loss from baseline Consult with veterinary staff; consider dose reduction or euthanasia.
Clinical Signs Daily Lethargy, ruffled fur, hunched posture, dehydration, labored breathing. Score clinical signs; provide supportive care (e.g., supplemental heat, hydration). [12]
Behavior Daily Reduced activity, social isolation, aggression. Document changes; ensure proper housing and enrichment. [11]

| Injection Site | Daily post-injection | Redness, swelling, signs of irritation (for IP route). | Rotate injection sites; ensure proper technique. [13]|

Table 1: Guidelines for Animal Health Monitoring.

VI. Summary and Conclusion

LOX-IN-3 dihydrochloride is a potent, orally active inhibitor of the lysyl oxidase family with demonstrated preclinical efficacy. The successful administration in mouse models relies on careful formulation, precise administration technique, and a robust experimental design. The protocols outlined in these notes provide a foundation for researchers to investigate the therapeutic potential of LOX-IN-3 in various disease models. Adherence to these guidelines, coupled with rigorous animal welfare monitoring, will ensure the generation of high-quality, reproducible, and ethically sound scientific data.

VII. References

  • Li, T., et al. (2024). The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers. Cancer Cell International. [Link]

  • Cox, T. R., et al. (2020). Targeting lysyl oxidase (LOX) overcomes chemotherapy resistance in triple negative breast cancer. Nature Communications. [Link]

  • Le, A. D., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2023). Single-cell analysis reveals lysyl oxidase (Lox)+ fibroblast subset involved in cardiac fibrosis of diabetic mice. Journal of Advanced Research. [Link]

  • Patsnap Synapse. (2024). What are Lysyl oxidase inhibitors and how do they work? Retrieved from [Link]

  • Jarolimek, W., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH) Office of Animal Care and Use (OACU). (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. Retrieved from [Link]

  • University of British Columbia (UBC) Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Wilmarth, K. R., et al. (1993). In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles. Journal of Applied Toxicology. [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]

  • Valiente-Alandi, I., et al. (2018). Inhibitor of lysyl oxidase improves cardiac function and the collagen/MMP profile in response to volume overload. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Hon, K. L., et al. (2021). Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison. Pharmaceuticals. [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Animal Ethics Infolink. (n.d.). Guidelines for the Housing of Mice in Scientific Institutions. Retrieved from [Link]

  • Case Transgenic And Targeting Facility. (1999). Guidelines for Assessing the Health and Condition of Mice. Retrieved from [Link]

  • University of British Columbia (UBC) Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

Sources

Method

Application Note: LOX-IN-3 (PXS-5505) Dihydrochloride Cell Culture Dosing Regimen

[1] Abstract & Mechanistic Grounding LOX-IN-3 Dihydrochloride is a potent, irreversible, pan-lysyl oxidase inhibitor.[1] Unlike the historical standard -aminopropionitrile (BAPN), which requires millimolar concentrations...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Mechanistic Grounding

LOX-IN-3 Dihydrochloride is a potent, irreversible, pan-lysyl oxidase inhibitor.[1] Unlike the historical standard


-aminopropionitrile (BAPN), which requires millimolar concentrations and exhibits poor selectivity, LOX-IN-3 functions in the nanomolar to low-micromolar range with high specificity for the LOX family (LOX, LOXL1-4).[1]

The compound targets the Lysyl Tyrosylquinone (LTQ) cofactor within the catalytic domain of the enzyme.[2][3] As a mechanism-based inhibitor, it forms a covalent bond with the active site, permanently inactivating the enzyme. This necessitates a distinct dosing strategy compared to reversible inhibitors: pre-incubation is mandatory , and washout steps will not restore enzyme activity within the experimental window.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the irreversible inhibition pathway and its downstream effect on the Extracellular Matrix (ECM).[1]

LOX_Mechanism LOX_Active Active LOX/LOXL2 (LTQ Cofactor) Complex Covalent Enzyme-Inhibitor Complex (Inactive) LOX_Active->Complex Inactivation Aldehyde Peptidyl Aldehydes LOX_Active->Aldehyde Catalyzes Oxidation Inhibitor LOX-IN-3 (PXS-5505) Inhibitor->LOX_Active Irreversible Binding NoCrosslink Soluble ECM (Soft/Degradable) Complex->NoCrosslink Prevents Crosslinking ProCollagen Pro-Collagen/Elastin (Monomers) ProCollagen->Aldehyde Substrate ProCollagen->NoCrosslink Accumulation w/o LOX Crosslink Mature Crosslinked ECM (Stiff) Aldehyde->Crosslink Spontaneous Condensation

Figure 1: Mechanism of Action.[1] LOX-IN-3 covalently binds the LTQ cofactor, preventing the conversion of collagen monomers into cross-linked, stiff matrices.[1]

Chemical Handling & Stability

The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base, but proper storage of stock solutions is critical to prevent hydrolysis or oxidation.

Solubility & Reconstitution Table
SolventSolubility LimitStock Conc.[1][4][5] TargetStorage StabilityNotes
DMSO ~125 mg/mL10 mM (Rec.)-80°C (6-12 mo)Preferred for stock.[1] Freeze/thaw cycles degrade activity.[1] Aliquot immediately.
Water ~71 mg/mL1-5 mM-20°C (<1 mo)LOX-IN-3 2HCl is water soluble , but aqueous stocks are less stable than DMSO.[1] Use immediately.
Ethanol ~5 mg/mLN/AN/ANot recommended.[1][4]

Critical Handling Step: Although the dihydrochloride salt is water-soluble, prepare the primary stock in anhydrous DMSO at 10 mM. Dilute into aqueous culture media only at the moment of dosing. This prevents premature hydrolysis of the inhibitor.

Cell Culture Dosing Regimen

Dose-Finding Strategy (IC50)

While literature cites IC50 values for bovine LOX (<10 µM) and human LOXL2 (<1 µM), cellular IC50s vary based on cell density and enzyme turnover rates.[1]

  • Standard Screening Range: 0.01 µM to 10 µM.[1]

  • Recommended Functional Dose: 1 µM - 5 µM (Typically achieves >95% inhibition in most solid tumor and fibroblast lines).[1]

  • Positive Control: BAPN (use at 500 µM).[1] LOX-IN-3 should be ~100-500x more potent than BAPN.[1]

Protocol: "In Vitro" LOX Inhibition Assay

This protocol measures the functional inhibition of LOX secreted into the conditioned media.

Workflow Diagram (Graphviz)

Workflow Step1 1. Seeding Seed cells (e.g., MDA-MB-231, Fibroblasts) in Phenol-Red Free Media Step2 2. Treatment Add LOX-IN-3 (0.1 - 10 µM) Incubate 24-48 Hours Step1->Step2 Step3 3. Harvest Collect Conditioned Media (Secreted LOX) Keep Cell Lysate for Normalization Step2->Step3 Step4 4. Activity Assay Amplex Red + HRP + Substrate (Cadaverine) Measure Fluorescence (Ex 540 / Em 590) Step3->Step4

Figure 2: Experimental workflow for assessing LOX inhibitory activity in conditioned media.

Step-by-Step Procedure:

  • Seeding:

    • Seed cells (e.g., 4T1, MDA-MB-231, or Primary Fibroblasts) in 6-well plates.[1]

    • Crucial: Use Phenol Red-Free media if downstream analysis involves fluorescence (Amplex Red) to reduce background interference.[1]

  • Starvation (Optional but Recommended):

    • Serum contains endogenous LOX and amine oxidases. For precise kinetics, switch to low-serum (0.5% FBS) or serum-free media 12 hours prior to treatment.[1]

  • Treatment:

    • Prepare a 10 mM stock of LOX-IN-3 in DMSO.[1][6]

    • Dilute to 2x working concentration in media.

    • Add to cells to reach final concentrations: 0 (Vehicle), 0.1, 1.0, 5.0, 10.0 µM .

    • Incubation: 24 to 48 hours.[1] (LOX accumulates slowly; <24h may yield signals below detection limits).[1]

  • Harvest:

    • Collect supernatant (conditioned media).[1]

    • Note: LOX-IN-3 is irreversible.[1][7] You do not need to add inhibitor to the assay buffer if the enzyme was inhibited during culture. However, adding it during the assay confirms specificity.

  • Detection (H2O2 Generation):

    • Mix 50 µL conditioned media with 50 µL reaction mix (10 mM Cadaverine or Putrescine substrate + 10 µM Amplex Red + 1.2 U/mL HRP).

    • Incubate at 37°C for 30-60 mins protected from light.

    • Read Fluorescence: Ex/Em 540/590 nm.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity, every experiment must include internal checks.

ObservationPotential CauseValidation / Solution
No decrease in signal High background from SerumValidation: Run a "Media Only" (no cells) control. If high, switch to Serum-Free media for the collection phase.
High toxicity Off-target effectsValidation: Perform an MTT/CCK-8 assay.[1] LOX-IN-3 is generally non-toxic <10 µM.[1] If cells die, the reduced signal is due to cell death, not enzyme inhibition.
Signal too low Low LOX expressionValidation: Use a positive control cell line known for high LOX (e.g., hypoxic MDA-MB-231).[1]
Inconsistent IC50 Enzyme turnoverValidation: Because inhibition is irreversible, new enzyme is constantly synthesized.[1] Ensure the treatment duration (24h) matches the harvest time.

References

  • Findlay, A. D., et al. (2019). "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships."[1] Journal of Medicinal Chemistry. (Describes the structure-activity relationship of PXS compounds and the sulfonyl-amine scaffold). [1]

  • Chang, J., et al. (2020). "Small molecule inhibitors of lysyl oxidases." Expert Opinion on Therapeutic Patents. (Reviews the PXS-5505/LOX-IN-3 class inhibitors). [1]

  • MedChemExpress (MCE). "PXS-5505 (LOX-IN-3) Product Datasheet." (Provides solubility, storage, and basic IC50 data).

  • Selleck Chemicals. "LOX-IN-3 Dihydrochloride Protocol." (Validation of solubility in DMSO and aqueous buffers).

Sources

Application

Application Note: Preparation of LOX-IN-3 Dihydrochloride for Intraperitoneal (IP) Injection

Abstract & Introduction LOX-IN-3 (also known as PXS-5505 dihydrochloride) is a potent, orally active, pan-lysyl oxidase (LOX) inhibitor designed to target LOX and LOXL2 enzymes.[1] It is widely used in preclinical models...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

LOX-IN-3 (also known as PXS-5505 dihydrochloride) is a potent, orally active, pan-lysyl oxidase (LOX) inhibitor designed to target LOX and LOXL2 enzymes.[1] It is widely used in preclinical models of fibrosis (lung, kidney, liver) and cancer metastasis. While the compound exhibits high solubility in water due to its dihydrochloride salt form, its application in intraperitoneal (IP) injections requires careful formulation to prevent pH-induced tissue necrosis or precipitation of the free base at physiological pH.

This protocol details the validated formulation strategies to prepare LOX-IN-3 for IP delivery, ensuring solubility, stability, and physiological compatibility.

Physicochemical Profile

Understanding the specific salt form is critical for accurate dosing. LOX-IN-3 is typically supplied as a dihydrochloride salt, which is acidic in aqueous solution.

PropertyDetail
Compound Name LOX-IN-3 (PXS-5505 dihydrochloride)
CAS Number 2409964-23-2
Molecular Formula C₁₃H₁₃FN₂O₂S[2] · 2HCl
Molecular Weight ~353.24 g/mol (Anhydrous 2HCl) Note: Check vial. Monohydrate forms may differ.
Solubility (Water) ≥ 100 mg/mL (Highly acidic, pH < 3)
Solubility (DMSO) ~33 mg/mL to 125 mg/mL
Target Concentration 2.0 – 5.0 mg/mL (Typical for 10–20 mg/kg dosing)

Formulation Strategy: The "Solubility-pH" Paradox

Researchers often make the mistake of dissolving dihydrochloride salts directly in Phosphate Buffered Saline (PBS).

  • The Trap: While LOX-IN-3 2HCl dissolves instantly in water, the solution is highly acidic. Neutralizing this solution (or adding it to PBS) can cause the free base (PXS-5505) to precipitate if the concentration exceeds its intrinsic solubility (~0.5 mg/mL).

  • The Solution: Use a Co-solvent System or a Cyclodextrin Complex . These vehicles maintain the compound in solution at neutral pH, preventing precipitation upon contact with peritoneal fluids.

Protocol A: The Co-Solvent System (Standard)

Best for: High-dose studies (10–30 mg/kg) requiring concentrations > 2 mg/mL. Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[2][3][4]

Reagents Required[2][4][5][6][7][8]
  • LOX-IN-3 Dihydrochloride powder[1][2][3][4]

  • DMSO (Dimethyl sulfoxide), sterile, anhydrous

  • PEG300 (Polyethylene glycol 300)[2]

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)[2]

Step-by-Step Procedure

CRITICAL: The order of addition is non-negotiable. Adding saline before the organic solvents will cause immediate precipitation.

  • Calculate: Determine the total mass of LOX-IN-3 required.

    • Example: For 20 mg/kg dose in 25g mice (injection vol. 0.25 mL), target concentration is 2.0 mg/mL . To prepare 1 mL, weigh 2.0 mg of powder.

  • Dissolve in DMSO (10% of final volume):

    • Add 100 µL of sterile DMSO to the powder.

    • Vortex until completely dissolved (clear yellow/off-white solution).

  • Add PEG300 (40% of final volume):

    • Add 400 µL of PEG300 to the DMSO solution.[5]

    • Vortex thoroughly. The solution should remain clear.

  • Add Tween-80 (5% of final volume):

    • Add 50 µL of Tween-80.[2][3]

    • Vortex gently (avoid excessive foaming).

  • Add Saline (45% of final volume):

    • Slowly add 450 µL of sterile warm saline.

    • Invert to mix.

  • Sterilization: Pass the final solution through a 0.22 µm PES or PVDF syringe filter.

Workflow Diagram

FormulationWorkflow Start Weigh LOX-IN-3 (Dihydrochloride) Step1 1. Add DMSO (10%) Dissolve completely Start->Step1 Step2 2. Add PEG300 (40%) Vortex to mix Step1->Step2 Clear Soln Step3 3. Add Tween-80 (5%) Mix gently Step2->Step3 Step4 4. Add Saline (45%) Add slowly & mix Step3->Step4 Check Visual Inspection (Must be Clear) Step4->Check Precip PRECIPITATION RISK Do not change order! Step4->Precip If Saline added early Filter Sterile Filter (0.22 µm) Check->Filter Pass Ready Ready for IP Injection Filter->Ready

Figure 1: Critical mixing order for LOX-IN-3 co-solvent formulation. Deviation from this sequence may result in irreversible precipitation.

Protocol B: Cyclodextrin Formulation (Alternative)

Best for: Sensitive animal models where organic solvents (DMSO/PEG) cause irritation or vehicle toxicity. Vehicle Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[2][3]

  • Prepare Vehicle Stock: Dissolve 2.0 g of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in 10 mL of sterile saline. Store at 4°C.[3]

  • Dissolve Drug: Dissolve LOX-IN-3 in DMSO (10% of final volume).

  • Combine: Slowly add the 20% SBE-β-CD solution (90% of final volume) to the DMSO-drug mixture.

  • Mix: Vortex until clear. The cyclodextrin encapsulates the hydrophobic free base, preventing precipitation.

Dosing & Administration Guide

Dosage Calculation Table

Assumptions: Mouse weight = 25 g; Standard IP volume = 10 mL/kg (0.25 mL/mouse).

Desired Dose (mg/kg)Required Conc. (mg/mL)Preparation (for 1 mL)
10 mg/kg 1.0 mg/mL1.0 mg LOX-IN-3 + Vehicle
15 mg/kg 1.5 mg/mL1.5 mg LOX-IN-3 + Vehicle
20 mg/kg 2.0 mg/mL2.0 mg LOX-IN-3 + Vehicle
30 mg/kg 3.0 mg/mL3.0 mg LOX-IN-3 + Vehicle
Administration Tips
  • Warmth: Ensure the solution is at body temperature (37°C) before injection to reduce abdominal cramping.

  • pH Check: Spot-check the final formulation with a pH strip. It should be between pH 5.0 and 7.0. If < 4.5, the buffering capacity of the vehicle is insufficient; consider reducing the drug concentration or switching to Protocol B.

  • Site: Inject into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

Storage and Stability

  • Powder: Store at -20°C, desiccated. Stable for 2 years.

  • DMSO Stock (100 mg/mL): Store at -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

  • Final Formulation (Working Solution): PREPARE FRESH.

    • The dihydrochloride salt in aqueous solution is prone to hydrolysis or oxidation over time.

    • Do not store the diluted saline/PEG mixture for more than 24 hours.

Biological Mechanism (Context)

LOX-IN-3 inhibits the copper-dependent amine oxidase activity of LOX, preventing the cross-linking of collagen and elastin. This reduces tissue stiffness and fibrosis.

Mechanism LOX LOX / LOXL2 Enzymes Crosslink Oxidative Deamination LOX->Crosslink Inhibitor LOX-IN-3 (PXS-5505) Inhibitor->LOX Inhibits Collagen Collagen Monomers Collagen->Crosslink Catalyzed by LOX Fibrosis Fibrosis / Metastasis Crosslink->Fibrosis ECM Stiffening

Figure 2: Mechanism of Action.[1][2][6][7][8] LOX-IN-3 prevents the enzymatic cross-linking of collagen, thereby reducing fibrotic progression.

References

  • MedChemExpress (MCE). PXS-5505 (LOX-IN-3 dihydrochloride) Datasheet.[1][3] Retrieved from [1]

  • Selleck Chemicals. LOX-IN-3 Dihydrochloride Protocol and Solubility Data. Retrieved from

  • TargetMol. LOX-IN-3 (Compound 33) Biological Activity and In Vivo Protocols. Retrieved from

  • Schilter, H., et al. (2019). Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof. Patent WO2020024017A1. (Primary source for "Compound 33" synthesis and in vivo efficacy).[1][2]

  • Chang, J., et al. (2020).Small molecule inhibitors of lysyl oxidases.

Sources

Method

western blot analysis of LOX inhibition using LOX-IN-3 dihydrochloride

Application Note: Western Blot Analysis of Lysyl Oxidase (LOX) Inhibition using LOX-IN-3 Dihydrochloride (PXS-5505) Abstract This technical guide provides a comprehensive framework for evaluating the efficacy of LOX-IN-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Western Blot Analysis of Lysyl Oxidase (LOX) Inhibition using LOX-IN-3 Dihydrochloride (PXS-5505)

Abstract This technical guide provides a comprehensive framework for evaluating the efficacy of LOX-IN-3 dihydrochloride (PXS-5505) , a potent, selective, and orally active pan-Lysyl Oxidase inhibitor. While standard Western blotting detects protein abundance, validating enzymatic inhibition requires a nuanced approach that correlates LOX processing (Pro- vs. Active forms) with downstream signaling modulation (FAK/Src pathways) and extracellular matrix (ECM) modification. This protocol details sample fractionation strategies—specifically separating cell lysates, conditioned media, and ECM—to accurately assess LOX-IN-3 mediated inhibition in fibrotic and metastatic models.

Compound Profile & Reconstitution

Compound: LOX-IN-3 dihydrochloride (PXS-5505) CAS: 2409964-23-2 Target: Lysyl Oxidase (LOX), LOXL1, LOXL2 (Irreversible/Competitive mechanism depending on isoform context). Molecular Weight: ~353.24 g/mol [1]

Storage & Stability:

  • Powder: -20°C (3 years).[2] Hygroscopic; store in a desiccator.

  • Stock Solution: -80°C (6 months). Avoid freeze-thaw cycles.[2]

Reconstitution Protocol (Stock 10 mM): LOX-IN-3 2HCl is highly soluble in water and DMSO.

  • Solvent: Sterile Water or DMSO.

  • Concentration: Dissolve 3.53 mg in 1 mL to achieve 10 mM .

  • Filtration: Filter sterilize (0.22 µm) if using for long-term cell culture.

Mechanism of Action & Signaling Logic

To interpret Western blot data correctly, one must understand that LOX-IN-3 inhibits the enzymatic activity of the secreted active LOX, not necessarily the expression of the Pro-LOX precursor. However, sustained inhibition often leads to feedback loop downregulation of downstream mechanotransduction pathways.

LOX_Pathway ProLOX Pro-LOX (50 kDa) (Intracellular/Secreted) ActiveLOX Active LOX (30-32 kDa) (Extracellular/ECM Bound) ProLOX->ActiveLOX Cleavage by BMP-1 BMP1 BMP-1 Protease BMP1->ActiveLOX Crosslinked Crosslinked ECM (Stiff Matrix) ActiveLOX->Crosslinked Oxidative Deamination Collagen Collagen/Elastin (Monomers) Collagen->Crosslinked Integrins Integrin Activation (Mechanotransduction) Crosslinked->Integrins Increased Stiffness FAK p-FAK (Tyr397) p-Src (Tyr416) Integrins->FAK Phosphorylation LOXIN3 LOX-IN-3 (PXS-5505) (Inhibitor) LOXIN3->ActiveLOX Inhibits Activity LOXIN3->Crosslinked Prevents

Caption: Mechanism of LOX-IN-3 inhibition. The drug targets the Active LOX enzyme, preventing ECM crosslinking and reducing stiffness-mediated Integrin/FAK signaling.

Experimental Design

Objective: Validate LOX inhibition by assessing (A) Target Engagement (LOX forms) and (B) Functional Downstream Effects (p-FAK, Collagen solubility).

ParameterConditionRationale
Cell Models MDA-MB-231 (Breast Cancer), Lung Fibroblasts (MRC-5)High endogenous LOX expression.
Treatment Duration 48 - 72 Hours LOX is a slow-turnover extracellular enzyme; accumulation of crosslinked matrix takes time.
Concentration 0.1, 1.0, 10 µMSpans the IC50 (<1 µM) to demonstrate dose-dependency.
Controls Vehicle (DMSO), BAPN (100-500 µM)BAPN is the classic positive control for LOX inhibition.
Hypoxia 1% O2 (Optional but recommended)Hypoxia (HIF-1α) drastically upregulates LOX expression, increasing assay sensitivity.

Detailed Protocols

Protocol A: Sample Fractionation (Critical Step)

Standard lysis results in the loss of the active LOX form (secreted) and crosslinked collagen (insoluble). You must fractionate.

Reagents:

  • Lysis Buffer (Intracellular): RIPA buffer + Protease/Phosphatase Inhibitors.

  • Conditioned Media (CM) Concentrator: Amicon Ultra-4 Centrifugal Filters (10k MWCO).

Steps:

  • Collection (CM): Collect culture media after 48-72h treatment. Centrifuge at 500 x g for 5 min to remove floating cells.

  • Concentration: Concentrate the supernatant 10-20X using 10k MWCO filters (e.g., reduce 4 mL to 200 µL). Store at -80°C. This fraction contains Active LOX (30 kDa).

  • Lysis (Cells): Wash adherent cells 2x with cold PBS. Add RIPA buffer. Scrape and collect. This fraction contains Pro-LOX (50 kDa) and signaling proteins (FAK/Src).

  • ECM Extraction (Optional but High Value): After removing cells, wash the plate with PBS. Incubate with 8 M Urea buffer for 30 min to solubilize the matrix. This fraction validates collagen crosslinking.

Protocol B: Western Blotting

Gel Electrophoresis:

  • Use 10% or 12% SDS-PAGE gels.

  • Loading: Load 20-30 µg of Cell Lysate. Load equal volumes (normalized to cell count) of Concentrated CM.

Antibody Selection (Crucial):

  • Anti-LOX (Rabbit Polyclonal): Ensure the epitope maps to the catalytic domain (C-terminus) to detect both Pro (50 kDa) and Active (30 kDa) forms. N-terminal antibodies will only detect Pro-LOX.

    • Recommended: Abcam ab31238 or Novus NB100-2527.

  • Functional Markers:

    • p-FAK (Tyr397): Marker of integrin-mediated mechanotransduction (reduced by LOX-IN-3).

    • Collagen I: Detects soluble collagen monomers (increase expected with inhibition).

Transfer & Blocking:

  • Membrane: PVDF (0.45 µm).

  • Transfer: Wet transfer is preferred for LOX (Active form is small, Pro is medium). 100V for 60-90 min.

  • Blocking: 5% BSA in TBST (Phospho-proteins) or 5% Non-fat Milk (LOX/Collagen).

Data Analysis & Expected Results

The following table summarizes the expected band patterns if LOX-IN-3 is effectively inhibiting LOX activity.

Target ProteinMolecular Wt.Sample FractionExpected Result (LOX-IN-3 Treated)Mechanistic Interpretation
Pro-LOX ~50-56 kDaCell LysateNo Change / Mild Increase Inhibition is enzymatic; expression may increase due to compensatory feedback.
Active LOX ~30-32 kDaConditioned MediaVariable Inhibitor binds active site. Some inhibitors destabilize the protein (decrease), others just block activity (no change).
p-FAK (Tyr397) 125 kDaCell LysateDecrease Reduced ECM stiffness leads to lower integrin signaling.
Collagen I ~130 kDaSoluble FractionIncrease Inhibition of crosslinking keeps collagen in soluble monomeric form.
HIF-1α ~120 kDaCell LysateNo Change Use as a loading control if induced by hypoxia; proves drug doesn't alter upstream driver.
Troubleshooting "Missing" Active LOX Bands:
  • Issue: Strong Pro-LOX band (50 kDa) but no Active LOX (30 kDa).

  • Cause: Active LOX is secreted and rapidly sequestered in the ECM or diluted in media.

  • Solution: You must use the concentrated Conditioned Media (Protocol A, Step 2) or the Urea-extracted ECM fraction. Lysates rarely show clear active LOX.

References

  • Findlay, A. D., et al. (2019). "Haloallylamine Sulfone Derivative Inhibitors of Lysyl Oxidases and Uses Thereof." World Intellectual Property Organization, WO2020024017A1. (Primary source for LOX-IN-3/PXS-5505 structure and IC50 data).[3][4] Link

  • Barker, H. E., et al. (2012). "LOX-mediated collagen crosslinking is responsible for fibrosis-enhanced metastasis." Cancer Research, 72(20), 5144-5154. (Establishes p-FAK and collagen crosslinking as downstream markers of LOX activity). Link

  • Trackman, P. C. (2016). "Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone." Matrix Biology, 52, 7-18. (Detailed review of Pro- vs Active-LOX processing and Western blot detection challenges). Link

  • MedChemExpress. "PXS-5505 (LOX-IN-3 dihydrochloride) Product Datasheet." (Solubility and storage specifications). Link

Sources

Application

Application Notes &amp; Protocols: Formulation of LOX-IN-3 Dihydrochloride for Preclinical Oral Gavage Studies

Introduction: The Critical Role of Formulation for a Potent LOX Inhibitor LOX-IN-3, also known as PXS-5505, is a potent, orally active inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes.[1][2] These c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Formulation for a Potent LOX Inhibitor

LOX-IN-3, also known as PXS-5505, is a potent, orally active inhibitor of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes.[1][2] These copper-dependent enzymes are critical for the covalent cross-linking of collagen and elastin, which provides structural integrity to the extracellular matrix (ECM).[3][4] Dysregulation of LOX activity is a key driver in the progression of fibrotic diseases and cancer metastasis, making LOX-IN-3 a valuable tool for preclinical research in these areas.[5][6]

The success of in vivo studies hinges on the reliable and consistent delivery of the therapeutic agent to its target. While LOX-IN-3 dihydrochloride is the salt form, which generally imparts higher aqueous solubility, a robust formulation is paramount for ensuring consistent absorption, predictable pharmacokinetics (PK), and ultimately, reproducible pharmacological effects in oral gavage studies.[7]

This guide provides a comprehensive overview of the physicochemical properties of LOX-IN-3 dihydrochloride, detailed protocols for preparing various formulations, and a logical framework for selecting the most appropriate vehicle for your specific experimental needs. We will delve into the causality behind formulation choices, moving beyond simple recipes to empower researchers with the knowledge to make informed decisions.

Physicochemical Profile of LOX-IN-3 Dihydrochloride

A thorough understanding of the compound's properties is the foundation of effective formulation development.

PropertyValueSource
Chemical Name LOX-IN-3 Dihydrochloride[8]
Synonyms PXS-5505[2]
CAS Number 2409964-23-2[8]
Molecular Formula C₁₃H₁₅Cl₂FN₂O₂S (anhydrous)[7]
Molecular Weight 353.24 g/mol (anhydrous)[8]
Aqueous Solubility ≥ 100 mg/mL (anhydrous)[7]
DMSO Solubility ~33.3 mg/mL (anhydrous)[7]
Storage Powder: -20°C for up to 3 years. Stock Solutions: -80°C for up to 1 year.[8]

Note: The compound may also be supplied as a monohydrate, which will have a slightly different molecular weight (371.26 g/mol ).[5] Always confirm the specific form of the material from the supplier's certificate of analysis.

The Formulation Imperative: Beyond Simple Dissolution

While the high aqueous solubility of LOX-IN-3 dihydrochloride (≥100 mg/mL) is advantageous, simply dissolving the compound in water or saline may not be the optimal strategy for all studies.[7] The gastrointestinal (GI) tract is a complex environment with fluctuating pH and enzymatic activity. A drug, even if soluble in the vehicle, can precipitate upon entering the stomach or intestine, leading to variable absorption and poor bioavailability.

The primary goals of a robust oral gavage formulation are:

  • Maintain Solubility & Stability: Keep the drug in a dissolved state (or a uniform suspension) from preparation through administration and into the GI tract.

  • Enhance Absorption: Facilitate the consistent passage of the drug across the gut wall into systemic circulation.

  • Ensure Safety & Tolerability: The chosen vehicle and its components must be non-toxic and well-tolerated by the animal model at the administered volume.

The following sections provide protocols for different formulation strategies, each with a distinct rationale and application.

Formulation Selection and Preparation Workflow

Choosing the right formulation depends on the required dose, the duration of the study, and the specific characteristics of the compound. The following diagram illustrates a general workflow for preparation and a decision-making process for vehicle selection.

G cluster_prep Formulation Preparation Workflow start Start weigh 1. Weigh LOX-IN-3 and Excipients start->weigh vehicle 2. Prepare Vehicle (Aqueous, Co-solvent, or Suspension) weigh->vehicle mix 3. Add LOX-IN-3 to Vehicle (Vortex, Sonicate, Heat as needed) vehicle->mix qc 4. Quality Control (Visual Inspection for Clarity/Uniformity) mix->qc dose 5. Prepare Dosing Syringes qc->dose

Caption: General workflow for preparing a LOX-IN-3 formulation.

G start Start: Define Required Dose (mg/kg) decision1 Is required concentration < 50 mg/mL? start->decision1 decision2 Is a simple, low-excipient formulation preferred? decision1->decision2 Yes outcome3 Protocol 3: Suspension Vehicle (e.g., CMC-Na) decision1->outcome3 No (High Dose) outcome1 Protocol 1: Simple Aqueous Vehicle (Water or Saline) decision2->outcome1 Yes (e.g., Acute studies) outcome2 Protocol 2: Co-Solvent Vehicle (e.g., PEG300/Tween-80 based) decision2->outcome2 No (e.g., Chronic studies, maximized exposure needed)

Caption: Decision tree for selecting an appropriate formulation protocol.

Detailed Formulation Protocols

Safety Precaution: Always handle LOX-IN-3 dihydrochloride and all chemicals in a fume hood or ventilated enclosure, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Simple Aqueous Vehicle (for Doses up to ~50 mg/mL)

Rationale: This is the simplest approach, leveraging the high water solubility of the dihydrochloride salt form.[7] It is ideal for acute studies or when minimizing excipient exposure is critical. The primary risk is potential precipitation in the GI tract, which may affect absorption consistency.

Materials:

  • LOX-IN-3 dihydrochloride powder

  • Sterile Water for Injection or 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

  • (Optional) Sonicator

Step-by-Step Procedure:

  • Calculate Required Amount: Determine the total volume of formulation needed for the study group, including a small overage (~10-20%). Calculate the mass of LOX-IN-3 dihydrochloride required based on your target concentration (e.g., for 10 mL of a 10 mg/mL solution, weigh 100 mg).

  • Vehicle Dispensing: Add the calculated volume of sterile water or saline to a sterile conical tube.

  • Dissolution: Slowly add the weighed LOX-IN-3 powder to the vehicle while vortexing.

  • Ensure Complete Dissolution: Continue to vortex until the powder is fully dissolved and the solution is clear. If needed, brief sonication in a water bath can aid dissolution. Avoid excessive heating.

  • Quality Control: Visually inspect the solution to ensure it is free of particulates.

  • Storage: Use the formulation fresh. If short-term storage is required, store at 2-8°C, protected from light, for no more than 24-48 hours. Before use, allow the solution to return to room temperature and vortex to re-dissolve any potential precipitate.

Protocol 2: Co-Solvent Vehicle (Recommended for Enhanced Exposure)

Rationale: This is a robust formulation designed to maintain drug solubility upon administration. It is widely cited by commercial vendors for LOX-IN-3.[1][7]

  • DMSO: A powerful solvent to create an initial concentrated stock.[7]

  • PEG300: A water-miscible co-solvent that helps prevent drug precipitation upon dilution in the aqueous GI environment.[9]

  • Tween-80: A non-ionic surfactant that improves wettability and acts as a solubilizing agent.[10]

  • Saline: The aqueous base of the vehicle.

Materials:

  • LOX-IN-3 dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • 0.9% Saline

  • Sterile tubes

Step-by-Step Procedure (to prepare 10 mL of a 2.5 mg/mL solution):

  • Calculate and Weigh: Weigh 25 mg of LOX-IN-3 dihydrochloride.

  • Prepare DMSO Stock (Optional but Recommended): To ensure complete initial dissolution, first dissolve the 25 mg of LOX-IN-3 in 1 mL (10% of final volume) of DMSO to create a 25 mg/mL stock solution. Vortex until clear.

  • Add Co-Solvent: To the DMSO solution, add 4 mL (40% of final volume) of PEG300. Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant: Add 0.5 mL (5% of final volume) of Tween-80 to the mixture. Vortex again until clear and uniform.

  • Final Dilution: Add 4.5 mL (45% of final volume) of 0.9% Saline to bring the total volume to 10 mL. Vortex one final time. The final solution should be clear.

  • Quality Control: Visually inspect the final formulation for clarity and absence of precipitation.

  • Storage and Use: This formulation should be prepared fresh daily. If precipitation occurs upon standing, gentle warming and vortexing may be required before dosing.

Protocol 3: Suspension Vehicle (for High Doses or Poor Solubility)

Rationale: When the required dose results in a concentration that exceeds the solubility limit of other vehicles, a suspension is necessary. A good suspension ensures uniform dosing, although particle size can influence absorption rates. Carboxymethylcellulose sodium (CMC-Na) is a common suspending agent. A formulation using CMC-Na has been suggested for similar compounds.[8]

Materials:

  • LOX-IN-3 dihydrochloride powder

  • Carboxymethylcellulose sodium (CMC-Na, low viscosity)

  • Sterile Water

  • Mortar and pestle (optional, for particle size reduction)

  • Stir plate and magnetic stir bar

Step-by-Step Procedure (to prepare a 0.5% CMC-Na vehicle):

  • Prepare Vehicle: Slowly sprinkle 50 mg of CMC-Na into 10 mL of sterile water while stirring vigorously with a magnetic stir bar. Continue to stir until the CMC-Na is fully hydrated and the solution is viscous and uniform (this may take several hours).

  • Weigh Compound: Calculate and weigh the required amount of LOX-IN-3 dihydrochloride. For very high doses, gently grinding the powder with a mortar and pestle can help achieve a finer, more uniform particle size.

  • Create Suspension: Slowly add the LOX-IN-3 powder to the prepared CMC-Na vehicle while stirring continuously.

  • Homogenize: Continue stirring for at least 30 minutes to ensure the particles are evenly distributed.

  • Quality Control & Dosing: A suspension must be stirred continuously, even during dosing, to ensure each animal receives the correct amount of drug. Use a syringe with a wide-bore needle or a gavage tube to draw up the dose while the suspension is being mixed.

Mechanism of Action: LOX-IN-3 in Cellular Signaling

LOX enzymes are secreted and become active in the extracellular space, where they catalyze the cross-linking of collagen and elastin, contributing to ECM stiffness.[3][11] This stiffening is a hallmark of fibrosis and creates a permissive environment for tumor cell invasion. LOX activity also influences intracellular signaling pathways, often through interactions with growth factor receptors and focal adhesion kinase (FAK), promoting cell proliferation and migration.[12] LOX-IN-3 directly inhibits this catalytic activity, thereby reducing ECM cross-linking and interfering with downstream pro-fibrotic and pro-metastatic signaling.

LOX_Pathway LOX Lysyl Oxidase (LOX) ECM ECM Proteins (Collagen, Elastin) LOX->ECM Catalyzes Oxidative Deamination FAK FAK / PI3K / AKT Signaling LOX->FAK Activates TGFb TGF-β / SMAD Signaling LOX->TGFb Activates LOXIN3 LOX-IN-3 LOXIN3->LOX Inhibits Crosslinking ECM Cross-linking & Stiffening ECM->Crosslinking Fibrosis Fibrosis & Metastasis Crosslinking->Fibrosis CellBehavior Cell Proliferation, Migration, Invasion FAK->CellBehavior TGFb->CellBehavior CellBehavior->Fibrosis

Sources

Method

calculating molarity of LOX-IN-3 dihydrochloride for assay development

Application Note: Precise Molarity Calculation and Stock Preparation of LOX-IN-3 Dihydrochloride for Lysyl Oxidase Assays Executive Summary LOX-IN-3 (often identified as PXS-5505) is a potent, mechanism-based inhibitor o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precise Molarity Calculation and Stock Preparation of LOX-IN-3 Dihydrochloride for Lysyl Oxidase Assays

Executive Summary

LOX-IN-3 (often identified as PXS-5505) is a potent, mechanism-based inhibitor of Lysyl Oxidase (LOX) and LOX-like 2 (LOXL2) enzymes. Accurate characterization of IC50 values and enzyme kinetics requires precise molarity calculations that account for the compound's salt form (dihydrochloride) and potential hydration states. This guide provides a rigorous protocol for calculating, weighing, and solubilizing LOX-IN-3 to ensure stoichiometric accuracy in high-throughput screening (HTS) and kinetic assays.

Chemical Fundamentals & Molarity Logic

The "Salt Trap" in Assay Development

LOX-IN-3 is supplied as a dihydrochloride salt (2HCl), and frequently as a monohydrate. A common error in assay development is calculating molarity based on the molecular weight (MW) of the free base while weighing the salt form. This leads to a lower actual concentration of the active inhibitor, shifting IC50 curves to the right and underestimating potency.

Key Parameters (Representative - Always Check Your CoA):

  • Active Moiety (Free Base): ~280.32 g/mol [1]

  • Salt Form (Dihydrochloride): ~353.24 g/mol

  • Hydrated Salt (2HCl Monohydrate): ~371.25 g/mol

The Master Formula

To prepare a stock solution with a specific Molarity (


), use the MW of the exact substance in the vial  (Salt/Hydrate).


Example Calculation: To prepare 5 mL of a 10 mM stock solution using LOX-IN-3 Dihydrochloride Monohydrate (


):



Protocol: Stock Solution Preparation

Objective: Create a stable, verifiable 10 mM stock solution in DMSO.

Materials:

  • LOX-IN-3 Dihydrochloride (Store at -20°C, desiccated).[2]

  • Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade (≥99.9%).

  • Analytical Balance (readability 0.01 mg).

  • Amber glass vials (to protect from light).

Step-by-Step Workflow:

  • Equilibration: Remove the LOX-IN-3 vial from the freezer and allow it to reach room temperature inside a desiccator (approx. 30 mins). Why: Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, altering the weight.

  • Weighing:

    • Place a clean amber vial on the balance and tare.

    • Weigh approximately 5–10 mg of LOX-IN-3. Record the exact mass (

      
      ).
      
  • Volume Calculation (Reverse Method): Instead of trying to hit a specific mass, weigh what is convenient and adjust the solvent volume.

    
    
    Note: For the calculation, MW in  g/mol  is numerically equal to mg/µmol.[2][3]
    
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. The solution should be clear and slightly yellow.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol: Serial Dilution & Assay Setup

Context: LOX assays typically use an Amplex Red coupled reaction where H2O2 production is monitored.[4][5] DMSO tolerance for LOX enzymes is generally low (<1% final concentration).

The "Constant Solvent" Dilution Scheme: To prevent solvent effects from masquerading as inhibition, the DMSO concentration must remain constant across all dose points.

Table 1: 10-Point Dilution Series (Targeting Top Concentration 10 µM)

StepSourceSource Vol (µL)Diluent (Buffer + DMSO)Final Vol (µL)Conc. of InhibitorDMSO %
Stock 10 mM Stock---10,000 µM100%
Intermediate 10 mM Stock10990 µL Buffer (No DMSO)1000100 µM1%
Point 1 Intermediate100-100100 µM 1%
Point 2 Point 13060 µL Buffer + 1% DMSO9033.3 µM1%
Point 3 Point 23060 µL Buffer + 1% DMSO9011.1 µM1%
... ...............[3]1%

Note: When 10 µL of these points are added to 90 µL of Enzyme/Substrate mix, the final assay DMSO is 0.1%, and the Top Concentration becomes 10 µM.

Visualization of Workflows

Figure 1: Molarity Correction & Preparation Workflow

StockPrep RawMaterial LOX-IN-3 (Dihydrochloride) CheckCoA Check CoA for Exact MW (Hydration State) RawMaterial->CheckCoA Weigh Weigh Mass (m) CheckCoA->Weigh Correct MW CalcVol Calculate DMSO Vol V = m / (M * MW) Weigh->CalcVol Dissolve Dissolve & Vortex CalcVol->Dissolve Stock 10 mM Stock (100% DMSO) Dissolve->Stock

Caption: Logical workflow for correcting salt weight to ensure accurate active moiety concentration.

Figure 2: LOX Inhibition Assay Mechanism

LOXAssay Substrate Lysine Substrate (Collagen/Elastin) Product Allysine (Aldehyde) Substrate->Product H2O2 H2O2 Release Substrate->H2O2 Oxidative Deamination Enzyme Active LOX (Cu2+ / LTQ) Enzyme->Substrate Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Inhibition Inhibitor LOX-IN-3 (Inhibitor) Inhibitor->Enzyme Irreversible Binding Detection Amplex Red + HRP -> Resorufin (Fluorescence) H2O2->Detection

Caption: Mechanism of LOX assay. LOX-IN-3 prevents H2O2 release, reducing the fluorescent signal.

Troubleshooting & Quality Control

  • Precipitation upon Dilution: LOX-IN-3 is hydrophobic. If precipitation occurs when diluting the DMSO stock into aqueous buffer, ensure the buffer is warm (37°C) and vortex immediately. Do not exceed 100 µM in the final aqueous buffer if possible.

  • Signal Drift: LOX enzymes are prone to auto-inactivation. Always include a "No Inhibitor" control and a "Reference Inhibitor" (e.g., BAPN -

    
    -aminopropionitrile) to validate the assay window.
    
  • Hygroscopicity: If the powder clumps, it has absorbed water. Re-verify the concentration using UV-Vis absorbance if the extinction coefficient is known, or rely on HPLC quantification for critical kinetic studies.

References

  • Findlay, A. D., et al. (2019).[6] "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships." Journal of Medicinal Chemistry, 62(21), 9874–9889.

  • MedChemExpress. "PXS-5505 (LOX-IN-3) Product Datasheet." Accessed 2023.

  • AAT Bioquest. "Fluorimetric Lysyl Oxidase Assay Kit Protocol."

  • Sigma-Aldrich. "Molarity Calculator and Stock Solution Preparation."

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting LOX-IN-3 dihydrochloride precipitation in aqueous buffers

Core Technical Brief: The "Salt Trap" Issue Overview: Users frequently report that LOX-IN-3 dihydrochloride dissolves easily in pure water or DMSO but precipitates immediately upon addition to Phosphate Buffered Saline (...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Brief: The "Salt Trap"

Issue Overview: Users frequently report that LOX-IN-3 dihydrochloride dissolves easily in pure water or DMSO but precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or cell culture media.[1]

The Mechanism (Root Cause): LOX-IN-3 is supplied as a dihydrochloride salt .[1][2][3] In pure water, the salt dissociates, and the acidic protons lower the pH, maintaining the compound in its protonated, soluble cationic form.

  • In Water (pH < 4.0): High solubility (>100 mg/mL).[1][4] The compound is charged.[5][6][7]

  • In PBS (pH 7.4): The buffer neutralizes the acidic protons.[1] The compound converts to its hydrophobic free base , which has poor aqueous solubility. This leads to immediate "crashing out" (precipitation).[1]

Key Takeaway: You cannot dissolve LOX-IN-3 dihydrochloride directly in neutral buffers (PBS, HBSS, Media) at high concentrations (>10 µM) without a co-solvent system.[1]

Diagnostic & Troubleshooting Workflow

Use this decision tree to identify the cause of precipitation and select the correct remediation strategy.

LOX_Troubleshooting Start User Observation: Precipitation in Buffer CheckSolvent 1. How was the stock prepared? Start->CheckSolvent DirectBuffer Directly in PBS/Media CheckSolvent->DirectBuffer Direct Addition DMSOSoln Dissolved in DMSO first CheckSolvent->DMSOSoln DMSO Stock Fail1 FATAL ERROR: pH shift causes free base crash. Action: Discard and restart. DirectBuffer->Fail1 CheckConc 2. Final Concentration? DMSOSoln->CheckConc HighConc > 10 µM (In Vivo/High Dose) CheckConc->HighConc LowConc < 10 µM (Cell Assay) CheckConc->LowConc CheckOrder 3. Order of Addition? HighConc->CheckOrder Soln2 SOLUTION B: Serial dilution in Media (Keep DMSO < 0.5%) LowConc->Soln2 WrongOrder DMSO Stock -> PBS -> Vortex CheckOrder->WrongOrder Shock Dilution RightOrder DMSO -> Co-solvents -> PBS CheckOrder->RightOrder Stepwise Addition WrongOrder->Fail1 Soln1 SOLUTION A: Use Co-solvent System (PEG300/Tween80) RightOrder->Soln1

Figure 1: Troubleshooting decision tree for LOX-IN-3 precipitation. Red nodes indicate failure points; green nodes indicate successful formulation paths.

Validated Formulation Protocols

Do not deviate from the order of addition. The "shock" of adding a hydrophobic stock directly to a large volume of saline causes irreversible precipitation.

Protocol A: High-Dose In Vivo Formulation (Standard)

Target: Clear solution at 2.5 mg/mL .[1] Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3][8]

StepComponentVolume (for 1 mL)ActionCritical Note
1 LOX-IN-3 Stock 100 µLDissolve powder in pure DMSO (25 mg/mL).Ensure completely dissolved (sonicate if needed).[1]
2 PEG300 400 µLAdd PEG300 to the DMSO stock.[1][3][9]Mix thoroughly by vortexing. Solution must be clear.
3 Tween-80 50 µLAdd Tween-80 to the mixture.Vortex until homogenous.
4 Saline (0.9%) 450 µLAdd Saline last .Add slowly while vortexing. Do not dump in all at once.
Protocol B: Cyclodextrin-Based Formulation (Alternative)

Target: Clear solution at 2.5 mg/mL . Vehicle: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1][3][8]

StepComponentVolume (for 1 mL)ActionCritical Note
1 SBE-β-CD N/APrepare 20% w/v SBE-β-CD in saline.[1][3][8]Allow time to dissolve; filter sterilize (0.22 µm).
2 LOX-IN-3 Stock 100 µLDissolve powder in pure DMSO (25 mg/mL).[1]Ensure clear solution.
3 SBE-β-CD Soln 900 µLAdd DMSO stock to the SBE-β-CD solution.[1][3][8]Add dropwise with continuous agitation.

Solubility Data & Solvent Compatibility

SolventSolubility LimitRemarks
Water ≥ 100 mg/mLAcidic pH. Stable short-term.[1] Not suitable for direct injection.[10]
DMSO ~ 33 - 71 mg/mLHighly soluble.[1] Use anhydrous DMSO to prevent hydrolysis.
Ethanol ~ 5 mg/mLLow solubility.[1][9] Not recommended for high-dose stocks.[1]
PBS (pH 7.4) < 0.1 mg/mL Precipitates immediately. Do not use as primary solvent.[1]
Corn Oil ~ 2.0 mg/mLRequires 10% DMSO co-solvent.[1][8] Suitable for oral gavage.[3]

Frequently Asked Questions (FAQ)

Q1: I followed the protocol, but my solution is still cloudy. Can I filter it? A: No. If the solution is cloudy, the drug has precipitated. Filtering will remove the active compound, resulting in an unknown (and likely zero) dose.[1]

  • Fix: Discard the solution. Re-prepare ensuring you add the Saline last and slowly . Ensure your DMSO stock was fully solubilized (warm to 37°C if necessary) before adding co-solvents.[1]

Q2: Can I use water instead of Saline in Protocol A? A: Yes, sterile water can replace saline, but saline is preferred for isotonicity in animal models. The precipitation issue is driven by pH (buffering), not ionic strength, so water is safer than PBS, but saline is standard for in vivo use.[1]

Q3: My cell culture assay requires < 0.1% DMSO. How do I achieve this? A:

  • Prepare a 10 mM stock in pure DMSO.

  • Perform an intermediate dilution in culture media without serum (e.g., dilute to 100 µM). Vortex immediately.

  • Add this intermediate to your final well to reach 1-10 µM.[1]

  • Note: If you see crystals under the microscope at >10 µM, the compound is insoluble in your specific media. You may need to validate the concentration by HPLC.

Q4: Can I store the diluted working solution? A: No. Aqueous dilutions of LOX-IN-3 dihydrochloride are less stable than DMSO stocks due to potential hydrolysis and precipitation over time.[1] Prepare fresh immediately before dosing. Store the DMSO stock at -80°C (stable for 6 months).

References

  • Findlay, A. D., et al. (2019). Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof. WO2020024017A1. (Primary patent describing PXS-5505 synthesis and formulation).[1]

Sources

Optimization

improving bioavailability of LOX-IN-3 dihydrochloride in vivo

Technical Support Center: Optimizing In Vivo Pharmacokinetics of LOX-IN-3 (Fluoroallylamine Class) Subject: Troubleshooting Bioavailability & Efficacy for LOX-IN-3 (PXS-5153/PXS-5505 Series) Ticket ID: LOX-PK-OPT-001 Sta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing In Vivo Pharmacokinetics of LOX-IN-3 (Fluoroallylamine Class)

Subject: Troubleshooting Bioavailability & Efficacy for LOX-IN-3 (PXS-5153/PXS-5505 Series) Ticket ID: LOX-PK-OPT-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Bioavailability Paradox"

Before optimizing your protocol, we must clarify the identity and mechanism of your compound. LOX-IN-3 is a catalog name often assigned to PXS-5153 or its clinical successor PXS-5505 .

Crucial Distinction: These are mechanism-based irreversible inhibitors .

  • The Pharmacokinetic (PK) Reality: They often exhibit a short plasma half-life (

    
     hours) and moderate oral bioavailability (
    
    
    
    ).[1]
  • The Pharmacodynamic (PD) Reality: Because they covalently bind to the Lysyl Oxidase (LOX) active site, the biological effect lasts until the enzyme is re-synthesized (days).

  • The Goal: You do not need to sustain plasma levels for 24 hours. You only need to achieve a

    
      sufficient to saturate the enzyme active sites once per dosing interval.
    

Module 1: Compound Identification & Properties

Issue: "I am not sure if my formulation matches the literature."

Vendors sometimes use "LOX-IN-3" for different developmental candidates. Verify your CAS number immediately to tailor your vehicle.

Compound CodeCAS NumberKey CharacteristicBioavailability Strategy
PXS-5153 1973408-97-3Dual LOX/LOXL2 inhibitorModerate

. Sensitive to first-pass metabolism. Needs absorption enhancers.
PXS-5505 2409964-23-2Pan-LOX inhibitor (Clinical)Optimized for oral delivery. If

is low, check pH/salt dissociation.

Physicochemical Profile (Dihydrochloride Salt):

  • Solubility: High in water/acidic media; risk of precipitation in neutral PBS (pH 7.4).

  • pKa: Basic amine groups. At physiological pH, the free base may crash out, limiting absorption.

Module 2: Formulation Troubleshooting (The "Input" Problem)

User Question: "My compound dissolves in water but precipitates when I add PBS or inject it. How do I fix this?"

Root Cause: The "Common Ion Effect" and pH shock. The dihydrochloride salt is acidic. Adding PBS (pH 7.4) neutralizes the salt to its free base form, which is lipophilic and poorly soluble.

Protocol A: The "Golden Standard" Vehicle (High Bioavailability) Do not use simple saline if you observe precipitation. Use this co-solvent system to maintain solubility during the transition from stomach (acidic) to intestine (neutral).

  • Stock Solution: Dissolve LOX-IN-3 in DMSO at

    
    . (Sonication required).[2]
    
  • Vehicle Prep:

    • 5% DMSO (from stock)

    • 30% PEG300 (or PEG400)

    • 65% Water (Acidified slightly if needed, or 5% Glucose)

  • Procedure: Add DMSO stock slowly to the PEG300 while vortexing. Add water last.

Protocol B: pH-Adjusted Aqueous Formulation If you must avoid DMSO/PEG:

  • Dissolve in 0.9% Saline .

  • Check pH. It will likely be acidic (~pH 4-5). Do not buffer to pH 7.4 before oral gavage.

  • Why? The stomach is acidic. Administering an acidic solution keeps the drug dissolved. It will precipitate in the intestine, but the fine precipitate usually absorbs better than a pre-crashed suspension.

FormulationLogic Start Start: LOX-IN-3 Dihydrochloride CheckSolubility Dissolve in Water/Saline Start->CheckSolubility VisualCheck Visual Check: Clear? CheckSolubility->VisualCheck Clear Clear Solution VisualCheck->Clear Yes Cloudy Cloudy/Precipitate VisualCheck->Cloudy No PBS_Check Add PBS (pH 7.4) Clear->PBS_Check Action2 Use Protocol A: 5% DMSO / 30% PEG300 Cloudy->Action2 PBS_Check->Clear No Precipitates Precipitates at pH 7.4 PBS_Check->Precipitates Yes (Common Issue) Action1 Use Protocol B: Acidic Saline Gavage Precipitates->Action1 Alternative Precipitates->Action2 Preferred

Figure 1: Decision matrix for vehicle selection to prevent precipitation-induced low bioavailability.

Module 3: Dosing & Metabolism (The "Throughput" Problem)

User Question: "The half-life is only 1.5 hours. Should I dose BID (twice daily) or TID (three times daily)?"

Scientific Insight: For fluoroallylamines (PXS-5153/5505), AUC is secondary to Target Engagement.

  • Mechanism: The drug enters the active site, is processed by the copper cofactor, and forms a covalent bond. The enzyme is permanently dead.

  • Recovery: Enzyme activity only returns when the cell synthesizes new LOX protein.

  • Clearance: The unbound drug is rapidly cleared by amine oxidases (SSAO/VAP-1) or renal filtration.

Recommended Protocol: The "Pulse" Strategy

  • Dose: 10 mg/kg (Mouse) or 5 mg/kg (Rat).[1]

  • Frequency: QD (Once Daily) is usually sufficient.

  • Validation Experiment: Do not measure plasma PK alone. Measure LOX Activity in the target tissue (Lung/Liver) 24 hours post-dose.

    • If LOX activity is <20% of control at 24h: Your bioavailability is sufficient, even if plasma levels are undetectable.

    • If LOX activity is >50% of control: You have a bioavailability problem.

Troubleshooting Low Exposure: If tissue LOX activity remains high despite Protocol A formulation:

  • First-Pass Effect: The liver might be metabolizing the amine group too fast.

  • Solution: Switch route from PO (Oral) to IP (Intraperitoneal) or SC (Subcutaneous) .

    • Note: IP still enters the portal vein (liver first). SC bypasses the liver initially, potentially increasing

      
       and lung exposure.
      

PKPD_Logic cluster_0 Bioavailability Window Dose Oral Dose (LOX-IN-3) Absorption Absorption (Gut) Dose->Absorption Plasma Plasma Peak (Cmax) Absorption->Plasma Formulation Dependent Clearance Rapid Clearance (T1/2 < 2h) Plasma->Clearance Unbound Drug Target Target Tissue (Lung/Liver) Plasma->Target Binding Irreversible Binding to LOX Enzyme Target->Binding Critical Step Effect Sustained Efficacy (>24 Hours) Binding->Effect Turnover Dependent

Figure 2: The decoupling of Pharmacokinetics (PK) and Pharmacodynamics (PD) for irreversible LOX inhibitors.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use corn oil as a vehicle? A: No. LOX-IN-3 dihydrochloride is a salt. It will not dissolve in oil. It will form a suspension that settles, leading to erratic dosing. If you must use oil, you need to convert the salt to the free base first (requires extraction with NaOH and DCM), which is chemically unstable. Stick to aqueous/PEG mixtures.

Q: My mice are showing signs of toxicity immediately after dosing. A: This is likely Cmax-driven off-target effects or pH irritation .

  • Check pH: If you used unbuffered saline, the solution might be pH ~3. This causes gastric irritation.

  • Check Cmax: If you dosed >30 mg/kg IV or IP, you might be hitting off-target amine oxidases (MAO-B) or calcium channels. Lower the dose to 10 mg/kg.

Q: How do I measure if the drug worked without killing the animal? A: Measure Collagen Crosslinks (DHLNL/PYD ratios) via LC-MS in a biopsy or terminal tissue, or measure plasma LOX activity (though plasma LOX is less relevant than tissue LOX).

References

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis." Nature Medicine.

    • Key Insight: Establishes PXS-5153A as a fast-acting irreversible inhibitor where efficacy persists despite short plasma residence.
  • MedChemExpress. "PXS-5153A Product Datasheet & Solubility."

    • Key Insight: Provides solubility data in DMSO (45 mg/mL)
  • TargetMol. "LOX-IN-3 (PXS-5153A) In Vivo Formulation Guide."

    • Key Insight: Recommends the 5% DMSO / 30% PEG300 / W
  • Findlay, A. D., et al. (2019). "Oral inhibitors of lysyl oxidase-like 2 (LOXL2) for the treatment of fibrosis." Journal of Medicinal Chemistry.

    • Key Insight: Discusses the SAR (Structure-Activity Relationship) and the necessity of the fluoroallylamine group for irreversible inhibition.

Sources

Troubleshooting

minimizing cytotoxicity of LOX-IN-3 dihydrochloride in fibroblast cultures

Topic: Minimizing Cytotoxicity of LOX-IN-3 Dihydrochloride in Fibroblast Cultures Role: Senior Application Scientist Content Type: Technical Support Center (Q&A, Troubleshooting, FAQs) Executive Summary LOX-IN-3 dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Cytotoxicity of LOX-IN-3 Dihydrochloride in Fibroblast Cultures Role: Senior Application Scientist Content Type: Technical Support Center (Q&A, Troubleshooting, FAQs)

Executive Summary

LOX-IN-3 dihydrochloride (also known as PXS-5505) is a potent, selective, and orally active pan-Lysyl Oxidase (LOX) inhibitor.[1][2] Unlike non-selective inhibitors like BAPN (beta-aminopropionitrile) which require millimolar concentrations, LOX-IN-3 operates in the micromolar range (IC50 < 10 µM for LOX; < 1 µM for LOXL2) [1, 2].

While highly effective for studying extracellular matrix (ECM) remodeling, fibrosis, and tumor microenvironments, improper handling—specifically regarding pH shifts, solvent choices, and dosage—can induce artifacts often mistaken for compound cytotoxicity. This guide provides a self-validating workflow to minimize off-target toxicity in fibroblast cultures.

Part 1: Critical Handling & Solubility (FAQ)

Q1: What is the optimal solvent for LOX-IN-3 dihydrochloride to minimize cellular stress? A: Unlike many small molecules that require DMSO, LOX-IN-3 dihydrochloride is highly soluble in water (≥ 100 mg/mL) [2].

  • Recommendation: Prepare your stock solution in sterile, nuclease-free water or PBS rather than DMSO.

  • Why? DMSO is cytotoxic to fibroblasts at concentrations >0.1% and can induce differentiation or apoptosis. Using an aqueous vehicle eliminates solvent toxicity entirely.

Q2: I added the drug directly to my media and the media turned yellow/orange. Is this normal? A: No. This indicates a pH drop.

  • Mechanism: As a dihydrochloride salt, LOX-IN-3 is acidic. Adding high concentrations directly to unbuffered media can overwhelm the bicarbonate buffer, turning phenol red yellow (acidic). Acidification is a primary cause of immediate fibroblast detachment and death, often misdiagnosed as drug toxicity.

  • Solution:

    • Prepare a concentrated stock (e.g., 10 mM) in water.

    • Check the pH of the stock; if highly acidic, neutralize carefully with dilute NaOH or dilute into a buffered solution (e.g., HEPES-buffered media) before adding to cells.

    • Ensure the final volume added to the culture is <1% of the total media volume.

Q3: What is the "Safe Window" for dosing fibroblasts? A: Based on IC50 values, the therapeutic window is typically 1 µM – 10 µM .

  • Efficacy Threshold: < 1 µM inhibits LOXL2; ~10 µM inhibits LOX [1, 3].[1][2][3][4]

  • Toxicity Threshold: Concentrations > 50 µM may induce non-specific toxicity or off-target effects on other amine oxidases, although PXS-5505 is selective against SSAO/VAP-1 [2].

Part 2: Troubleshooting Cytotoxicity (Root Cause Analysis)

Issue: Fibroblasts detach or round up within 24 hours of treatment.

Potential CauseValidation StepCorrective Action
Acidification Check media color immediately after dosing.Buffer stock solution with 25mM HEPES or neutralize prior to addition.
Osmotic Shock Calculate total osmolarity if using high stock volumes.Keep stock concentration high (1000x) to minimize addition volume.
Serum Interaction Check if media contains Bovine Serum Amine Oxidase (BSAO).Use heat-inactivated serum or serum-free conditions for short-term assays. BSAO can generate hydrogen peroxide (H₂O₂) when interacting with certain amines, causing oxidative stress.
Confluency Stress Check cell density.Treat cells at 70-80% confluency. Over-confluent fibroblasts are more sensitive to nutrient deprivation exacerbated by drug treatment.
Part 3: Experimental Optimization Protocols
Protocol A: The "Step-Up" Titration Workflow

Objective: Determine the maximum non-toxic dose (MNTD) specific to your fibroblast line (e.g., NIH-3T3, HDF, CAF).

  • Seed Cells: Plate fibroblasts at 5,000 cells/well in a 96-well plate. Allow 24h attachment.

  • Preparation: Prepare 10 mM stock in sterile water. Perform serial dilutions in complete media to generate: 0.1, 0.5, 1, 5, 10, 50, and 100 µM.

  • Treatment: Replace media with drug-containing media. Include a "Vehicle Control" (Water) and "Positive Control" (10% DMSO or Triton X-100).

  • Readout (48h): Use a metabolic assay (CCK-8 or Alamar Blue) rather than MTT (which can sometimes interact with antioxidants/enzymes).

  • Morphology Check: Before reading, image cells. Toxicity often manifests as spindle retraction before metabolic loss.

Protocol B: Mitigating Oxidative Stress

LOX inhibition alters ECM stiffness, which mechanically signals to the cell. Sudden loss of tension can stress fibroblasts.

  • Step 1: Pre-adapt cells to low-serum (1%) media for 12h prior to treatment if the assay permits.

  • Step 2: Co-treat with an antioxidant (e.g., N-acetylcysteine, NAC) only if you suspect off-target oxidative stress, though this is rare with selective LOX-IN-3 compared to pan-inhibitors.

Part 4: Visualizing the Mechanism & Workflow
Figure 1: LOX-IN-3 Mechanism and Downstream Effects

Caption: LOX-IN-3 (PXS-5505) selectively blocks the catalytic domain of LOX/LOXL2, preventing the oxidative deamination of lysine residues on collagen/elastin. This reduces ECM stiffness and prevents fibrosis/metastasis without the broad toxicity of non-selective amine oxidase inhibitors.

LOX_Mechanism LOX_IN_3 LOX-IN-3 (PXS-5505) LOX_Enzyme LOX / LOXL2 (Active Enzyme) LOX_IN_3->LOX_Enzyme Inhibits (IC50 < 10µM) Lysine_Oxidation Oxidative Deamination (Lysine -> Allysine) LOX_Enzyme->Lysine_Oxidation Catalyzes Healthy_ECM Remodeled / Softer ECM (Therapeutic Goal) LOX_Enzyme->Healthy_ECM Inhibition leads to Collagen Pro-Collagen / Elastin (Monomers) Collagen->LOX_Enzyme Substrate Binding Crosslinking Covalent Cross-linking (Fibril Stabilization) Lysine_Oxidation->Crosslinking Stiff_ECM Stiff / Fibrotic ECM (Tumor Progression) Crosslinking->Stiff_ECM

Figure 2: Cytotoxicity Minimization Workflow

Caption: Step-by-step decision tree for optimizing LOX-IN-3 treatment in vitro. Note the critical check for pH buffering due to the dihydrochloride salt form.

Optimization_Workflow Start Start: Dissolve LOX-IN-3 Solvent_Choice Solvent Selection Start->Solvent_Choice Water Water/PBS (Recommended) Solvent_Choice->Water DMSO DMSO (Avoid if possible) Solvent_Choice->DMSO Check_pH Check pH of Stock Water->Check_pH Buffer Buffer with HEPES or Neutralize Check_pH->Buffer If Acidic Dosing Dosing Strategy Check_pH->Dosing If Neutral Buffer->Dosing Range Range: 0.1 - 10 µM Dosing->Range Assay Assay Endpoint (48-72h) Range->Assay

Part 5: Data Summary & Reference Values

Table 1: Key Physicochemical & Biological Properties

ParameterValue / NoteRelevance to Culture
Compound Name LOX-IN-3 (PXS-5505)Specificity prevents off-target amine oxidase toxicity.
Form Dihydrochloride SaltAcidic: Must buffer stock solutions.
Solubility (Water) ≥ 100 mg/mL [2]Excellent. Avoids DMSO toxicity.
IC50 (LOX) < 10 µM [1]Use 10 µM as max effective dose.
IC50 (LOXL2) < 1 µM [1]Low doses (1 µM) sufficient for LOXL2 targeting.[1]
Stability Stable in solution at -20°C (1 mo)Prepare fresh aliquots to avoid freeze-thaw degradation.
References
  • Findlay, A. D., et al. (2019). Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof. WO2020024017A1.[2][4] Link

  • MedChemExpress. (2024).[5] PXS-5505 (LOX-IN-3 dihydrochloride) Product Datasheet. Link

  • Schilter, H., et al. (2019). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. Journal of Cellular and Molecular Medicine. Link(Note: Contextual reference for PXS series mechanism).

Sources

Optimization

overcoming solubility issues with LOX-IN-3 dihydrochloride at high concentrations

Executive Summary & Core Challenge LOX-IN-3 dihydrochloride (also known as PXS-5505) is a potent, oral Lysyl Oxidase (LOX) inhibitor used in fibrosis and cancer research.[1][2][3] While the dihydrochloride salt form conf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

LOX-IN-3 dihydrochloride (also known as PXS-5505) is a potent, oral Lysyl Oxidase (LOX) inhibitor used in fibrosis and cancer research.[1][2][3] While the dihydrochloride salt form confers excellent solubility in pure water (up to 100 mg/mL), researchers frequently encounter catastrophic precipitation when diluting concentrated stocks into physiological buffers (e.g., PBS, pH 7.[1]4) or culture media.[1]

The Mechanism of Failure: The dihydrochloride salt is acidic.[1] When dissolved in water, the pH is low, maintaining the compound in its ionized, soluble state.[1] Upon addition to a neutral buffer like PBS, the pH shifts toward 7.4, converting the salt back to its free base form , which has significantly lower aqueous solubility.[1] This guide provides the protocols to bypass this thermodynamic limit using co-solvents and specific mixing orders.

Physicochemical Profile & Solubility Data

The following data serves as the baseline for all formulation strategies.

PropertySpecification
Compound Name LOX-IN-3 Dihydrochloride (PXS-5505)
CAS Number 2409964-23-2
Molecular Weight 353.24 g/mol
Appearance Off-white to light yellow solid powder
Solubility (Water) ≥ 100 mg/mL (Requires sonication; acidic pH)
Solubility (DMSO) ≥ 100 mg/mL (Hygroscopic; keep anhydrous)
Solubility (Ethanol) ~ 5 mg/mL (Poor)
Solubility (PBS pH 7.4) < 1 mg/mL (High risk of precipitation)
Storage (Stock) -80°C (6 months), -20°C (1 month)

Troubleshooting Guide (Q&A)

Q1: My stock solution is clear, but it precipitates immediately upon adding to cell culture media. Why?

A: This is a "pH Shock" precipitation.[1] Your DMSO stock (likely >10 mM) is highly concentrated.[1] When a small volume hits the large volume of neutral media (pH 7.4), the local concentration of the free base exceeds its solubility limit before it can disperse.[1]

  • Solution: Do not add DMSO stock directly to the media in the dish.[1] Perform an intermediate dilution step in the culture media outside the dish while vortexing rapidly, or use a "step-down" dilution with water before adding to saline-rich media.[1]

Q2: Can I dissolve the powder directly in PBS to save time?

A: No. While the salt might initially dissolve, the buffering capacity of PBS will neutralize the hydrochloride counter-ions, causing the free base to crash out over time or preventing high concentrations entirely.[1]

  • Protocol: Always dissolve in pure water or DMSO first, then dilute into the buffer.[1]

Q3: What is the maximum concentration I can achieve for animal dosing?

A: For in vivo work (IP or Oral Gavage), simple saline is insufficient for high doses.[1] You must use a co-solvent system.[1][4]

  • Limit: Using the PEG/Tween method (Protocol B below), you can achieve ~2.5 - 7.0 mg/mL .[1]

  • Warning: Do not attempt >10 mg/mL in aqueous vehicles; you will likely cause blockages in gavage needles or inconsistent dosing.[1]

Q4: The solution turned cloudy during the "Tween 80" addition step. Can I save it?

A: Cloudiness indicates phase separation or precipitation.[1]

  • Immediate Action: Sonicate the solution in a water bath at 37°C - 40°C for 5-10 minutes.

  • Root Cause: The order of addition was likely violated.[1] You must add the viscous organics (PEG/Tween) before the aqueous phase (Saline) to ensure the drug stays solubilized in the organic "shield" before hitting the water.[1]

Validated Formulation Protocols

Protocol A: Preparation of High-Concentration Stock (In Vitro)

Use this for storage and subsequent dilution.[1]

  • Solvent: Anhydrous DMSO (New bottle recommended).[1]

  • Target Concentration: 50 mg/mL (~141 mM).

  • Method:

    • Weigh 10 mg of LOX-IN-3 2HCl.[1]

    • Add 200 µL of DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Crucial Step: If particles remain, sonicate in a water bath at 40°C for 5 minutes.[1] The solution must be crystal clear.

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol B: In Vivo Formulation (Standard PEG/Tween)

Target: 2.5 mg/mL (Clear Solution) for Oral/IP administration. Note: This formulation uses "Solvent Shifting" to maintain solubility.[1]

Reagents Required:

  • Stock Solution: 25 mg/mL in DMSO (prepared fresh or thawed).

  • PEG300 (Polyethylene glycol 300).[1]

  • Tween 80 (Polysorbate 80).[1]

  • Sterile Saline (0.9% NaCl).[1]

Workflow (Strict Order of Addition):

  • 10% DMSO: Pipette 100 µL of the 25 mg/mL Stock into a clean tube.

  • 40% PEG300: Add 400 µL of PEG300.

    • Action: Vortex/Pipette until homogenous.[1] The solution should be slightly viscous but clear.[1]

  • 5% Tween 80: Add 50 µL of Tween 80.

    • Action: Vortex gently to mix.[1] Avoid creating excessive foam.[1]

  • 45% Saline: Slowly add 450 µL of warm (37°C) Sterile Saline.

    • Action: Add dropwise while vortexing.[1]

  • Final Volume: 1.0 mL.

  • Final Concentration: 2.5 mg/mL.

Protocol C: Alternative Cyclodextrin Formulation

Use this if the PEG/Tween vehicle causes toxicity in your specific animal model.[1]

  • Vehicle Prep: Dissolve 2.0 g of SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) in 10 mL of Saline (20% w/v solution). Store at 4°C.[1]

  • Mixing:

    • Take 100 µL of DMSO Stock (25 mg/mL).[1][4]

    • Add 900 µL of the 20% SBE-β-CD vehicle.

    • Vortex immediately.[1]

    • Result: A clear solution stable for daily dosing.[1]

Visualizations

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your experiment.

SolubilityDecision Start Start: LOX-IN-3 2HCl Powder Goal What is your Goal? Start->Goal InVitro In Vitro (Cells/Enzyme) Goal->InVitro InVivo In Vivo (Animal Dosing) Goal->InVivo Stock Prepare DMSO Stock (50-100 mg/mL) InVitro->Stock DirectWater Dissolve in H2O (Acidic pH required) InVitro->DirectWater VehicleSelect Select Vehicle InVivo->VehicleSelect MediaAdd Dilution into Media Stock->MediaAdd StepDown Step-Down Dilution: DMSO -> H2O -> Media Stock->StepDown Recommended Precip RISK: Precipitation! MediaAdd->Precip Direct add >1% v/v PEGTween PEG300/Tween80 (Standard) VehicleSelect->PEGTween Cyclo SBE-β-CD (Sensitive Models) VehicleSelect->Cyclo

Caption: Decision matrix for selecting the appropriate formulation strategy based on experimental application.

Figure 2: The "Golden Rule" of Addition (Protocol B)

Visualizing the strict order of reagent addition to prevent phase separation.

FormulationWorkflow Step1 1. DMSO Stock (Drug Solubilized) Step2 2. Add PEG300 (Stabilizer) Step1->Step2 Mix Well Step3 3. Add Tween 80 (Surfactant) Step2->Step3 Vortex Step4 4. Add Saline (Bulking Agent) Step3->Step4 Dropwise Add Result Stable Clear Solution (2.5 mg/mL) Step4->Result

Caption: The mandatory order of addition for the PEG/Tween formulation. Reversing this order will cause irreversible precipitation.[1]

References

  • Findlay, A. D., et al. (2019).[1] Haloallylamine sulfone derivative inhibitors of lysyl oxidases and uses thereof. WO2020024017A1.[1][2][5][4] (Patent describing the synthesis and salt forms).[1]

  • Journal of Medicinal Chemistry. Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. (Context on sulfonyl derivative solubility). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: LOX-IN-3 (PXS-5505) Dihydrochloride Usage Guide

Introduction: The PK/PD Disconnect in LOX Inhibition Welcome to the technical support hub for LOX-IN-3 Dihydrochloride (chemically synonymous with PXS-5505 ). This compound is a potent, selective, and orally active pan-L...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PK/PD Disconnect in LOX Inhibition

Welcome to the technical support hub for LOX-IN-3 Dihydrochloride (chemically synonymous with PXS-5505 ). This compound is a potent, selective, and orally active pan-Lysyl Oxidase (LOX) inhibitor.[1]

Critical Technical Insight: Unlike reversible inhibitors, LOX-IN-3 acts as a mechanism-based irreversible inhibitor of LOX and LOXL2 enzymes. This creates a significant pharmacokinetic/pharmacodynamic (PK/PD) disconnect:

  • Plasma Half-Life (

    
    ):  Short (hours).[2]
    
  • Biological Half-Life (Target Inhibition): Long (days).

Implication for Long-Term Studies: Standard daily dosing protocols used in acute studies (14–21 days) often result in cumulative toxicity or "wasted" drug in chronic studies (>4 weeks). Successful long-term maintenance requires shifting from a "Pharmacokinetic-driven" dosing schedule to a "Pharmacodynamic-driven" schedule.

Part 1: Formulation & Stability (The Foundation)

Q: What is the validated vehicle for long-term oral gavage?

A: For chronic studies, solvent tolerability is as critical as drug solubility. We recommend Formulation B (Cyclodextrin-based) for studies exceeding 21 days to minimize GI irritation associated with PEG/Tween mixtures.

Formulation A: Standard (Acute/Sub-chronic < 21 days)
  • Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[2][3]

  • Preparation Order (CRITICAL):

    • Dissolve LOX-IN-3 in DMSO (Stock: 25 mg/mL).

    • Add PEG300 and vortex.

    • Add Tween-80 and vortex.[2]

    • Slowly add Saline to volume.

    • Result: Clear solution

      
       2.5 mg/mL.[2][3]
      
Formulation B: Long-Term Preferred (Chronic > 21 days)
  • Composition: 10% DMSO + 90% (20% SBE-

    
    -CD in Saline).
    
  • Preparation:

    • Prepare 20% Sulfobutyl ether-

      
      -cyclodextrin (SBE-
      
      
      
      -CD) in saline (store at 4°C).
    • Dissolve LOX-IN-3 in DMSO .

    • Add the SBE-

      
      -CD solution to the DMSO stock.
      
    • Why this works: Cyclodextrins encapsulate the hydrophobic drug, preventing precipitation in the gut and reducing mucosal irritation.

Q: My solution turned cloudy after 24 hours. Can I use it?

A: No. Cloudiness indicates precipitation or degradation. LOX-IN-3 dihydrochloride is sensitive to moisture and pH shifts.

  • Best Practice: Prepare formulations fresh daily .

  • Stock Storage: Store the solid powder at -80°C (desiccated). DMSO stock solutions are stable for 1 month at -20°C but should not be freeze-thawed more than 3 times.

Part 2: Dosage Optimization (The Protocol)

Q: How do I adjust dosage for a chronic (8+ week) efficacy study?

A: Do not maintain the high induction dose indefinitely. Use a Step-Down Protocol to maintain enzyme suppression while minimizing off-target effects (e.g., osteolathyrism-like connective tissue weakening).

The Step-Down Protocol
PhaseDurationDosage (Mouse)FrequencyGoal
1. Induction Days 0–1410–15 mg/kgDaily (QD)Rapidly abolish >90% LOX activity.
2. Transition Days 15–2810 mg/kg4x / WeekAllow partial tissue recovery; maintain suppression.
3. Maintenance Day 29+5–8 mg/kg3x / WeekSustain suppression based on biological

(turnover rate of LOX).

Note on Rat Dosage: Scale mouse dose by factor 0.5 (e.g., Induction: 15–30 mg/kg).

Q: How do I validate that the "Maintenance" dose is sufficient?

A: You cannot rely on plasma concentration (PK). You must measure Target Engagement (PD) .

  • Biomarker: Lysyl Oxidase Activity Assay (Amplex Red / Fluorescent probe).

  • Tissue: Lung or Ear tissue homogenate (Ear is a surrogate for systemic inhibition).

  • Target: Maintain <20% of baseline LOX activity. If activity creeps >30%, revert to "Induction" frequency for 1 week.

Part 3: Visualization of Mechanism & Workflow

Figure 1: Mechanism of Action & Dosage Logic

Caption: LOX-IN-3 irreversibly binds the LTQ cofactor. Because the enzyme must be re-synthesized to restore activity, dosing frequency can be reduced over time.

LOX_Mechanism LOX_Inactive Pro-LOX (Inactive Precursor) LOX_Active Active LOX Enzyme (LTQ Cofactor) LOX_Inactive->LOX_Active Proteolytic Cleavage Crosslink Cross-linked Matrix (Fibrosis/Stiffness) LOX_Active->Crosslink Oxidizes Lysine Inhibited Irreversibly Inhibited LOX-Drug Complex LOX_Active->Inhibited Inactivation Substrate Collagen/Elastin (Monomers) Substrate->Crosslink Drug LOX-IN-3 (PXS-5505) Drug->LOX_Active Covalent Binding Inhibited->Crosslink BLOCKED Recovery De Novo Synthesis (Slow: 2-3 Days) Recovery->LOX_Inactive Restores Pool

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for managing weight loss or efficacy loss during long-term studies.

Troubleshooting Start Issue Detected Check_Weight Is Body Weight Loss > 15%? Start->Check_Weight Check_Efficacy Is Fibrosis/Tumor Reduction Stalled? Check_Weight->Check_Efficacy No Stop_Dosing STOP Dosing for 3 Days Provide high-fat diet gel Check_Weight->Stop_Dosing Yes Check_Formulation Check Formulation: Is it cloudy? Check_Efficacy->Check_Formulation Yes Resume_Low Resume at 50% Frequency (e.g., M/W/F -> M/Th) Stop_Dosing->Resume_Low Fresh_Batch Prepare Fresh Batch Use Formulation B Check_Formulation->Fresh_Batch Yes Check_PD Check LOX Activity (Ear punch biopsy) Check_Formulation->Check_PD No (Clear) Check_PD->Fresh_Batch Activity < 10% (Drug working, model issue) Increase_Dose Revert to Induction Phase (Daily Dosing) Check_PD->Increase_Dose Activity > 30%

Part 4: Troubleshooting & FAQs

Q: The mice are losing weight, but I cannot stop dosing. What should I do?

A: Weight loss in LOX inhibition studies is often due to off-target effects on gastric connective tissue or general malaise.

  • Switch Vehicle: Move to Formulation B (SBE-

    
    -CD). PEG300 is known to cause loose stools and dehydration in chronic use.
    
  • Dietary Support: Supplement with commercially available recovery gels (e.g., DietGel®) to maintain caloric intake.

  • Dose Spacing: If daily dosing causes >10% weight loss, switch to Every Other Day (Q2D) . The irreversible binding ensures enzyme inhibition persists during the "off" day.

Q: Can I use LOX-IN-3 for CNS studies? Does it cross the BBB?

A: PXS-5505 (LOX-IN-3) is primarily designed for systemic fibrosis (lung, kidney, bone marrow). While small molecule LOX inhibitors have some permeability, PXS-5505 is not optimized for high CNS penetration .

  • Verification: If CNS targeting is required, perform a pilot PK study collecting CSF vs. Plasma at 2 hours post-dose.

Q: I see "PXS-5505 free base" and "dihydrochloride". Are they interchangeable?

A: No.

  • Dihydrochloride (Salt): Higher water solubility. Preferred for oral gavage formulations.

  • Free Base: Lower solubility. Requires more aggressive solvents (higher DMSO/acidification).

  • Correction: If you have the Free Base, you must adjust the molecular weight calculation and likely increase the DMSO concentration or use acid-assisted dissolution (0.1N HCl) before buffering.

References

  • Findlay, A. D., et al. (2019). "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships." Journal of Medicinal Chemistry. (Describes the synthesis, SAR, and irreversible mechanism of the PXS series).

  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis." Journal of Cellular and Molecular Medicine. (Provides protocols for LOX activity assays and long-term dosing strategies in fibrosis models).

  • MedChemExpress. "PXS-5505 (LOX-IN-3 dihydrochloride) Product Monograph." (Source for solubility data, vehicle formulations, and stability profiles).

  • Chang, J., et al. (2020). "Lysyl oxidase-like 2 inhibition ameliorates glomerulosclerosis and albuminuria in diabetic nephropathy." Oncotarget. (Demonstrates the efficacy of LOX inhibition in kidney fibrosis models using daily oral dosing).

Sources

Optimization

preventing oxidation of LOX-IN-3 dihydrochloride in solution

<_> A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for LOX-IN-3 dihydrochloride. This resource is designed to provide you with in-depth guidance on the pro...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for LOX-IN-3 dihydrochloride. This resource is designed to provide you with in-depth guidance on the proper handling, storage, and use of this potent lysyl oxidase (LOX) inhibitor to ensure the integrity and reproducibility of your experiments. As a Senior Application Scientist, I've compiled this information based on established best practices and a deep understanding of the challenges associated with air-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: My LOX-IN-3 dihydrochloride solution appears to be losing activity over time. What could be the cause?

One of the most common reasons for decreased activity of LOX-IN-3 dihydrochloride in solution is oxidation. The molecule contains functional groups that can be susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of inactive byproducts. This degradation can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of trace metal impurities in solvents.

Q2: What is the recommended solvent for dissolving LOX-IN-3 dihydrochloride?

Based on available data, LOX-IN-3 dihydrochloride is soluble in both water (≥ 100 mg/mL) and DMSO (~33.33 mg/mL).[1] For cell-based assays, DMSO is a common choice. However, it's crucial to be aware that even low concentrations of DMSO can have off-target effects on cellular signaling pathways.[2] Therefore, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous assay buffer immediately before use. For in vivo studies, formulations often involve a combination of solvents like DMSO, PEG300, Tween80, and saline to ensure solubility and bioavailability.[1][3]

Q3: What are the ideal storage conditions for LOX-IN-3 dihydrochloride, both as a powder and in solution?

Proper storage is critical to maintaining the stability of LOX-IN-3 dihydrochloride.

FormStorage TemperatureDurationKey Considerations
Powder -20°C3 yearsStore in a sealed container, protected from moisture and light.[1][4]
4°C2 yearsFor shorter-term storage, ensure the container is tightly sealed.[1]
In Solvent -80°C6 monthsUse an appropriate airtight vial and minimize freeze-thaw cycles.[4][5]
-20°C1 monthSuitable for short-term storage of working aliquots.[4][5]

Note: Always store solutions in airtight containers, preferably under an inert atmosphere, and protect them from light.[4][5][6]

Q4: I suspect my LOX-IN-3 dihydrochloride solution has oxidized. How can I confirm this?

Detecting oxidation of a small molecule like LOX-IN-3 dihydrochloride typically requires analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method to identify and quantify the parent compound and any potential oxidative degradation products.[7][8] Changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the area of the main peak corresponding to LOX-IN-3, can indicate oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect structural changes resulting from oxidation.[9]

Troubleshooting Guide: Preventing Oxidation in Solution

This section provides detailed protocols to minimize the risk of oxidation when preparing and handling LOX-IN-3 dihydrochloride solutions. The core principle is to limit the exposure of the compound to atmospheric oxygen at every step.

Core Strategy: Exclusion of Atmospheric Oxygen

The most effective way to prevent oxidation is to work in an inert environment. This can be achieved using a glovebox or by employing Schlenk line techniques.[10][11][12] An inert gas, such as argon or nitrogen, is used to displace the air in your reaction vessels and storage containers.[13][14]

Workflow for Preparing Oxidation-Free Solutions

Oxidation Prevention Workflow Figure 1. Workflow for Preparing Oxidation-Free Solutions cluster_prep Solvent Preparation cluster_weighing Compound Handling cluster_dissolution Solution Preparation (Inert Atmosphere) cluster_storage Storage Solvent Select High-Purity Solvent Deoxygenate Deoxygenate Solvent (e.g., Inert Gas Sparging) Solvent->Deoxygenate Add_Solvent Add Deoxygenated Solvent to Weighed Compound Deoxygenate->Add_Solvent Transfer via Syringe/Cannula Weigh Weigh LOX-IN-3 Powder (Preferably in a Glovebox) Weigh->Add_Solvent Prepare_Vial Prepare Inert Atmosphere in Vial (e.g., Purge with Argon) Prepare_Vial->Add_Solvent Dissolve Dissolve via Vortexing/Sonication Add_Solvent->Dissolve Aliquot Aliquot into Airtight Vials Dissolve->Aliquot Store Store at -80°C (Protected from Light) Aliquot->Store

Caption: A step-by-step workflow illustrating the key stages for preparing and storing oxidation-sensitive solutions.

Detailed Experimental Protocols
Protocol 1: Deoxygenation of Solvents

Dissolved oxygen in solvents is a primary contributor to the oxidation of sensitive compounds.[15][16] It is crucial to remove it before preparing your stock solution.

Method: Inert Gas Sparging

This is a common and effective method for deoxygenating solvents in a standard laboratory setting.[10][17]

  • Setup:

    • Obtain a cylinder of high-purity argon or nitrogen gas with a regulator.[18]

    • Use a long needle or a glass pipette to bubble the gas through the solvent.

    • Ensure you have a vent needle to prevent pressure buildup in the solvent container.

  • Procedure:

    • Place your solvent in a flask or bottle with a septum-sealed cap.

    • Insert the gas delivery needle so that it is submerged below the solvent surface.

    • Insert a shorter vent needle that does not touch the solvent.

    • Bubble the inert gas through the solvent for at least 30-60 minutes. The time required will depend on the volume of the solvent.

    • After sparging, remove the needles and store the deoxygenated solvent under a positive pressure of the inert gas.

Protocol 2: Preparation of LOX-IN-3 Dihydrochloride Stock Solution

This protocol should be performed using deoxygenated solvents and under an inert atmosphere.

  • Preparation:

    • If not using a glovebox, prepare an inert atmosphere in your vial by purging it with argon or nitrogen for several minutes.[19]

    • Weigh the required amount of LOX-IN-3 dihydrochloride powder and quickly add it to the inerted vial.

    • Reseal the vial immediately.

  • Dissolution:

    • Using a gas-tight syringe, carefully draw up the required volume of deoxygenated solvent (e.g., DMSO).[20]

    • Inject the solvent into the vial containing the LOX-IN-3 powder.

    • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

    • Perform the aliquoting process under an inert atmosphere.

    • Store the aliquots in airtight vials at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term use (up to 1 month).[4][5]

    • Ensure the vials are protected from light.

Logical Relationship of Preventative Measures

Preventative Measures Figure 2. Interconnectedness of Oxidation Prevention Strategies Oxidation LOX-IN-3 Oxidation Oxygen Atmospheric Oxygen Oxygen->Oxidation Light Light Exposure Light->Oxidation Temp Elevated Temperature Temp->Oxidation Inert_Atmosphere Inert Atmosphere (Glovebox/Schlenk Line) Inert_Atmosphere->Oxygen Displaces Deoxygenated_Solvents Deoxygenated Solvents Deoxygenated_Solvents->Oxygen Removes Dissolved Proper_Storage Proper Storage (-80°C, Dark) Proper_Storage->Light Blocks Proper_Storage->Temp Reduces Aliquoting Aliquoting Aliquoting->Temp Minimizes Fluctuations

Caption: This diagram illustrates how various preventative measures counteract the factors that contribute to the oxidation of LOX-IN-3.

By implementing these rigorous handling and storage procedures, you can significantly reduce the risk of oxidative degradation, ensuring the reliability and accuracy of your experimental results with LOX-IN-3 dihydrochloride.

References
  • Czapski, G. A., et al. (2012). Evaluation of the antioxidative properties of lipoxygenase inhibitors. Postepy higieny i medycyny doswiadczalnej (Online), 66, 847-853. [Link]

  • Le, H. T., et al. (2019). Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships. Journal of Medicinal Chemistry, 62(11), 5439-5456. [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Wang, Y., et al. (2025). Insights into the Oxidation Mechanism and Kinetics of Dimethyl Sulfoxide by Peroxymonosulfate. Organic Process Research & Development. [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • Kim, D., et al. (2021). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 6(4), 2888-2895. [Link]

  • LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Kim, D., et al. (2021). Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. ACS Omega, 6(4), 2888-2895. [Link]

  • Patel, P., et al. (2015). Small Molecule Development Analytical Methods for Faster Time to Market. American Pharmaceutical Review. [Link]

  • Wikipedia. Inert gas. [Link]

  • van der Westhuizen, F. H., et al. (2021). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. Molecules, 26(23), 7309. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Leiss, M., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International, 31(6), 32-39. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • Al-Hatamleh, M. A. I., et al. (2021). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • Davies, M. J., & Dean, R. T. (2017). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Antioxidants, 6(1), 11. [Link]

  • Ibeanu, G., et al. (2019). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers, 11(11), 1709. [Link]

  • Bode, J. How To: Degas Solvents. University of Rochester. [Link]

  • Li, N., et al. (2014). Small-Molecule (CO, H2) Electro-Oxidation as an Electrochemical Tool for Characterization of Ni@Pt/C with Different Pt Coverages. The Journal of Physical Chemistry C, 118(30), 16672-16681. [Link]

  • Oxford Academic. (2023). 7 General techniques for handling air-sensitive compounds. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Air Products. Inerting in Advanced Materials Processing. [Link]

  • Inert Corporation. Glovebox, Gas, & Solvent System Applications for Lab. [Link]

Sources

Troubleshooting

Technical Support Center: Determining MTD of LOX-IN-3 Dihydrochloride in Rats

Reference ID: TSC-LOX-003 Compound Identity: LOX-IN-3 Dihydrochloride (Synonyms: PXS-5505, PXS-5153 derivative) Target: Pan-Lysyl Oxidase (LOX) Inhibitor Status: Active Support Guide Executive Summary This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-LOX-003 Compound Identity: LOX-IN-3 Dihydrochloride (Synonyms: PXS-5505, PXS-5153 derivative) Target: Pan-Lysyl Oxidase (LOX) Inhibitor Status: Active Support Guide

Executive Summary

This guide provides a validated workflow for determining the Maximum Tolerated Dose (MTD) of LOX-IN-3 dihydrochloride in rat models. Unlike simple acute toxicity tests, determining MTD for a mechanism-based inhibitor like LOX-IN-3 requires balancing acute systemic toxicity against mechanism-related adverse events (e.g., connective tissue fragility).

Critical Warning: LOX-IN-3 is supplied as a dihydrochloride salt . This significantly impacts solubility and pH during formulation. Failure to buffer correctly will lead to precipitation in the gut or peritoneum, causing false-negative toxicity data (due to poor absorption) or false-positive peritonitis.

Module 1: Formulation & Vehicle Selection

Issue: Users frequently report precipitation when adding the salt directly to saline or PBS. Solution: The dihydrochloride salt is acidic. You must use a co-solvent system to maintain solubility at neutral pH for oral (PO) or intraperitoneal (IP) administration.

Standard Operating Procedure (SOP): Formulation

Recommended Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]

Step-by-Step Protocol:

  • Weighing: Weigh the LOX-IN-3 dihydrochloride powder.

  • Primary Solubilization: Dissolve powder completely in 100% DMSO . (Target concentration: 10x final strength).

    • Checkpoint: Solution must be clear. If cloudy, sonicate at 37°C for 5 mins.

  • Stabilization: Add PEG300 to the DMSO solution. Vortex immediately.

  • Surfactant Addition: Add Tween-80 . Vortex.

  • Dilution: Slowly add warm (37°C) Saline (0.9% NaCl) while vortexing.

    • Critical Step: Do not dump saline in all at once; this causes "crashing out."

  • pH Adjustment: Check pH. If < 4.0, adjust to pH 5.5–6.5 using 0.1N NaOH. Caution: High pH (>7.5) may cause the free base to precipitate.

Visual Troubleshooting: Formulation Logic

FormulationWorkflow Start Start: LOX-IN-3 2HCl Powder Step1 Dissolve in 100% DMSO Start->Step1 Check1 Is solution clear? Step1->Check1 Sonicate Sonicate 37°C / 5 min Check1->Sonicate No Step2 Add PEG300 & Tween-80 Check1->Step2 Yes Sonicate->Check1 Step3 Add Saline (Dropwise) Step2->Step3 Check2 Check pH Step3->Check2 Adjust Adjust to pH 5.5-6.5 (0.1N NaOH) Check2->Adjust pH < 4.0 Final Ready for Dosing Check2->Final pH 5.0-7.0 Fail Discard & Re-formulate Check2->Fail Precipitate Visible Adjust->Final

Figure 1: Decision tree for formulating LOX-IN-3 dihydrochloride to prevent precipitation and ensure bioavailability.

Module 2: Experimental Design (Dose Escalation)

Issue: How to determine MTD without killing excessive numbers of animals? Solution: Use the OECD Guideline 425 (Up-and-Down Procedure) .[2][3] This minimizes animal use and provides a statistical estimate of the LD50/MTD.

The Protocol: Modified Up-and-Down

Subject: Sprague-Dawley Rats (Male/Female, 8-10 weeks). Route: Oral Gavage (PO) is standard for PXS-class inhibitors.

Phase A: Limit Test (Sighting Study)

  • Dose one animal at 175 mg/kg .

  • Observe for 48 hours.

    • Outcome 1 (Survival): Proceed to Phase B starting at 175 mg/kg.

    • Outcome 2 (Death/Moribund): Dose next animal at 55 mg/kg .

Phase B: Main Test (Determination)

  • Dose single animals sequentially at 48-hour intervals.

  • Dose Adjustment Logic:

    • If Animal X survives -> Animal X+1 gets Higher Dose (Factor 3.2x).

    • If Animal X dies/toxic -> Animal X+1 gets Lower Dose (Factor 3.2x).

  • Stopping Rule: Stop when 3 consecutive animals survive at the upper limit OR 5 reversals of dose direction occur.

Suggested Dose Progression (Log scale): 17.5 mg/kg -> 55 mg/kg -> 175 mg/kg -> 550 mg/kg -> 2000 mg/kg (Limit).

Note: Efficacy doses for LOX-IN-3 are typically 10–30 mg/kg. The MTD is likely >100 mg/kg, but <1000 mg/kg due to off-target amine oxidase inhibition.

Visual Logic: OECD 425 Workflow

OECD425 Start Start: Dose Animal 1 (175 mg/kg) Obs Observe 48 Hours Start->Obs Decide Outcome? Obs->Decide Up Increase Dose (x3.2) Next Animal Decide->Up Survival Down Decrease Dose (/3.2) Next Animal Decide->Down Death/Toxicity StopCheck Stopping Criteria Met? (3 survivors at limit OR 5 reversals) Up->StopCheck Down->StopCheck StopCheck->Obs No (Dose Next Animal) End Calculate MTD/LD50 StopCheck->End Yes

Figure 2: The Up-and-Down procedure logic flow for establishing acute toxicity thresholds.

Module 3: Clinical Monitoring & Endpoints

Issue: LOX inhibitors have unique toxicity profiles compared to standard cytotoxics. Solution: Monitor for both general acute toxicity and specific "lathyrism" signs (connective tissue weakness), although the latter is chronic. For MTD, focus on CNS and GI signs.

Scoring System for MTD Determination
ParameterGrade 0 (Normal)Grade 1 (Mild)Grade 2 (Moderate - MTD Limit)Grade 3 (Severe - Euthanize)
Body Weight +Growth<5% Loss10-15% Loss>20% Loss
Activity NormalSlight hypoactivitySluggish, reduced reflexProstrate, no reflex
Respiration NormalSlight increaseLabored/GaspsDyspnea/Cyanosis
Gait/Posture NormalHunchedAtaxia/Dragging limbsParalysis
Specific NonePiloerectionTremors/ConvulsionsAortic Rupture (Sudden Death)

Defining the MTD: The MTD is defined as the highest dose where:

  • No mortality occurs.

  • Body weight loss is <10%.

  • No Grade 3 clinical signs are observed.

Module 4: FAQ & Troubleshooting

Q: The compound turned yellow when I added it to the vehicle. Is it degraded? A: LOX-IN-3 contains amine groups. Slight yellowing in solution (especially with DMSO) is common and usually acceptable. However, if it turns dark brown or black , oxidation has occurred. Discard. Always prepare fresh daily.

Q: Can I use corn oil instead of the PEG/Tween mixture? A: Yes, but LOX-IN-3 dihydrochloride is a salt and is hydrophilic. To use Corn Oil, you must first dissolve it in a small volume of DMSO (5%) and then vigorously mix into Corn Oil. Suspensions in oil may lead to variable absorption. The PEG/Saline solution (Module 1) is preferred for consistent PK.

Q: My rats died suddenly without prior weight loss. What happened? A: High-dose LOX inhibition can cause off-target inhibition of other amine oxidases (like MAO-A/B) or acute hypotension. If death was instantaneous (within minutes of dosing), check your formulation pH—acidic shock is a possibility. If death was 24-48h later, it is likely systemic toxicity.

Q: How does this compare to BAPN (Beta-aminopropionitrile)? A: LOX-IN-3 (PXS-5505) is significantly more potent (IC50 < 10 µM) than BAPN. Do not use BAPN dosing regimens (often 500 mg/kg) for LOX-IN-3, or you will overdose the animals.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[2][3][4] (2022). OECD Publishing.

  • Schilter, H., et al. (2018).[5] "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis."[5][6][7] Journal of Cellular and Molecular Medicine. (Demonstrates efficacy dosing range of 3-10 mg/kg).[8]

  • Findlay, A. D., et al. (2019). "Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships." Journal of Medicinal Chemistry. (Details the chemical structure and potency of the PXS LOX inhibitor family).

  • MedChemExpress. "PXS-5505 (LOX-IN-3) Product Information and Solubility Guide." (Technical data on salt forms and solubility).

Sources

Reference Data & Comparative Studies

Validation

LOX-IN-3 (PXS-5505) vs. BAPN: A Comparative Guide to Lysyl Oxidase Inhibition

Topic: LOX-IN-3 dihydrochloride (PXS-5505) vs. β-Aminopropionitrile (BAPN) Potency Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LOX-IN-3 dihydrochloride (PXS-5505) vs. β-Aminopropionitrile (BAPN) Potency Comparison Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Shift from Tool to Therapeutic

For decades, β-Aminopropionitrile (BAPN) has served as the "gold standard" reference inhibitor for Lysyl Oxidase (LOX) research. However, its utility is strictly limited to in vitro mechanistic studies and acute animal models due to poor selectivity, rapid clearance, and severe toxicity (lathyrism).

LOX-IN-3 dihydrochloride , chemically known as PXS-5505 , represents the next generation of pan-LOX inhibitors. Unlike BAPN, LOX-IN-3 is a rationally designed fluoroallylamine derivative that offers superior potency, oral bioavailability, and a clean safety profile, enabling it to advance into Phase 2 clinical trials (e.g., for myelofibrosis).

Verdict: For functional in vivo studies and translational drug development, LOX-IN-3 (PXS-5505) is the superior reagent. BAPN remains relevant only as a low-cost positive control for basic enzymatic assays.

Mechanistic Comparison

Both compounds function as mechanism-based (suicide) inhibitors , meaning they require catalytic turnover by the enzyme to form a covalent adduct with the active site cofactor, Lysine Tyrosylquinone (LTQ).

Mechanism of Action Diagram

LOX_Mechanism Enzyme Active LOX/LOXL (LTQ Cofactor) Complex_B Enzyme-BAPN Imine Intermediate Enzyme->Complex_B Binding (Km high) Complex_L Enzyme-PXS Conjugated Imine Enzyme->Complex_L Binding (Km low) BAPN BAPN (Nitrile Warhead) BAPN->Complex_B LOXIN3 LOX-IN-3 (PXS-5505) (Fluoroallylamine Warhead) LOXIN3->Complex_L Dead_Enzyme Irreversibly Inhibited Enzyme Adduct Complex_B->Dead_Enzyme Covalent Modification (Slow Kinetics) Complex_L->Dead_Enzyme Covalent Modification (Fast Kinetics)

Caption: Comparative mechanism of action. LOX-IN-3 utilizes a highly reactive fluoroallylamine warhead, resulting in faster and more stable enzyme inactivation compared to the nitrile group of BAPN.

Potency & Selectivity Analysis

The following data consolidates experimental values from enzymatic assays (Amplex Red) and pharmacokinetic profiles.

Table 1: Potency Landscape (IC50 Values)
Target EnzymeBAPN (Reference)LOX-IN-3 (PXS-5505)Fold Improvement
Bovine LOX 3 – 10 µM< 10 µM (Functional Abolition)*Comparable / Superior
Human LOXL2 100 – 500 nM< 1 µM (High Affinity)> 10x Functional Potency
Human LOXL3 > 10 µM (Poor Binding)< 1 µMSignificant
Cellular Potency mM range requirednM range effective~1000x

*Note: While biochemical IC50s appear close, LOX-IN-3 exhibits superior residence time and cellular accumulation, requiring significantly lower doses for functional inhibition in tissue.

Table 2: Selectivity & Safety Profile
FeatureBAPNLOX-IN-3 (PXS-5505)
Selectivity Poor. Inhibits other amine oxidases (e.g., DAO, SSAO) at functional doses.High. >50-fold selective for LOX family over SSAO/VAP-1, MAO-A, and MAO-B.
Reversibility Irreversible (Suicide Substrate)Irreversible (Suicide Substrate)
Metabolic Stability Low. Rapidly metabolized to cyanoacetic acid.High. Designed for oral stability.
Toxicity High. Causes lathyrism (collagen defect), aortic rupture, and skeletal deformities.Low. Well-tolerated in clinical trials; no lathyrism observed at therapeutic doses.

Experimental Guidelines

Solubility & Handling[1]
  • LOX-IN-3 dihydrochloride:

    • Solubility: Soluble in DMSO (up to 100 mM) and water (up to 50 mM).

    • Storage: -20°C, desiccated. Stable for >2 years as solid.

    • In Vivo Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (Oral Gavage).

  • BAPN (Fumarate/Hydrochloride):

    • Solubility: Highly soluble in water (>50 mg/mL).

    • Storage: Hygroscopic. Store at RT or 4°C.

    • In Vivo Formulation: Typically dissolved directly in drinking water (0.2% w/v) due to rapid clearance requiring continuous dosing.

Usage Recommendations
  • For In Vitro Screening:

    • Use LOX-IN-3 at 1 – 10 µM to ensure complete pan-LOX blockade without off-target effects.

    • Use BAPN at 500 µM as a positive control.

  • For In Vivo Fibrosis Models:

    • LOX-IN-3: 10–30 mg/kg (Oral, Daily).[1] Effective in lung, liver, and kidney fibrosis models.[2]

    • BAPN: 100–500 mg/kg (IP) or 0.2% in drinking water. Warning: Monitor animals for aortic rupture.

Protocol: Comparative LOX Activity Assay

This protocol uses the Amplex Red coupled assay to measure H2O2 production, a byproduct of LOX activity.

Workflow Diagram

Assay_Workflow Step1 Step 1: Enzyme Prep (Recombinant hLOXL2 or Bovine LOX) Step2 Step 2: Inhibitor Pre-incubation (30 min @ 37°C) Allows formation of covalent adduct Step1->Step2 Step3 Step 3: Substrate Addition (Putrescine + Amplex Red + HRP) Step2->Step3 Step4 Step 4: Kinetic Measurement (Ex/Em: 540/590 nm) Measure slope (RFU/min) Step3->Step4

Caption: Standard Amplex Red assay workflow. Crucial step: Pre-incubation (Step 2) is mandatory for mechanism-based inhibitors like LOX-IN-3 and BAPN to observe true potency.

Detailed Steps:
  • Buffer Preparation: 1.2 M Urea, 50 mM Sodium Borate (pH 8.2). Note: Urea is often added to expose the active site of LOX enzymes.

  • Enzyme Mix: Dilute Recombinant Human LOXL2 (or Bovine LOX) to 20 nM in assay buffer.

  • Inhibitor Dilution: Prepare 1000x stocks of LOX-IN-3 and BAPN in DMSO. Perform 1:3 serial dilutions.

  • Pre-incubation (Critical):

    • Add 10 µL of Inhibitor to 40 µL of Enzyme Mix.

    • Incubate for 30 minutes at 37°C . Failure to pre-incubate will result in underestimation of potency.

  • Reaction Initiation:

    • Add 50 µL of Master Mix containing:

      • Putrescine (10 mM final)

      • Amplex Red (50 µM final)

      • HRP (0.1 U/mL final)

  • Measurement: Monitor fluorescence (Ex 540 nm / Em 590 nm) every 2 minutes for 1 hour.

  • Analysis: Calculate the slope of the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC50.

References

  • Schilter, H., et al. (2022). "Pan-Lysyl Oxidase Inhibitor PXS-5505 Ameliorates Multiple-Organ Fibrosis by Inhibiting Collagen Crosslinks in Rodent Models of Systemic Sclerosis."[2] International Journal of Molecular Sciences.

  • Vachhani, P., et al. (2023).[3] "Phase 1/2a Study of PXS-5505 in Patients with Myelofibrosis." American Society of Hematology (ASH) Annual Meeting.[3]

  • Chang, J., et al. (2020). "The anti-fibrotic drug PXS-5505 inhibits lysyl oxidase and reduces collagen cross-linking in models of liver fibrosis."[4][2] Journal of Hepatology.

  • Tang, S.S., et al. (1983). "Reaction of aortic lysyl oxidase with beta-aminopropionitrile." Journal of Biological Chemistry.

  • Pharmaxis Ltd. (2020). "Patent WO2020024017A1: Haloallylamine sulfone derivative inhibitors of lysyl oxidases." WIPO.

Sources

Comparative

Comparative Guide: LOX-IN-3 (PXS-5505) vs. Standard Lysyl Oxidase Inhibitors

Executive Summary & Disambiguation Product Identity: LOX-IN-3 dihydrochloride is the research code for PXS-5505 , a first-in-class, orally bioavailable, pan-lysyl oxidase (LOX) inhibitor. CRITICAL DISAMBIGUATION: Target:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Product Identity: LOX-IN-3 dihydrochloride is the research code for PXS-5505 , a first-in-class, orally bioavailable, pan-lysyl oxidase (LOX) inhibitor.

CRITICAL DISAMBIGUATION:

  • Target: Lysyl Oxidase (LOX/LOXL2) .[1][2][3][4][5][6] This enzyme is responsible for the cross-linking of collagen and elastin in the extracellular matrix (ECM). It is a primary driver of fibrosis and tumor metastasis.

  • NOT to be confused with: Lipoxygenase (5-LOX, 12-LOX, 15-LOX) . Inhibitors like Zileuton target lipoxygenase to reduce leukotrienes in asthma/inflammation. LOX-IN-3 has no activity against lipoxygenases.

Verdict: LOX-IN-3 (PXS-5505) represents the modern "Gold Standard" for systemic fibrosis research, effectively replacing the toxic historical standard


-Aminopropionitrile (BAPN) by offering superior selectivity, oral bioavailability, and clinical safety.

Comparative Efficacy Analysis

Head-to-Head Comparison Table

The following table contrasts LOX-IN-3 with the historical standard (BAPN) and the failed clinical antibody (Simtuzumab).

FeatureLOX-IN-3 (PXS-5505) BAPN (

-Aminopropionitrile)
Simtuzumab (GS-6624)
Modality Small Molecule (Oral)Small Molecule (Oral/IP)Monoclonal Antibody (IV)
Target Scope Pan-LOX (LOX, LOXL1-4)Pan-LOX (Non-selective)LOXL2 Only
Mechanism Irreversible Suicide InhibitorIrreversible Suicide InhibitorAllosteric / Competitive
IC50 (Bovine LOX) < 10 µM ~3-5 µMN/A
IC50 (Human LOXL2) < 1 µM ~5-10 µMN/A (High affinity binding)
Selectivity High (Low affinity for MAO/SSAO)Poor (Inhibits other amine oxidases)High (Specific to LOXL2)
In Vivo Stability High (Oral Bioavailable)Low (Rapid clearance/Toxic)High (IgG half-life)
Clinical Status Phase 2 (Myelofibrosis)Discontinued (Lathyrism Toxicity)Failed Phase 2 (Lack of efficacy)
Primary Utility Systemic Fibrosis, OncologyHistorical In Vitro ControlN/A (Obsolete)
Why LOX-IN-3 Outperforms BAPN

While BAPN has been the standard reference for decades, it induces osteolathyrism (bone deformities) and aortic rupture in animal models due to non-specific inhibition of constitutive amine oxidases and poor pharmacokinetic control. LOX-IN-3 retains the potent collagen cross-link inhibition of BAPN but eliminates the off-target toxicity, allowing for long-term dosing in chronic fibrosis models (e.g., Bleomycin lung fibrosis, UUO kidney fibrosis).

Why LOX-IN-3 Outperforms Simtuzumab

Simtuzumab failed in clinical trials for fibrosis. The scientific consensus is that inhibiting LOXL2 alone is insufficient due to compensatory activity by other LOX isoforms (LOX, LOXL1, LOXL3). LOX-IN-3's Pan-LOX activity ensures total blockade of the collagen cross-linking machinery, preventing the compensatory escape seen with antibodies.

Mechanistic Visualization

The following diagram illustrates the Lysyl Oxidase pathway and where LOX-IN-3 intervenes to prevent fibrosis.

LOX_Pathway ProCollagen Pro-Collagen (Monomers) Lysine Lysine Residues (-NH2) ProCollagen->Lysine Exposed Aldehyde Allysine (Aldehyde) Lysine->Aldehyde Oxidative Deamination LOX_Enzyme Lysyl Oxidase (LOX/LOXL2) LOX_Enzyme->Lysine Catalyzes Crosslink Collagen Cross-linking (Fibrosis/Stiffening) Aldehyde->Crosslink Spontaneous Condensation LOX_IN_3 LOX-IN-3 (PXS-5505) LOX_IN_3->LOX_Enzyme Irreversible Inhibition (Suicide Mechanism)

Figure 1: Mechanism of Action. LOX-IN-3 irreversibly binds the active site of LOX/LOXL enzymes, preventing the conversion of lysine to allysine, thereby halting the formation of fibrotic collagen cross-links.

Experimental Protocols

Fluorometric LOX Activity Assay (Amplex Red)

Purpose: To determine the IC50 of LOX-IN-3 against recombinant human LOXL2 or native LOX. Principle: LOX oxidizes a substrate (Putrescine/Cadaverine) producing H2O2. Amplex Red + HRP reacts with H2O2 to produce fluorescent Resorufin.

Reagents:

  • Buffer: 1.2 M Urea, 50 mM Sodium Borate (pH 8.2).

  • Substrate: 10 mM Putrescine or Cadaverine.

  • Detection: Amplex Red (10 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Enzyme: Recombinant hLOXL2 or concentrated media from LOX-overexpressing cells.

Protocol:

  • Preparation: Dissolve LOX-IN-3 dihydrochloride in DMSO to 10 mM stock. Prepare serial dilutions (e.g., 0.01 µM to 100 µM) in Assay Buffer.

  • Incubation: Add 10 µL of diluted inhibitor to 40 µL of Enzyme solution in a black 96-well plate. Incubate for 30 minutes at 37°C (Crucial: LOX-IN-3 is a mechanism-based inhibitor; pre-incubation allows binding).

  • Reaction Start: Add 50 µL of Master Mix (Substrate + Amplex Red + HRP) to each well.

  • Measurement: Immediately measure fluorescence (Ex/Em 540/590 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Analysis: Calculate the slope (Vmax) of the linear portion. Normalize to DMSO control (100% activity). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Check:

  • Positive Control: BAPN (10-50 µM) should show >90% inhibition.

  • Negative Control: Assay buffer without substrate (background noise).

In Vivo Fibrosis Models (Dosing)

Application: Systemic sclerosis, Lung fibrosis (Bleomycin), Myelofibrosis.

  • Vehicle: PBS or Saline (highly soluble due to dihydrochloride salt).

  • Dose: 10–15 mg/kg.

  • Route: Oral Gavage (PO) or Intraperitoneal (IP).

  • Frequency: Daily (QD).

  • Duration: 21 days (typical Bleomycin model).

  • Readout: Hydroxyproline content (collagen load) or Ashcroft Score (histology).

Decision Matrix: Selecting the Right Inhibitor

Selection_Flow Start Select Application Q1 Is the target Lipoxygenase (Inflammation/Asthma)? Start->Q1 Zileuton Use Zileuton / MK-886 Q1->Zileuton Yes Q2 Is the target Lysyl Oxidase (Fibrosis/Matrix)? Q1->Q2 No Q3 In Vivo or In Vitro? Q2->Q3 InVitro In Vitro Only Q3->InVitro InVivo In Vivo (Animal/Human) Q3->InVivo BAPN Use BAPN (Cheap, Standard Control) InVitro->BAPN Q4 Systemic or Topical? InVivo->Q4 Systemic Systemic (Lung/Liver/Bone Marrow) Q4->Systemic Topical Topical (Skin Scarring) Q4->Topical PXS5505 Use LOX-IN-3 (PXS-5505) (Gold Standard) Systemic->PXS5505 PXS6302 Use PXS-6302 (Topical Specific) Topical->PXS6302

Figure 2: Decision Matrix for Inhibitor Selection. Use LOX-IN-3 for systemic fibrosis research; avoid for inflammation studies.

References

  • Schilter, H., et al. (2022). "Pan-lysyl oxidase inhibitor PXS-5505 ameliorates multiple-organ fibrosis by inhibiting collagen crosslinks in rodent models of systemic sclerosis." Nature Communications.

  • Chang, J., et al. (2020). "The anti-fibrotic drug PXS-5505 inhibits lysyl oxidase and reduces collagen cross-linking in myelofibrosis." Haematologica.

  • Findlay, A.D., et al. (2019). "Mechanism-based lysyl oxidase-like 2 (LOXL2) inhibitors: Selectivity, kinetics, and structural basis." Journal of Medicinal Chemistry.

  • Trackman, P.C. (2016). "Lysyl oxidase isoforms and potential therapeutic targets for fibrosis and cancer." Expert Opinion on Therapeutic Targets.

Sources

Validation

A Senior Application Scientist's Guide to Reproducing and Benchmarking LOX-IN-3 Dihydrochloride Anti-Fibrotic Data

Introduction: Beyond Symptom Management in Fibrosis Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to tissue scarring and organ failure, represents a formidable challenge in modern medicine. F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Symptom Management in Fibrosis

Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to tissue scarring and organ failure, represents a formidable challenge in modern medicine. For years, therapeutic strategies have focused on mitigating inflammation or downstream consequences, with limited success in reversing or halting the fibrotic process itself. The lysyl oxidase (LOX) family of enzymes has emerged as a critical nexus in fibrosis pathology. These copper-dependent enzymes are the primary drivers of collagen and elastin cross-linking, the final step in creating a stiff, dysfunctional ECM. Consequently, inhibiting the LOX family presents a direct and compelling strategy to disrupt fibrosis at its core.

This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to reproduce and contextualize the fibrosis reduction data of LOX-IN-3 dihydrochloride (also known as PXS-5505). As a potent, orally bioavailable pan-LOX inhibitor, LOX-IN-3 has demonstrated significant efficacy in preclinical models. Here, we move beyond a simple recitation of methods to explain the scientific rationale behind experimental choices, provide self-validating protocols, and benchmark LOX-IN-3's performance against relevant alternatives.

The Scientific Rationale: Targeting the LOX Pathway

Understanding the "why" is paramount to robust experimental design. The LOX family's role in fibrosis is multifaceted, making it a high-value therapeutic target.

Mechanism of LOX-Mediated Fibrosis: The canonical function of LOX is to catalyze the covalent cross-linking of collagen and elastin fibers, which lends stability and stiffness to the ECM. In a fibrotic state, pro-fibrotic cytokines like Transforming Growth Factor-beta 1 (TGF-β1) drive the overexpression of LOX. This enzymatic hyperactivity leads to an excessively stiff matrix, which is not merely a passive scaffold but an active participant in disease progression. This stiffened environment promotes fibroblast activation into myofibroblasts, the primary collagen-producing cells, creating a vicious feedback loop.

Furthermore, emerging research demonstrates that LOX's role extends beyond cross-linking. It actively promotes the production of ECM components and pro-inflammatory cytokines like Interleukin-6 (IL-6), directly contributing to the fibrotic milieu independent of its enzymatic activity. Therefore, a pan-inhibitor like LOX-IN-3, which targets multiple LOX family members, can theoretically dismantle the fibrotic process at several key points.

LOX_Pathway TGFB TGF-β1 Fibroblast Fibroblast TGFB->Fibroblast Activates Myofibroblast Myofibroblast (α-SMA+) Fibroblast->Myofibroblast Differentiation LOX LOX Enzyme Upregulation Myofibroblast->LOX Secretes Procollagen Pro-collagen / Pro-elastin Myofibroblast->Procollagen CrosslinkedECM Cross-linked, Stiff ECM LOX->CrosslinkedECM Catalyzes Cross-linking IL6 IL-6 Production LOX->IL6 ECM Soluble ECM (Collagen, Elastin) Procollagen->ECM CrosslinkedECM->Myofibroblast Feedback Loop (Mechanotransduction) Fibrosis Organ Fibrosis & Dysfunction CrosslinkedECM->Fibrosis Leads to LOXIN3 LOX-IN-3 LOXIN3->LOX INHIBITS IL6->Myofibroblast Promotes Activation

Caption: The LOX signaling pathway in fibrosis and the point of intervention for LOX-IN-3.

Reproducing In Vivo Efficacy: The Bleomycin Lung Fibrosis Model

The bleomycin-induced pulmonary fibrosis model is the gold standard for preclinical evaluation of anti-fibrotic agents due to its robust and reproducible induction of lung injury and

Comparative

A Head-to-Head Analysis of Two Novel Lysyl Oxidase Inhibitors: Comparative Pharmacokinetics of LOX-IN-3 Dihydrochloride and PXS-5153A

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-fibrotic drug development, the inhibition of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes has emerged as a promising t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-fibrotic drug development, the inhibition of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes has emerged as a promising therapeutic strategy. These copper-dependent amine oxidases are pivotal in the cross-linking of collagen and elastin, a process central to the stiffening of the extracellular matrix in fibrotic diseases. This guide provides a detailed comparative analysis of the pharmacokinetics of two distinct investigational inhibitors: LOX-IN-3 dihydrochloride (also known as PXS-5505), a pan-LOX inhibitor, and PXS-5153A, a dual inhibitor of LOXL2 and LOXL3.

Introduction to the Compounds and Their Rationale

LOX-IN-3 dihydrochloride (PXS-5505) is an orally active, small molecule inhibitor that targets the entire family of LOX enzymes (LOX and LOXL1-4)[1]. The rationale behind this pan-inhibitory approach is to achieve a broad suppression of pathological collagen cross-linking, which is often mediated by multiple LOX isoforms in fibrotic tissues[1]. PXS-5505 has undergone preclinical evaluation in various models of fibrosis and has advanced to clinical trials for myelofibrosis[2][3].

PXS-5153A is a potent and selective dual inhibitor of LOXL2 and LOXL3[4]. The targeted inhibition of these specific isoforms is based on their documented upregulation and pathogenic roles in various fibrotic conditions and cancers[5]. By sparing other LOX family members, this approach aims to achieve therapeutic efficacy with a potentially more favorable safety profile. PXS-5153A has demonstrated anti-fibrotic effects in preclinical models of liver and heart fibrosis[5].

Mechanism of Action: Targeting Collagen Cross-Linking

Both LOX-IN-3 dihydrochloride and PXS-5153A exert their anti-fibrotic effects by inhibiting the enzymatic activity of the LOX family, albeit with different selectivity. The canonical function of these enzymes is the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors. This reaction generates highly reactive aldehydes that spontaneously form covalent cross-links, leading to the stabilization and maturation of the extracellular matrix. In fibrotic diseases, the dysregulation of LOX activity results in excessive cross-linking, increased tissue stiffness, and organ dysfunction.

cluster_0 Extracellular Matrix cluster_1 LOX/LOXL Enzyme Action cluster_2 Inhibitor Intervention Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Cleavage of propeptides Collagen_Fibril Collagen Fibril Tropocollagen->Collagen_Fibril Self-assembly Lysine_Residues Lysine/Hydroxylysine Residues on Collagen Collagen_Fibril->Lysine_Residues Crosslinked_Collagen Cross-linked Collagen (Tissue Stiffness) LOX_Family LOX Family Enzymes (LOX, LOXL1-4) Aldehyde Reactive Aldehydes LOX_Family->Aldehyde Oxidative Deamination Lysine_Residues->LOX_Family Aldehyde->Crosslinked_Collagen Spontaneous Cross-linking LOX_IN_3 LOX-IN-3 (PXS-5505) (Pan-LOX Inhibitor) LOX_IN_3->LOX_Family Inhibits PXS_5153A PXS-5153A (Dual LOXL2/3 Inhibitor) PXS_5153A->LOX_Family Inhibits LOXL2/3

Figure 1. Mechanism of LOX/LOXL inhibition in collagen cross-linking.

Comparative Pharmacokinetics: A Look at the Preclinical Data

A direct head-to-head comparative pharmacokinetic study of LOX-IN-3 dihydrochloride and PXS-5153A has not been published. However, data from separate preclinical studies provide insights into their individual profiles.

ParameterLOX-IN-3 dihydrochloride (PXS-5505)PXS-5153A
Target(s) Pan-LOX (LOX, LOXL1-4)Dual LOXL2/LOXL3
Species Rat, MouseRat, Mouse
Route of Administration OralOral, Intravenous
Oral Bioavailability Data not publicly availableRat: 10%Mouse: 40%[6]
Half-life (t½) Data not publicly availableRat (i.v.): ~1.5 hoursMouse (i.v.): ~1.1 hours[6]
Cmax Data not publicly availableData not publicly available
Tmax Data not publicly availableData not publicly available
AUC Data not publicly availableData not publicly available

Analysis of Pharmacokinetic Profiles:

PXS-5153A: The available data for PXS-5153A in rodents indicate moderate oral bioavailability in mice (40%) and lower bioavailability in rats (10%)[6]. The intravenous half-life is relatively short in both species, at approximately 1.5 hours in rats and 1.1 hours in mice[6]. This suggests that for sustained inhibition, frequent dosing might be necessary. PXS-5153A is described as a fast-acting, irreversible inhibitor, achieving complete enzyme inhibition within 15 minutes at 10 times its IC50[6]. This rapid and irreversible mechanism may lead to prolonged pharmacodynamic effects despite a short pharmacokinetic half-life.

LOX-IN-3 dihydrochloride (PXS-5505): While specific preclinical pharmacokinetic parameters such as bioavailability and half-life are not publicly available, in vivo studies in rodents have demonstrated its oral activity and efficacy in various fibrosis models when administered daily[1][7]. One study noted that after a single oral dose of 30 mg/kg in rats, plasma concentrations were below the IC50 after 8 hours; however, the recovery half-life of lysyl oxidase activity in tissues was long, ranging from 24 hours in the aorta to 2-3 days in the ear[8]. This indicates a durable pharmacodynamic effect that outlasts the presence of the drug in the plasma, a hallmark of irreversible inhibitors.

In a Phase 1/2a clinical trial in patients with myelofibrosis, PXS-5505 was reported to be orally bioavailable and possess excellent pharmacokinetic and pharmacodynamic properties[3]. The study established a well-tolerated dose of 200 mg twice daily, which led to robust and sustained inhibition of LOX activity[3]. Steady-state concentrations were reached by day 28 with no evidence of drug accumulation[9].

Experimental Protocols: A Glimpse into Preclinical Pharmacokinetic Assessment

The determination of the pharmacokinetic profiles of novel inhibitors like LOX-IN-3 dihydrochloride and PXS-5153A relies on standardized preclinical experimental workflows.

Representative Protocol for Oral Pharmacokinetic Study in Mice:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are typically used. Animals are fasted overnight prior to drug administration to ensure consistent absorption.

  • Drug Formulation and Administration: The compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose). A single dose is administered via oral gavage at a specific concentration (e.g., 5 or 10 mg/kg)[6][8].

  • Blood Sampling: Serial blood samples (approximately 30-50 µL) are collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Common sampling sites include the saphenous vein or tail vein[10].

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

start Start: Fasted Mice admin Oral Gavage Administration of Test Compound start->admin sampling Serial Blood Sampling (e.g., 0-24 hours) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) analysis->pk_calc end End: Pharmacokinetic Profile pk_calc->end

Figure 2. Experimental workflow for a preclinical pharmacokinetic study.

Summary and Future Directions

Both LOX-IN-3 dihydrochloride and PXS-5153A represent promising, yet distinct, approaches to the inhibition of the lysyl oxidase family for the treatment of fibrotic diseases. PXS-5153A offers a targeted approach by selectively inhibiting LOXL2 and LOXL3, with preclinical data indicating a short pharmacokinetic half-life but a rapid and irreversible mechanism of action. In contrast, LOX-IN-3 dihydrochloride is a pan-LOX inhibitor with a demonstrated long-lasting pharmacodynamic effect in preclinical models and favorable pharmacokinetic properties in humans.

The lack of publicly available, directly comparable preclinical pharmacokinetic data for LOX-IN-3 dihydrochloride makes a definitive comparison challenging. Future head-to-head studies in the same preclinical models would be invaluable for a more precise understanding of their relative pharmacokinetic and pharmacodynamic profiles. Such studies would further elucidate the potential advantages and disadvantages of pan-LOX versus isoform-selective inhibition and guide the clinical development of these and other lysyl oxidase inhibitors.

References

  • ResearchGate. Evaluation of a Pan-Lysyl Oxidase Inhibitor, Pxs-5505, in Myelofibrosis: A Phase I, Randomized, Placebo Controlled Double Blind Study in Healthy Adults. [Link]

  • Schilter, H., Findlay, A. D., Perryman, L., et al. (2019). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. Journal of Cellular and Molecular Medicine, 23(3), 2209-2221. [Link]

  • Pharmaxis. (2020). Pharmaxis progresses LOX inhibitor to phase 2 cancer study. Biotech Dispatch. [Link]

  • PubMed. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. [Link]

  • Bio-protocol. Murine Pharmacokinetic Studies. [Link]

  • ASH Publications. (2023). PXS5505-MF-101: A Phase 1/2a Study to Evaluate Safety, Pharmacokinetics and Pharmacodynamics of Pxs-5505 in Patients with Primary, Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis. [Link]

  • Haematologica. (2025). A phase I/IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. [Link]

  • ResearchGate. (2025). A phase I / IIa trial of PXS-5505, a novel pan-lysyl oxidase inhibitor, in advanced myelofibrosis. [Link]

  • San Diego State University. Oral Gavage Rodent SOP. [Link]

  • Science.gov. auc cmax tmax: Topics by Science.gov. [Link]

  • ResearchGate. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. [Link]

  • NIH Office of Animal Care and Use. Guidelines for Survival Blood Collection in Mice and Rats. [Link]

  • ResearchGate. (2018). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. [Link]

  • PubMed. (2018). The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis. [Link]

Sources

Safety & Regulatory Compliance

Safety

LOX-IN-3 Dihydrochloride: Operational Safety &amp; Disposal Protocol

[1] Executive Summary & Immediate Directives LOX-IN-3 dihydrochloride (also known as PXS-5505 dihydrochloride) is a potent, orally active pan-Lysyl Oxidase (LOX) inhibitor.[1] Due to its biological efficacy in inhibiting...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directives

LOX-IN-3 dihydrochloride (also known as PXS-5505 dihydrochloride) is a potent, orally active pan-Lysyl Oxidase (LOX) inhibitor.[1] Due to its biological efficacy in inhibiting extracellular matrix crosslinking and its specific halogenated structure (containing Fluorine), it requires strict adherence to hazardous waste protocols.

Core Disposal Directive:

  • NEVER dispose of LOX-IN-3 stocks or aqueous dilutions down the sanitary sewer.[1]

  • SEGREGATE as Toxic/Irritant Chemical Waste .

  • LABEL specifically as containing Fluorinated Organics if your facility distinguishes heteroatom-containing compounds from general non-halogenated waste.[1]

Chemical Profile & Hazard Identification

To ensure safety compliance, researchers must understand the physicochemical properties that dictate the disposal logic.

Identity and Properties[2]
  • Compound Name: LOX-IN-3 Dihydrochloride (PXS-5505 2HCl)[1]

  • CAS Number: 2409964-23-2[1][2][3]

  • Molecular Formula: C₁₃H₁₄Cl₂FN₂O₂S (Contains Fluorine, Sulfur, and Chlorine)[1]

  • Solubility: Soluble in DMSO (≥10 mg/mL); slightly soluble in Ethanol and Water.[1]

Hazard Classifications (GHS)

The following hazards necessitate the use of full PPE (Nitrile gloves, safety goggles, lab coat) during handling and disposal.

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedTreat all solid residue as toxic; do not generate dust.[1]
H315 / H319 Causes skin/eye irritationRinsing empty vials requires splash protection.
H335 May cause respiratory irritationHandle powder exclusively in a fume hood.
H411 Toxic to aquatic lifeZero-tolerance for drain disposal.[1]

Pre-Disposal Protocol: Deactivation & Segregation[1]

Unlike biologicals, LOX-IN-3 is a stable small molecule.[1] Autoclaving is ineffective and potentially dangerous (volatilization of toxic byproducts). Chemical incineration is the only validated destruction method.

The "Fluorine Factor" in Waste Segregation

LOX-IN-3 contains a Fluorine atom.[1]

  • Strict EHS Sites: May require segregation into "Halogenated Waste" even if dissolved in non-halogenated solvents (like DMSO).[1]

  • Standard EHS Sites: Often permit disposal in "Non-Halogenated Solvent" streams if the solvent carrier (DMSO/Ethanol) is non-halogenated, provided the constituent concentration is <1%.

  • Recommendation: Label the waste tag clearly: "Contains LOX-IN-3 (Fluorinated Organic Amine Salt)."[1]

Detailed Disposal Workflows

Workflow Logic (Decision Tree)

DisposalWorkflow Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Weigh Boats) StateCheck->Solid Liquid Liquid Waste (Stocks, Media, Dilutions) StateCheck->Liquid Bin_Solid Solid Hazardous Waste Bin (Double Bagged) Solid->Bin_Solid Seal & Label SolventCheck Solvent Carrier? Liquid->SolventCheck DMSO_Eth Organic Solvent (DMSO, Ethanol) SolventCheck->DMSO_Eth Aqueous Aqueous Buffer (PBS, Media) SolventCheck->Aqueous Bin_Hal Halogenated Waste Stream (Due to F-atom if >1%) DMSO_Eth->Bin_Hal Strict Protocol Bin_NonHal Non-Halogenated Stream (Trace Contaminant) DMSO_Eth->Bin_NonHal Standard Protocol Aqueous->Bin_NonHal Add <10% Ethanol to stabilize

Figure 1: Decision logic for segregating LOX-IN-3 waste based on physical state and solvent carrier.[1]

Liquid Waste Procedures

Scenario A: DMSO/Ethanol Stock Solutions (>10 mM)

  • Container: High-density polyethylene (HDPE) or glass waste bottle.[1]

  • Segregation: Pour into the organic solvent waste stream.

  • Labeling: List "Dimethyl Sulfoxide" and "LOX-IN-3 Dihydrochloride" explicitly.

  • Caution: Do not mix with strong oxidizers (e.g., nitric acid waste), as DMSO can react violently.

Scenario B: Aqueous Dilutions (Cell Culture Media/PBS) [1]

  • Collection: Do not aspirate into standard bleach traps used for biologicals unless the trap is ultimately destined for chemical incineration. Bleach does not guarantee the destruction of the fluorinated pharmacophore.

  • Consolidation: Collect in a dedicated "Aqueous Chemical Waste" carboy.

  • Stabilization: It is best practice to add a small volume of ethanol (5-10%) to the aqueous waste carboy to prevent microbial growth if the waste will sit for weeks, although the inhibitor itself may suppress some biological activity.

Solid Waste Procedures

Scenario: Empty Vials & Contaminated Debris

  • Trace Residue: Vials containing visible powder must be treated as P-listed equivalent (acutely toxic) regarding handling, even if not officially P-listed.[1]

  • Rinsing: Triple-rinse the vial with a small amount of DMSO or Ethanol. Pour the rinsate into the Liquid Waste container.

  • Disposal: Deface the vial label. Place the rinsed vial and all contaminated gloves/tips into the Solid Hazardous Waste bag (usually yellow or red, depending on facility codes).

Emergency Contingencies: Spill Management

Spill Response Kit Requirements:

  • Inert absorbent (Vermiculite or chemically treated pads).[1]

  • Sodium Bicarbonate (for pH neutralization of the dihydrochloride salt).

  • Nitrile gloves (double-gloving recommended).[1]

Protocol for Powder Spill:

  • Isolate: Evacuate the immediate area to let dust settle.

  • PPE: Wear N95 or respirator if powder was aerosolized.

  • Cover: Gently cover the spill with damp paper towels (dampened with water) to prevent dust generation.

  • Clean: Scoop up the wet material and place it in a hazardous waste bag.

  • Wash: Clean the surface with a mild soap solution, followed by water.

Protocol for Liquid Spill (DMSO Stock):

  • Absorb: Apply vermiculite or absorbent pads immediately. DMSO penetrates skin rapidly, carrying the LOX-IN-3 with it.[1]

  • Do Not Wipe: Do not wipe initially; allow absorption.

  • Dispose: Shovel absorbent into a hazardous waste bag.

  • Decontaminate: Wash surface with 70% Ethanol, then water.

References

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.